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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Chlorobis(cyclooctene)rhodium(I) Dimer ([RhCl(coe)₂]₂): A Versatile Precursor for Homogeneous Catalysis in Modern Drug Development

Abstract: Chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(C₈H₁₄)₂]₂ (CAS 12279-09-3), stands as a cornerstone organometallic precursor in the field of homogeneous catalysis. Its significance, particularly for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(C₈H₁₄)₂]₂ (CAS 12279-09-3), stands as a cornerstone organometallic precursor in the field of homogeneous catalysis. Its significance, particularly for researchers, scientists, and drug development professionals, lies in the exceptional lability of its cis-cyclooctene (coe) ligands. This property allows for the facile in situ generation of a vast array of catalytically active rhodium(I) species under mild conditions. This guide provides an in-depth examination of the synthesis, structure, and reactivity of this pivotal reagent. It further details its application in key catalytic transformations that are instrumental in modern pharmaceutical synthesis, including asymmetric hydrogenation, C-H functionalization, and conjugate additions, supported by field-proven experimental protocols and mechanistic insights.

Core Concepts and Physicochemical Properties

Chlorobis(cyclooctene)rhodium(I) dimer is an air-sensitive, orange to red-brown crystalline solid that serves as a highly reactive and versatile entry point for rhodium(I) chemistry.[1][2] Unlike its more stable analogue, cyclooctadiene rhodium chloride dimer, the monodentate cyclooctene ligands in [RhCl(coe)₂]₂ are weakly bound and readily displaced by a wide range of other ligands.[2] This high reactivity is the causal factor behind its widespread use; it provides a reliable method for generating highly active and selective catalysts in the reaction vessel, avoiding the need to isolate often unstable intermediates.

PropertyValueReference(s)
CAS Number 12279-09-3[1][3]
Molecular Formula C₃₂H₅₆Cl₂Rh₂[3]
Molecular Weight 717.50 g/mol [1]
Appearance Light yellow to orange/red-brown crystalline powder[2][4]
Melting Point 190 °C (decomposes)[4][5]
Solubility Soluble in organic solvents (e.g., dichloromethane, toluene); Insoluble in water.[1]
Structure and Bonding: The Key to Reactivity

The solid-state structure of [RhCl(coe)₂]₂ has been confirmed by X-ray crystallography.[1] It consists of two rhodium(I) centers, each adopting a roughly square-planar geometry. These centers are bridged by two chloride ligands. Each rhodium atom is further coordinated to two cis-cyclooctene ligands through an η²-interaction, where the double bond of the alkene coordinates to the metal center.[1]

The relatively weak coordination of the cyclooctene ligands is the most critical feature of this complex. It allows for facile ligand substitution, which is the foundational step for its use as a precatalyst. Upon introduction of stronger donor ligands, such as phosphines or N-heterocyclic carbenes (NHCs), the cyclooctene ligands are displaced to generate the desired catalytically active species.

cluster_dimer [RhCl(coe)₂]₂ Structure Rh1 Rh Cl1 Cl Rh1->Cl1 Cl2 Cl Rh1->Cl2 coe1 coe Rh1->coe1 η² coe2 coe Rh1->coe2 η² Rh2 Rh Rh2->Cl1 Rh2->Cl2 coe3 coe Rh2->coe3 η² coe4 coe Rh2->coe4 η² Precatalyst [RhCl(coe)₂]₂ (Precatalyst) ActiveCat [RhCl(L)n] (Active Catalyst) Precatalyst->ActiveCat + Ligands - 4 coe Ligands Donor Ligands (e.g., Chiral Phosphines, NHCs) Ligands->ActiveCat

Caption: Activation of the [RhCl(coe)₂]₂ precatalyst via ligand exchange.

Applications in Drug Development & Pharmaceutical Synthesis

The catalysts generated from [RhCl(coe)₂]₂ are instrumental in constructing complex molecular architectures with high levels of stereocontrol, a non-negotiable requirement in the pharmaceutical industry.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most powerful methods for synthesizing enantiomerically pure compounds, particularly chiral amines and alcohols, which are common motifs in active pharmaceutical ingredients (APIs). [6]The combination of [RhCl(coe)₂]₂ with a chiral phosphine ligand creates a catalyst capable of delivering hydrogen to one face of a prochiral olefin with exceptional selectivity.

EntryChiral LigandYield (%)Enantiomeric Excess (ee, %)
1(-)-DIOP>9581 (S)
2(R,R)-DIPAMP10095 (R)
3(S,S)-Chiraphos10099 (S)
4(R)-BINAP>9592 (R)
5(R,R)-Me-DuPhos100>99 (R)
Data from the asymmetric hydrogenation of (Z)-methyl 2-acetamido-cinnamate, a standard benchmark substrate. Sourced from BenchChem.
[6]

This protocol describes the in situ formation of the active catalyst and its use in a typical hydrogenation reaction.

  • Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [RhCl(coe)₂]₂ (0.01 mmol, 7.2 mg) and the desired chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos, 0.022 mmol). The stoichiometry is critical; a slight excess of ligand ensures full displacement of the cyclooctene.

  • Solvent Addition: Anhydrous, degassed methanol (10 mL) is added. The mixture is stirred at room temperature for 30 minutes. During this time, the color of the solution typically changes, indicating the formation of the active catalyst complex.

  • Substrate Addition: The prochiral substrate, (Z)-methyl 2-acetamido-cinnamate (1.0 mmol), is added to the catalyst solution.

  • Hydrogenation: The flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus. The vessel is purged with hydrogen gas (3 cycles). The reaction is then stirred under a positive pressure of hydrogen (typically 1-2 bar) at room temperature.

  • Workup and Analysis: Upon completion (monitored by TLC or GC), the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis. [6]

cluster_cycle Asymmetric Hydrogenation Cycle Cat [Rh(L)₂(S)₂]⁺ (Active Catalyst) Cat_Sub [Rh(L)₂(Substrate)]⁺ Cat->Cat_Sub + Substrate - Solvents Cat_H2 [Rh(H)₂(L*)₂(Substrate)]⁺ Cat_Sub->Cat_H2 + H₂ (Oxidative Addition) Cat_H2->Cat - Product (Reductive Elimination) Product Chiral Product Cat_H2->Product

Caption: The "Unsaturated Pathway" for Rh-catalyzed hydrogenation.

C-H Activation and Functionalization

Directly functionalizing C-H bonds is a primary goal of modern organic synthesis, as it offers more atom-economical and efficient routes to complex molecules by avoiding the need for pre-installed functional groups. [2]Rhodium catalysts generated from [RhCl(coe)₂]₂, often paired with robust N-heterocyclic carbene (NHC) ligands, are highly effective in promoting these transformations, such as the direct arylation of heterocycles.

  • Setup: An oven-dried Schlenk tube is charged with [RhCl(coe)₂]₂ (0.025 mmol, 18 mg), an NHC ligand (e.g., IPr, 0.055 mmol), and a base (e.g., K₃PO₄, 2.0 mmol). The base is essential for the catalytic cycle, often facilitating the deprotonation or regeneration steps.

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: The arene (e.g., benzene, 1.0 mL) and the aryl halide (e.g., iodobenzene, 1.0 mmol) are added via syringe.

  • Reaction: The mixture is heated and stirred (e.g., 100 °C) for the required time (typically 24 hours).

  • Workup: After cooling, the reaction is diluted with an organic solvent like ethyl acetate and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by flash column chromatography. [6]

Asymmetric 1,4-Conjugate Addition

The formation of carbon-carbon bonds at stereogenic centers is another critical transformation. Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents (e.g., arylboronic acids) to electron-deficient olefins is a reliable method for this purpose. [5]The choice of a chiral diene or phosphine ligand is paramount for inducing high enantioselectivity.

  • Catalyst Pre-formation: In a glovebox, [RhCl(coe)₂]₂ (0.015 mmol, 10.8 mg) and a chiral diene ligand (0.033 mmol) are dissolved in an anhydrous solvent like dioxane (1.0 mL) in a Schlenk tube and stirred for 20 minutes.

  • Reagent Preparation: In a separate flask, the α,β-unsaturated substrate (1.0 mmol) and the arylboronic acid (1.2 mmol) are dissolved in the same solvent (3.0 mL).

  • Reaction Initiation: The substrate/boronic acid solution is transferred to the catalyst solution. The reaction is stirred at a specified temperature (e.g., 60 °C) until completion.

  • Workup and Analysis: The reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography. The enantiomeric excess is determined by chiral HPLC. [6]

cluster_cycle Asymmetric 1,4-Addition Cycle RhOH [LRh(I)-OH] RhAr [LRh(I)-Ar] RhOH->RhAr + ArB(OH)₂ (Transmetalation) RhEnone [LRh(I)-Ar(Enone)] RhAr->RhEnone + Enone (Coordination) RhAlkyl [LRh(III)-Alkyl] RhEnone->RhAlkyl Migratory Insertion RhAlkyl->RhOH + H₂O (Hydrolysis) Product Chiral Product RhAlkyl->Product

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.

Conclusion and Future Outlook

Chlorobis(cyclooctene)rhodium(I) dimer is more than just a chemical; it is a strategic tool that provides rapid access to a vast landscape of homogeneous catalysts. Its utility is defined by the predictable and facile displacement of its cyclooctene ligands, enabling researchers to deploy highly tailored catalytic systems for specific and challenging transformations. For professionals in drug development, mastering the application of this precursor is essential for the efficient, stereocontrolled synthesis of complex chiral molecules. The continued development of novel ligands will undoubtedly expand the synthetic repertoire of catalysts derived from [RhCl(coe)₂]₂, further solidifying its role as an indispensable resource in chemical science.

References

  • Title: Chlorobis(cyclooctene)
  • Title: Chlorobis(cyclooctene)rhodium dimer - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Application Notes and Protocols: Ligand Effects in Chlorobis(cyclooctene)rhodium(I)
  • Title: Chlorobis(cyclooctene)rhodium(I) Dimer | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

  • Title: Chlorobis(cyclooctene)rhodium(I) dimer | C32H56Cl2Rh2-2 | CID 53384308 Source: PubChem URL: [Link]

Sources

Exploratory

[RhCl(coe)2]2 chemical structure and properties

An In-Depth Technical Guide to Chlorobis(cyclooctene)rhodium(I) Dimer, [RhCl(coe)2]2 This guide provides an in-depth technical overview of chlorobis(cyclooctene)rhodium(I) dimer, denoted as [RhCl(coe)2]2. It is tailored...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Chlorobis(cyclooctene)rhodium(I) Dimer, [RhCl(coe)2]2

This guide provides an in-depth technical overview of chlorobis(cyclooctene)rhodium(I) dimer, denoted as [RhCl(coe)2]2. It is tailored for researchers, scientists, and drug development professionals who leverage organometallic catalysts in synthesis. We will move beyond a simple recitation of facts to explore the fundamental chemical principles that make this compound an exceptionally versatile and valuable tool in modern chemistry, particularly as a precursor to a vast array of homogeneous catalysts.

Core Molecular Characteristics

A thorough understanding of the structure and intrinsic properties of [RhCl(coe)2]2 is foundational to its effective application. Its utility is not an accident but a direct consequence of its unique molecular architecture.

Chemical Structure and Bonding

Chlorobis(cyclooctene)rhodium(I) dimer is an organorhodium coordination complex. Its most stable form is a dimer, where two rhodium atoms are bridged by two chloride ions.[1] Each rhodium(I) center is further coordinated to two molecules of cis-cyclooctene (coe).

The coordination geometry around each rhodium atom is approximately square planar, a common configuration for d⁸ metal complexes like Rh(I).[1] The cyclooctene ligands are bound to the rhodium center through an η²-coordination, where the double bond of the olefin interacts with the metal. The chloride ions act as bridging ligands, completing the coordination sphere of each metal center. X-ray crystallography has confirmed this dimeric structure.[1]

The key to the compound's reactivity lies in the nature of the rhodium-cyclooctene bond. Cyclooctene is a labile, or weakly bound, ligand. This lability is crucial, as the cyclooctene molecules can be easily displaced by a wide variety of other ligands under mild conditions to generate catalytically active species.[1] This property makes [RhCl(coe)2]2 a superior precatalyst compared to analogues with more strongly bound ligands.

Caption: Dimeric structure of [RhCl(coe)2]2 with bridging chlorides.

Physicochemical Properties

The physical and chemical properties of [RhCl(coe)2]2 are summarized below. Its sensitivity to air and heat necessitates specific handling and storage protocols, which are discussed in a later section.

PropertyValueSource(s)
Chemical Formula C₃₂H₅₆Cl₂Rh₂[2][3][4]
Molecular Weight 717.51 g/mol [2][3][5]
CAS Number 12279-09-3[2][3][4]
Appearance Light yellow to orange or brown crystalline solid[1][2][3]
Melting Point ~190 °C (decomposes)[2][4]
Solubility Soluble in organic solvents like dichloromethane and toluene; insoluble in water.[1]
Stability Air and heat sensitive.[1][3]
Synthesis

The standard synthesis of [RhCl(coe)2]2 involves the reduction of rhodium(III) chloride trihydrate in an alcohol solvent in the presence of an excess of cis-cyclooctene.[1] This procedure provides the dimer in high purity.

Exemplary Synthesis Protocol:

  • Combine rhodium(III) chloride trihydrate (RhCl₃·3H₂O) and an excess of cis-cyclooctene in ethanol.

  • Stir the mixture at room temperature. The progress of the reaction is typically indicated by a color change.

  • Upon completion, the product precipitates from the solution.

  • The solid product is isolated by filtration, washed with ethanol to remove unreacted starting materials, and dried under vacuum.

The Role of [RhCl(coe)2]2 as a Catalyst Precursor

The primary value of [RhCl(coe)2]2 in synthetic chemistry is not as a catalyst itself, but as a highly efficient precatalyst . This distinction is critical. The complex provides a stable, storable source of Rh(I) that can be activated in situ to generate the desired catalytically active species.

The Principle of Labile Ligands

As mentioned, the cyclooctene ligands are weakly bound and readily dissociate from the rhodium center in solution. This process creates a vacant coordination site, which is the crucial first step in the formation of the active catalyst. Other ligands present in the reaction mixture, which are typically stronger donors, can then coordinate to the rhodium. The choice of these incoming ligands (e.g., phosphines, N-heterocyclic carbenes) is what ultimately defines the activity, selectivity, and substrate scope of the final catalyst.[6] This ease of ligand exchange under mild conditions is a distinct advantage over other Rh(I) precursors like chloro(1,5-cyclooctadiene)rhodium(I) dimer, [RhCl(cod)]2, where the chelating diene is more strongly bound.[7]

Activation to the Catalytically Active Species

The transformation from the stable precatalyst to the active catalyst is a straightforward ligand substitution reaction. The researcher introduces a chosen ligand (often a chiral phosphine for asymmetric catalysis or an NHC for C-H activation) to a solution of [RhCl(coe)2]2. The cyclooctene ligands are displaced, and the new ligand coordinates to the rhodium center, forming the true catalyst that will participate in the catalytic cycle.

workflow precatalyst [RhCl(coe)2]2 (Stable Precursor) activation Ligand Substitution (in situ) precatalyst->activation ligand + New Ligand (L) (e.g., Chiral Phosphine, NHC) ligand->activation catalyst [RhCl(L)n] (Active Catalyst) activation->catalyst - 4 coe cycle Enters Catalytic Cycle catalyst->cycle

Caption: General workflow for activating the [RhCl(coe)2]2 precatalyst.

Applications in Homogeneous Catalysis

The ease of generating diverse active catalysts from [RhCl(coe)2]2 has led to its widespread use in numerous critical organic transformations.[2][4]

Asymmetric Hydrogenation

Expertise & Rationale: The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Asymmetric hydrogenation of prochiral olefins is one of the most powerful methods to achieve this. By combining [RhCl(coe)2]2 with a chiral phosphine ligand, a highly effective and enantioselective hydrogenation catalyst is formed. The steric and electronic properties of the chiral ligand create a chiral environment around the rhodium center, which directs the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.[6]

Data Presentation: The choice of ligand is paramount in determining the enantiomeric excess (ee) of the product. The following table illustrates the effect of various well-known chiral phosphine ligands on the asymmetric hydrogenation of a model substrate.[6]

EntryLigandYield (%)ee (%)Configuration
1(-)-DIOP>9581(S)
2(R,R)-DIPAMP10095(R)
3(S,S)-Chiraphos10099(S)
4(R)-BINAP>9592(R)
5(R,R)-Me-DuPhos100>99(R)

Data from the asymmetric hydrogenation of (Z)-methyl 2-acetamido-cinnamate.[6]

Experimental Protocol: Asymmetric Hydrogenation This protocol is a self-validating system for generating a highly enantioselective catalyst. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as organometallic rhodium species can be sensitive to oxygen.[6]

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [RhCl(coe)2]2 (0.01 mmol, 7.2 mg) and the chosen chiral bisphosphine ligand (e.g., (R,R)-DIPAMP, 0.022 mmol).

  • Add anhydrous, degassed solvent (e.g., methanol, 10 mL).

  • Stir the mixture at room temperature for 30 minutes. A color change indicates the formation of the active catalyst solution.

  • Hydrogenation: In a separate hydrogenation vessel, dissolve the substrate (e.g., (Z)-methyl 2-acetamidocinnamate, 1.0 mmol) in the same degassed solvent.

  • Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.

  • Pressurize the vessel with hydrogen gas (e.g., 1-1.3 bar) and stir vigorously at room temperature until substrate consumption is complete (monitored by TLC or GC).

  • Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • Purify the product via column chromatography to yield the enantiomerically enriched product.

C-H Activation and Functionalization

Expertise & Rationale: Direct C-H activation is a transformative strategy in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. [RhCl(coe)2]2 is an excellent precatalyst for these reactions, particularly when paired with N-Heterocyclic Carbene (NHC) ligands. NHCs are strong σ-donors that stabilize the rhodium center, promoting the key oxidative addition step in many C-H activation cycles.[6] This enables reactions like the direct arylation of arenes.

Experimental Protocol: Direct Arylation of Benzene with Iodobenzene This protocol outlines a typical Rh-NHC catalyzed direct arylation. Rigorous exclusion of air and moisture is critical for catalytic efficiency.[6]

  • Reaction Setup: To an oven-dried Schlenk tube, add [RhCl(coe)2]2 (0.025 mmol, 18 mg), the NHC ligand (e.g., IPr, 0.055 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

  • Add the substrates, benzene (1.0 mL) and iodobenzene (1.0 mmol), via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biphenyl product.

Catalytic Cycle Visualization: The following diagram illustrates a simplified catalytic cycle for a generic Rh(I)/Rh(III)-catalyzed C-H activation and arylation reaction. The cycle begins with the active Rh(I) catalyst generated from [RhCl(coe)2]2.

cycle Rh1 [L-Rh(I)] Rh_H [L-Rh(III)-H(Ar)] Rh1->Rh_H Oxidative Addition (C-H Activation) Rh_Ar [L-Rh(III)-Ar'(Ar)] Rh_H->Rh_Ar Reductive Elimination of HX Coordination of Ar'-X (Simplified Step) Rh_Ar->Rh1 Reductive Elimination Product Ar-Ar' Rh_Ar->Product ArH Ar-H ArH->Rh1 ArX Ar'-X ArX->Rh_H

Caption: Simplified catalytic cycle for Rh-catalyzed C-H arylation.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the integrity of the material and the safety of the user is paramount. [RhCl(coe)2]2 requires careful handling due to its sensitivity and potential hazards.

  • Handling: The compound is air and heat sensitive and should be handled under an inert atmosphere (nitrogen or argon) at all times.[3][4] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Storage: Store in a tightly sealed container in a freezer (below 4°C) under an inert gas like nitrogen.[8]

  • Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation.[5] In case of exposure, follow standard first-aid procedures and seek medical advice.[8]

Conclusion

Chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(coe)2]2, is a premier catalyst precursor in the field of organic synthesis. Its value is derived directly from its chemical structure: a stable, dimeric complex featuring labile cyclooctene ligands. This lability allows for the predictable and efficient in situ generation of a vast range of catalytically active rhodium species. From the production of life-saving chiral pharmaceuticals via asymmetric hydrogenation to the construction of complex molecules through advanced C-H activation methods, [RhCl(coe)2]2 provides a reliable and versatile entry point for catalytic innovation. Proper understanding of its properties, activation, and handling ensures its successful application in addressing the synthetic challenges faced by researchers today.

References

  • Chlorobis(cyclooctene)rhodium(I) dimer. Chem-Impex. [Link]

  • Chlorobis(cyclooctene)rhodium(I) dimer | C32H56Cl2Rh2-2 | CID 53384308. PubChem, National Center for Biotechnology Information. [Link]

  • Rh(I) Complexes in Catalysis: A Five-Year Trend. National Center for Biotechnology Information. [Link]

  • On the Mechanism of [Rh(CO) 2 Cl] 2 -Catalyzed Intermolecular (5 + 2) Reactions between Vinylcyclopropanes and Alkynes. ResearchGate. [Link]

  • Chlorobis(cyclooctene)rhodium dimer. Grokipedia. [Link]

  • Material Safety Data Sheet - Chlorobis(cyclooctene)rhodium(I), dimer. Cole-Parmer. [Link]

  • Mechanistic Pathways in the Catalysis of Olefin Hydrocarboxylation by Rhodium, Iridium, and Cobalt Complexes. Taylor & Francis Online. [Link]

  • Catalytic and Stoichiometric Reactions of the Parent Olefin Rhodium(I) Complex with Alkynes. ACS Publications. [Link]

  • Synthesis and structural properties of [Cp*RhCl 2 ] 2. ResearchGate. [Link]

  • Cyclooctadiene rhodium chloride dimer. Wikipedia. [Link]

  • Features and applications of -catalyzed alkylations of unsymmetrical allylic substrates. PubMed. [Link]

  • Rhodium and Iridium β-Diiminate Complexes – Olefin Hydrogenation Step by Step. ResearchGate. [Link]

  • Olefin coordination compounds of rhodium. V. Relative stabilities and rates of exchange of olefin complexes of rhodium(I). Journal of the American Chemical Society. [Link]

  • Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. ACS Publications. [Link]

  • Synthesis of Cyclopentadienyl Rhodium Catalysts by Co-Cyclization of Two Different Alkynes. ChemRxiv. [Link]

  • EXAMINING RHODIUM CATALYST COMPLEXES FOR USE WITH CONDUCTING POLYMERS DESIGNED FOR FUEL CELLS IN PREPARING BIOSENSORS. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. [Link]

  • Rhodium catalyzed oxidative C–H activation/C–C coupling of arenes. Chem Soc Rev. [Link]

  • Synthesis of [RhCl(CO)(cyclopentadienone)]2 from [RhCl(cod)]2 and a 1,6-diyne under CO: application to Rh(i)-catalyzed tandem [2+2+1] carbonylative cycloaddition of diynes and Claisen rearrangement. Royal Society of Chemistry. [Link]

  • Unveiling the regioselectivity of rhodium(I)-catalyzed [2 + 2 + 2] cycloaddition reactions for open-cage C70 production. Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

Rhodium(I) chloride cyclooctene complex dimer synonyms

An In-depth Technical Guide to Rhodium(I) Chloride Cyclooctene Complex Dimer Introduction Rhodium(I) chloride cyclooctene complex dimer is a cornerstone organorhodium compound that serves as a highly versatile precatalys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Rhodium(I) Chloride Cyclooctene Complex Dimer

Introduction

Rhodium(I) chloride cyclooctene complex dimer is a cornerstone organorhodium compound that serves as a highly versatile precatalyst in homogeneous catalysis. Its significance in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, stems from the labile nature of its cyclooctene (COE) ligands.[1] This lability allows for facile ligand exchange under mild conditions, providing access to a wide array of catalytically active rhodium(I) species. This guide offers a comprehensive overview of this complex, from its fundamental properties and synthesis to its diverse applications and detailed experimental protocols, providing researchers, scientists, and drug development professionals with a thorough understanding of its utility.

Nomenclature and Identification

The unambiguous identification of chemical compounds is critical for reproducible research. Rhodium(I) chloride cyclooctene complex dimer is known by several synonyms, which are often used interchangeably in the literature.

Common Synonyms:

  • Chlorobis(cyclooctene)rhodium(I) dimer[1][2][3]

  • [Rh(coe)2Cl]2[3][4]

  • Rh2Cl2(coe)4

  • Di-μ-chloro-bis(cyclooctene)dirhodium(I)

It is important to distinguish this complex from the related but structurally different cyclooctadiene rhodium chloride dimer, [RhCl(COD)]2. While both are common rhodium(I) sources, the cyclooctene ligands in [Rh(coe)2Cl]2 are more easily displaced than the diene ligands in [RhCl(COD)]2, rendering the former more reactive in some catalytic applications.[5]

Key Identifiers:

Identifier Value
CAS Number 12279-09-3[1][2][3]
Molecular Formula C32H56Cl2Rh2[1][2][3]
Molecular Weight 717.50 g/mol [1][2]
EC Number 623-340-7[2]

| MDL Number | MFCD00013287[3] |

Physicochemical Properties

The physical and chemical properties of the rhodium complex dictate its handling, storage, and application. It is an air-sensitive, orange to red-brown crystalline solid.[1]

Table of Properties:

Property Value Source(s)
Appearance Orange to brown crystalline solid/powder [1]
Melting Point 190 °C (decomposes) [3]
Solubility Soluble in organic solvents like dichloromethane and toluene; insoluble in water. [1]

| Stability | Air-sensitive; thermally stable up to around 150°C. |[1] |

Synthesis and Structure

The synthesis of chlorobis(cyclooctene)rhodium(I) dimer was first reported in 1972.[1] The complex is prepared by treating an alcohol solution of hydrated rhodium(III) chloride with an excess of cis-cyclooctene at room temperature.[1] This reaction involves the reduction of rhodium(III) to rhodium(I) in the presence of the coordinating olefin.

The molecular structure consists of a dimeric arrangement with two rhodium(I) centers.[1] These centers are bridged by two chloride ions, and each rhodium atom is coordinated to two cyclooctene ligands in a square-planar geometry.[1] X-ray crystallography has confirmed this structure, revealing η²-coordination of the alkene ligands to the rhodium centers.[1]

Caption: Simplified structure of [RhCl(COE)2]2.

Mechanism of Catalysis: A Versatile Precatalyst

The utility of chlorobis(cyclooctene)rhodium(I) dimer as a precatalyst lies in the lability of the cyclooctene ligands.[1] These ligands are readily displaced by a wide range of other, more basic ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or substrates, to generate the catalytically active species in situ.[1][5] This process is fundamental to its application in various catalytic transformations. The displacement of the weakly bound COE ligands is entropically driven and allows for the facile generation of coordinatively unsaturated rhodium(I) complexes that can then participate in the catalytic cycle.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle [RhCl(COE)2]2 [RhCl(COE)2]2 Active Rh(I) Catalyst Active Rh(I) Catalyst [RhCl(COE)2]2->Active Rh(I) Catalyst + Ligand (L) - COE Oxidative\nAddition Oxidative Addition Active Rh(I) Catalyst->Oxidative\nAddition + Substrate A Migratory\nInsertion Migratory Insertion Oxidative\nAddition->Migratory\nInsertion + Substrate B Reductive\nElimination Reductive Elimination Migratory\nInsertion->Reductive\nElimination Reductive\nElimination->Active Rh(I) Catalyst - Product

Caption: Generalized workflow of catalyst activation and catalytic cycle.

Applications in Homogeneous Catalysis

The complex is a precursor to catalysts for a multitude of organic reactions, including C-H activation, asymmetric synthesis, and hydrogenations.[1][3]

C-H Bond Activation

Rhodium-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions.[3] The chlorobis(cyclooctene)rhodium(I) dimer is frequently employed as a precatalyst for these transformations. For instance, it has been used in the direct C-arylation of N-unprotected indoles and pyrroles and in the carboxylation of arenes. These reactions often involve a directing group on the substrate to guide the C-H activation to a specific site.

Asymmetric Catalysis

In the realm of drug development, the synthesis of enantiomerically pure compounds is paramount. The rhodium complex serves as a precursor for chiral catalysts. By introducing chiral ligands, such as chiral phosphines, that displace the cyclooctene ligands, highly enantioselective catalysts can be generated. A notable application is in the asymmetric 1,4-addition of arylboronic acids to enones, which is used to synthesize enantioenriched sulfonates.[1]

Hydrogenation

The complex is also a precursor for catalysts used in the hydrogenation of alkenes and alkynes under mild conditions.[1] Similar to asymmetric catalysis, the in situ addition of ligands, such as phosphines, to the rhodium center generates the active hydrogenation catalyst.[5]

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Synthesis of Chlorobis(cyclooctene)rhodium(I) Dimer

This protocol is based on the established method of reacting rhodium(III) chloride with cyclooctene.[1]

Materials:

  • Hydrated rhodium(III) chloride (RhCl3·3H2O)

  • cis-Cyclooctene (COE)

  • Ethanol, degassed

  • Standard Schlenk line and inert atmosphere (Argon or Nitrogen) glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve hydrated rhodium(III) chloride in degassed ethanol.

  • Add a stoichiometric excess of cis-cyclooctene to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change as the Rh(III) is reduced to the orange/red-brown Rh(I) complex.

  • Once the reaction is complete, the product typically precipitates from the solution. The volume of the solvent can be reduced under vacuum to facilitate precipitation.

  • Filter the resulting solid under an inert atmosphere, wash with a small amount of cold, degassed ethanol, and dry under vacuum.

  • Store the final product, an orange to red-brown solid, under an inert atmosphere due to its air sensitivity.

Protocol 2: Representative Catalytic Reaction: Asymmetric 1,4-Addition

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated compound, a reaction for which this complex is a known precatalyst.[1]

Materials:

  • Chlorobis(cyclooctene)rhodium(I) dimer

  • Chiral phosphine ligand (e.g., a BINAP derivative)

  • Arylboronic acid

  • α,β-Unsaturated substrate (e.g., an enone or sulfonate)

  • Anhydrous, degassed solvent (e.g., dioxane/water mixture)

  • Base (e.g., potassium carbonate)

  • Inert atmosphere glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add chlorobis(cyclooctene)rhodium(I) dimer and the chiral phosphine ligand to a Schlenk flask.

  • Add the anhydrous, degassed solvent and stir the mixture for a short period to allow for the formation of the active chiral catalyst complex.

  • To this solution, add the α,β-unsaturated substrate, the arylboronic acid, and the base.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched product.

Handling and Safety

Chlorobis(cyclooctene)rhodium(I) dimer is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation.[2] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Due to its air sensitivity, it should be stored and handled under an inert atmosphere.

Conclusion

Chlorobis(cyclooctene)rhodium(I) dimer is a pivotal reagent in modern organometallic chemistry and homogeneous catalysis. Its utility as a precatalyst is well-established, providing a convenient entry point to a vast array of rhodium(I)-catalyzed reactions. The ease of displacement of its cyclooctene ligands allows for the tailored design of catalytic systems for specific applications, ranging from C-H functionalization to asymmetric synthesis. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the synthesis of complex molecules and the development of novel chemical processes.

References

  • Chlorobis(cyclooctene)rhodium dimer - Grokipedia.
  • Chlorobis(cyclooctene)rhodium(I) dimer | C32H56Cl2Rh2-2 | CID 53384308 - PubChem.
  • Chlorobis(cyclooctene)rhodium(I) dimer - Chem-Impex.
  • Cyclooctadiene rhodium chloride dimer - Wikipedia.
  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer | 12092-47-6 - ChemicalBook.
  • Chlorobis(cyclooctene)rhodium(I) Dimer | AMERICAN ELEMENTS ®.
  • Chlorobis(cyclooctene)rhodium(I),dimer 98 12279-09-3 - Sigma-Aldrich.
  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer 98 12092-47-6 - Sigma-Aldrich.
  • Chlorobis(cyclooctene)rhodium(I),dimer 98 12279-09-3.
  • Chlorobis(cyclooctene)rhodium dimer - Wikipedia.
  • Organorhodium chemistry - Wikipedia.
  • Rhodium Catalysts - MilliporeSigma.

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Exploratory

Molecular weight and formula of Chlorobis(cyclooctene)rhodium dimer

An In-Depth Technical Guide to Chlorobis(cyclooctene)rhodium Dimer: Synthesis, Properties, and Catalytic Applications This guide provides an in-depth technical overview of chlorobis(cyclooctene)rhodium dimer, [RhCl(COE)₂...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Chlorobis(cyclooctene)rhodium Dimer: Synthesis, Properties, and Catalytic Applications

This guide provides an in-depth technical overview of chlorobis(cyclooctene)rhodium dimer, [RhCl(COE)₂]₂. Aimed at researchers, chemists, and drug development professionals, this document details the synthesis, structural characteristics, and critical applications of this versatile organometallic complex. The narrative emphasizes the causal reasoning behind experimental methodologies and the structural features that underpin its utility as a premier precatalyst in homogeneous catalysis.

Core Compound Identity and Physicochemical Properties

Chlorobis(cyclooctene)rhodium dimer is an air-sensitive, organorhodium(I) complex that serves as a cornerstone starting material for the synthesis of a vast array of rhodium-based catalysts.[1] Its prominence in the field stems from the labile nature of the cis-cyclooctene (COE) ligands, which are readily displaced by stronger-coordinating ligands such as phosphines or N-heterocyclic carbenes (NHCs) to generate catalytically active species in situ.[2] This property allows for facile catalyst preparation without the need to isolate more complex and potentially less stable intermediates.

The fundamental properties of the dimer are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₂H₅₆Cl₂Rh₂ or [RhCl(C₈H₁₄)₂]₂[3][4][5]
Molecular Weight 717.50 g/mol [3][4]
CAS Number 12279-09-3[4][5][6]
Appearance Orange to red-brown crystalline solid[1][5]
Melting Point ~190 °C (with decomposition)[6]
Solubility Soluble in dichloromethane, toluene; Insoluble in water[2]
Stability Air and heat sensitive[6]

Molecular Structure and Characterization

The solid-state structure of [RhCl(COE)₂]₂ has been unequivocally confirmed by X-ray crystallography. It exists as a dimer with two rhodium(I) centers bridged by two chloride ligands. Each rhodium atom adopts a square-planar geometry and is coordinated to two cis-cyclooctene ligands.

Caption: Simplified structure of the [RhCl(COE)₂]₂ dimer.

The Critical Role of the Cyclooctene Ligand

The utility of [RhCl(COE)₂]₂ as a precatalyst is intrinsically linked to the electronic and structural properties of the coordinated cyclooctene. As a simple mono-olefin, cyclooctene binds to the rhodium center through a single η²-interaction. This monodentate coordination is significantly weaker than the binding of bidentate diene ligands, such as the one in the related cyclooctadiene rhodium chloride dimer. The latter benefits from the thermodynamic stability of the chelate effect, where a single ligand binds through multiple points, making its displacement less favorable.[1][7] Consequently, the COE ligands are readily displaced by a wide range of more basic, coordinating ligands, providing a facile entry into catalytically active species under mild conditions.[1]

Spectroscopic Characterization

Standard characterization of the dimer involves nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

  • ¹H and ¹³C NMR: In solution, the complex exhibits characteristic signals for the coordinated cyclooctene ligands. These signals are typically broadened and shifted from the positions of free cyclooctene, indicative of the dynamic equilibrium and coordination to the metal center.

  • IR Spectroscopy: The IR spectrum provides information on the C=C bond of the coordinated olefin. Coordination to the rhodium center weakens the double bond, resulting in a shift of the ν(C=C) stretching frequency to a lower wavenumber compared to free cyclooctene.

While these techniques are routine for identity confirmation, specific spectral data can vary based on solvent and sample purity and are not consistently reported in the literature.

Synthesis and Handling

The authoritative method for the preparation of chlorobis(cyclooctene)rhodium dimer is documented in Inorganic Syntheses.[8] The procedure is robust, affording the product in good yields.

Experimental Protocol: Synthesis

Causality Behind the Method: This synthesis is a classic example of reductive carbonylation. The starting material, hydrated rhodium(III) chloride, is reduced to the desired rhodium(I) oxidation state. The 2-propanol solvent serves a dual role: it is the reaction medium and the reducing agent, being oxidized to acetone in the process. An excess of cyclooctene is used to ensure it outcompetes the solvent for coordination sites on the rhodium center and to drive the equilibrium towards the formation of the desired product. The procedure must be performed under an inert atmosphere to prevent the re-oxidation of the air-sensitive Rh(I) product.

Step-by-Step Procedure: [8]

  • Inert Atmosphere Setup: In a 100-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (7.7 mmoles) of rhodium(III) chloride 3-hydrate (RhCl₃·3H₂O) in an oxygen-free mixture of 40 mL of 2-propanol and 10 mL of water.

  • Reagent Addition: Add 6 mL of cis-cyclooctene to the solution.

  • Reaction: Stir the mixture at room temperature under a nitrogen or argon atmosphere. The reaction progress is monitored by the color change.

  • Crystallization: After approximately four hours, a dense, red-brown precipitate of the product will have formed.

  • Isolation: Cool the flask in an ice bath to ensure complete precipitation. Filter the product under a stream of nitrogen using a Schlenk filter or similar inert atmosphere filtration apparatus.

  • Washing: Wash the isolated solid sequentially with 10 mL portions of ethanol (95%) and hexane to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting orange-red crystalline product under vacuum. The typical yield is 70-80%.

Safety and Handling

Chlorobis(cyclooctene)rhodium dimer is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. For handling the solid powder outside of a glovebox, a dust mask or respirator (e.g., N95) is recommended.[3]

  • Storage: As an air- and heat-sensitive compound, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from ignition sources.

Applications in Homogeneous Catalysis

The primary value of [RhCl(COE)₂]₂ lies in its function as a precatalyst. By reacting it with a chosen ligand, a researcher can generate a highly active and selective catalyst for a specific transformation. The nature of the ligand dictates the catalyst's performance.

Focus Application: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for creating chiral molecules, which is of paramount importance in the pharmaceutical industry. [RhCl(COE)₂]₂ is a common precursor for catalysts used in the asymmetric hydrogenation of prochiral olefins.

Causality Behind the Method: The protocol below describes the hydrogenation of an acetamidocinnamate derivative. The first step involves the in situ formation of the active catalyst. The labile COE ligands are displaced by a chiral bisphosphine ligand (e.g., DIPAMP). This chiral ligand creates an asymmetric environment around the rhodium center. The prochiral substrate then coordinates to this chiral catalyst. The delivery of hydrogen across the double bond is directed by the chiral ligand, leading to the preferential formation of one enantiomer of the product. The enantiomeric excess (ee%) is a direct measure of the catalyst's stereocontrol.

Experimental Protocol: Asymmetric Hydrogenation of (Z)-methyl 2-acetamidocinnamate [2]

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with [RhCl(COE)₂]₂ (7.2 mg, 0.01 mmol) and the desired chiral bisphosphine ligand (e.g., (R,R)-DIPAMP, 0.022 mmol).

  • Solvation: Add 10 mL of anhydrous, degassed methanol. Stir the mixture at room temperature for 30 minutes. The solution will change color, indicating the formation of the active cationic rhodium-phosphine catalyst.

  • Substrate Addition: Add the substrate, (Z)-methyl 2-acetamidocinnamate (221 mg, 1.0 mmol), to the catalyst solution.

  • Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas three times before maintaining a static hydrogen atmosphere (1 bar).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure (rotary evaporation).

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle: The Unsaturated Pathway The mechanism for this transformation typically follows the "unsaturated pathway," which involves coordination of the olefin to a solvated rhodium-phosphine complex, followed by oxidative addition of H₂, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.

G precatalyst [RhCl(COE)₂]₂ active_catalyst [Rh(L)₂(S)₂]⁺ (Active Catalyst) precatalyst->active_catalyst + 2L* - 2 COE, - 2Cl⁻, + S substrate_complex [Rh(L)₂(Substrate)]⁺ active_catalyst->substrate_complex + Substrate - 2S h2_complex [Rh(H)₂(L)₂(Substrate)]⁺ substrate_complex->h2_complex + H₂ (Oxidative Addition) product_complex Rh-Alkyl-Hydride Intermediate h2_complex->product_complex Migratory Insertion product_release [Rh(L)₂(S)₂]⁺ product_complex->product_release - Product (Reductive Elimination) product_release->active_catalyst Regeneration

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

The Impact of Ligand Choice: The structure of the chiral phosphine ligand (L*) is the most critical factor in determining the enantioselectivity of the reaction.

LigandSolventYield (%)ee (%)Reference
(R,R)-DIPAMPMethanol10095 (R)[2]
(S,S)-ChiraphosTHF10099 (S)[2]
(R)-BINAPMethanol>9592 (R)[2]
(R,R)-Me-DuPhosMethanol100>99 (R)[2]

Conclusion

Chlorobis(cyclooctene)rhodium dimer is a foundational precatalyst in modern synthetic chemistry. Its utility is derived from a well-calibrated structural design: the rhodium(I) center is stabilized by labile cyclooctene ligands that are readily displaced to initiate catalysis. This guide has provided a comprehensive overview of its synthesis, handling, structural properties, and a detailed examination of its application in the critical field of asymmetric hydrogenation. A thorough understanding of the principles governing its reactivity and the causality behind its experimental use empowers researchers to leverage this remarkable compound to its fullest potential in the development of novel chemical transformations.

References

  • Wikipedia. Chlorobis(cyclooctene)rhodium dimer. [Link][1]

  • PubChem. Chlorobis(cyclooctene)rhodium(I) dimer. [Link][4]

  • Scilit. Chlorobis(Cyclooctene)Rhodium(I) and–Iridium(I) Complexes. [Link][9]

  • Van der Ent, A.; Onderdelinden, A. L. Chlorobis(cyclooctene)rhodium(I) and di-μ-chlorobis complexes. Inorganic Syntheses, 1973, 14, 92-95. [Link][8]

  • Chemistry LibreTexts. 2.4: Chelation. [Link][7]

  • BGU. Polycyclooctadiene Complexes of Rhodium(I): Direct Access to Organometallic Nanoparticles. [Link]

Sources

Foundational

Technical Whitepaper: Solubility and Solvent-Driven Activation of [RhCl(coe)2]2

Executive Summary Chlorobis(cyclooctene)rhodium(I) dimer, formulated as[RhCl(C8H14)2]2 or [RhCl(coe)2]2, is a cornerstone precursor in organometallic chemistry and homogeneous catalysis[1]. Valued for its highly labile c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorobis(cyclooctene)rhodium(I) dimer, formulated as[RhCl(C8H14)2]2 or [RhCl(coe)2]2, is a cornerstone precursor in organometallic chemistry and homogeneous catalysis[1]. Valued for its highly labile cis-cyclooctene (COE) ligands, it serves as an optimal starting point for generating active Rh(I) and Rh(III) catalytic species used in hydrogenations, C–H activations, and cross-coupling reactions[1]. However, the successful deployment of this precatalyst hinges entirely on its solubility profile and the thermodynamic interactions between the solvent and the dimeric Rh core. This guide provides an in-depth analysis of the solubility of [RhCl(coe)2]2, detailing the causality behind solvent selection, self-validating experimental protocols, and the mechanistic implications for synthetic research.

Structural Dynamics and Solubility Principles

At a molecular level, [RhCl(coe)2]2 exists as a chloride-bridged dimer with a square-planar geometry around each Rh(I) center. The bulky, lipophilic cyclooctene rings dominate the complex's exterior, dictating its physicochemical behavior and solvent compatibility.

  • Lipophilic Interactions: The extensive hydrocarbon periphery makes the complex highly soluble in aromatic solvents like toluene and benzene. The solvent molecules interact favorably with the cyclooctene rings via dispersion forces, easily overcoming the solid-state lattice energy[1].

  • Dipole-Dipole Stabilization: Halogenated polar aprotic solvents, particularly dichloromethane (DCM) and chloroform, are exceptional solvents for[RhCl(coe)2]2[1]. The dipole moment of these solvents stabilizes the complex in solution without prematurely cleaving the bridging chlorides or displacing the COE ligands.

  • Protic Repulsion: Protic solvents such as water, methanol, and ethanol exhibit high dielectric constants and strong hydrogen-bonding networks. The lipophilic nature of the COE ligands actively repels these solvent molecules, rendering the complex sparingly soluble in short-chain alcohols and completely insoluble in water[1],[2].

Comprehensive Solubility Profile

To facilitate rapid solvent selection for catalytic screening, the qualitative and quantitative solubility profile of [RhCl(coe)2]2 is summarized below.

Solvent ClassificationSpecific SolventSolubility ProfileMechanistic Note
Halogenated (Polar Aprotic) Dichloromethane (DCM)Soluble Optimal for non-coordinating dissolution[1].
Halogenated (Polar Aprotic) ChloroformSoluble High solubility; avoid prolonged storage due to potential HCl trace generation[1].
Aromatic (Nonpolar) Toluene / BenzeneSoluble Excellent for high-temperature catalytic reactions[1].
Ethers (Polar Aprotic) Tetrahydrofuran (THF)Soluble Weakly coordinates to Rh, potentially altering intermediate stability[1].
Ketones (Polar Aprotic) AcetoneSparingly Soluble Insufficient lipophilic interaction to fully solvate the dimer[1].
Aliphatic (Nonpolar) Hexanes / PentaneSparingly Soluble Too nonpolar to overcome the solid-state lattice energy[1].
Alcohols (Polar Protic) Ethanol / MethanolSparingly Soluble Protic network repels the lipophilic COE ligands[1].
Aqueous (Polar Protic) WaterInsoluble Completely incompatible; causes rapid precipitation[1],[2].

Experimental Workflows: Dissolution and Catalyst Activation

Because [RhCl(coe)2]2 is an air-sensitive Rh(I) species, its dissolution and subsequent activation must be performed under rigorously air- and moisture-free conditions to prevent degradation[1],[3]. The following protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure scientific integrity.

Protocol: Preparation of an Active Rh(I) Catalyst Solution
  • Preparation: In a nitrogen- or argon-filled glovebox, weigh the desired amount of [RhCl(coe)2]2 (MW: 717.51 g/mol ) into an oven-dried Schlenk flask equipped with a magnetic stir bar[2].

  • Solvent Introduction: Transfer the flask to a Schlenk line. Inject anhydrous, degassed solvent (e.g., DCM or Toluene) via syringe.

    • Causality: Degassing prevents the premature oxidation of the Rh(I) center to an inactive Rh(III) species by dissolved oxygen.

  • Dissolution Checkpoint: Stir at room temperature for 5–10 minutes.

    • Validation: The solution should transition to a clear, homogeneous orange/red-brown color. Any remaining particulate matter indicates insufficient solvent volume or solvent contamination[1].

  • Ligand Exchange (Dimer Cleavage): Slowly add the desired ligand (e.g., a phosphine like PCy3 or an N-heterocyclic carbene precursor) in a 2:1 to 4:1 molar ratio relative to the dimer.

    • Validation: A rapid color shift (typically from deep orange to pale yellow or light orange) provides immediate visual confirmation that the bridging chlorides have been cleaved and the COE ligands displaced.

  • Analytical Confirmation: Extract a 0.1 mL aliquot, dilute in a deuterated solvent (e.g., CDCl3 or THF-d8), and perform 31P NMR (if using phosphine ligands).

    • Validation: The disappearance of the free ligand peak and the emergence of a doublet (due to 103Rh–31P spin-spin coupling, typically J ≈ 110–150 Hz) definitively confirms the formation of the active monomeric catalyst[4].

Mechanistic Implications of Solvent Choice

The choice of solvent during the dissolution of [RhCl(coe)2]2 directly impacts the downstream catalytic cycle.

  • Coordinating vs. Non-Coordinating Solvents: When dissolved in THF, the solvent molecules can weakly coordinate to the vacant sites generated after COE dissociation. While this can stabilize highly reactive intermediates, it may also competitively inhibit substrate binding. Conversely, using DCM or toluene ensures that the coordination sphere remains completely accessible to the substrate and incoming ligands.

  • Cosolvent Strategies: In complex C–H activation methodologies, researchers often employ cosolvent mixtures to tune solubility and reactivity simultaneously. For example, mixing toluene with 2,2,2-trifluoroethanol (TFE) has been shown to drastically improve the solubility of downstream dihydropyridine intermediates while tuning the regioselectivity of the rhodium catalyst[4].

Workflow Visualization

The following diagram illustrates the pathway from the solid precatalyst to the active monomeric species, highlighting the divergent roles of coordinating versus non-coordinating solvents.

RhodiumActivation A [RhCl(coe)2]2 Solid Precatalyst B DCM / Toluene (Non-Coordinating) A->B Dissolve C THF (Coordinating) A->C Dissolve D Solvated Dimer [RhCl(coe)2]2 B->D Solvation E Solvent-Adduct [RhCl(coe)2(THF)] C->E Solvation F Ligand Addition (L) Cleavage & Exchange D->F + Ligand E->F + Ligand G Active Catalyst RhCl(L)n F->G - COE

Solvent-dependent dissolution and ligand-exchange activation pathways for[RhCl(coe)2]2.

References

  • Cole-Parmer. "Material Safety Data Sheet - Chlorobis(cyclooctene)rhodium(I), dimer". Cole-Parmer. URL:[Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. "Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation". Journal of the American Chemical Society. URL:[Link]

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Exploratory

A Comparative Guide for the Modern Chemist: Selecting Between [Rh(coe)2Cl]2 and [Rh(cod)Cl]2 Precursors

In the realm of transition-metal catalysis, the selection of the appropriate precursor is a critical decision that profoundly influences reaction outcomes. Among the arsenal of rhodium(I) sources, chloro(1,5-cyclooctadie...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of transition-metal catalysis, the selection of the appropriate precursor is a critical decision that profoundly influences reaction outcomes. Among the arsenal of rhodium(I) sources, chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]2, and chloro-bis(cyclooctene)rhodium(I) dimer, [Rh(coe)2Cl]2, are two of the most prominent players. While both serve as entry points to a vast landscape of catalytic transformations, their subtle yet significant differences in structure, stability, and reactivity dictate their suitability for specific applications. This guide offers a detailed examination of these two precursors to empower chemists with the knowledge to make informed and strategic choices in their synthetic endeavors.

At the Core: Structural and Stability Distinctions

The fundamental difference between these two dimeric rhodium complexes lies in the nature of their olefin ligands. [Rh(cod)Cl]2 features the bidentate 1,5-cyclooctadiene (cod) ligand, which chelates to the rhodium center, forming a stable square planar geometry.[1] This yellow-orange, air-stable solid is a workhorse in many laboratories due to its robustness and ease of handling.[1]

In contrast, [Rh(coe)2Cl]2 is a red-brown, air-sensitive solid containing two monodentate cis-cyclooctene (coe) ligands per rhodium atom.[2][3] The coe ligands are more weakly bound and, consequently, more labile than the cod ligand.[2][3] This lability is the cornerstone of its enhanced reactivity.

Table 1: A Comparative Overview of [Rh(cod)Cl]2 and [Rh(coe)2Cl]2

Property[Rh(cod)Cl]2[Rh(coe)2Cl]2
Formula C16H24Cl2Rh2C32H56Cl2Rh2
Molar Mass 493.08 g/mol [1]717.50 g/mol [3]
Appearance Yellow-orange crystalline solid[1]Red-brown solid[3]
Air Stability Air-stable[1]Air-sensitive[2][3]
Olefin Ligand 1,5-cyclooctadiene (cod)cis-cyclooctene (coe)
Primary Advantage Stability, ease of handlingHigh reactivity due to labile ligands

Synthesis and Practical Handling

The preparative methods for these precursors reflect their differing stabilities. [Rh(cod)Cl]2 is commonly synthesized by reacting hydrated rhodium trichloride with 1,5-cyclooctadiene in hot aqueous ethanol.[1][4] This procedure is relatively straightforward and yields a product that can be handled in air.

Conversely, the synthesis of [Rh(coe)2Cl]2 involves the reaction of hydrated rhodium trichloride with cyclooctene in an alcohol solution at room temperature.[2][3] Due to its air-sensitivity, this complex requires handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Experimental Protocol: Synthesis of [Rh(cod)Cl]2

  • A solution of hydrated rhodium trichloride in aqueous ethanol is prepared.

  • 1,5-cyclooctadiene is added to the solution.

  • The mixture is heated, often in the presence of a mild base like sodium carbonate, to facilitate the reduction of Rh(III) to Rh(I) and the formation of the dimer.[1][4]

  • The resulting orange precipitate is isolated by filtration, washed, and dried.

Experimental Protocol: Synthesis of [Rh(coe)2Cl]2

  • Under an inert atmosphere, hydrated rhodium trichloride is dissolved in a degassed alcohol solvent.

  • Cyclooctene is added to the solution at room temperature.[3]

  • The reaction proceeds to form the red-brown [Rh(coe)2Cl]2 complex.

  • The product is isolated and must be stored under inert conditions to prevent decomposition.

Synthesis_Comparison cluster_cod [Rh(cod)Cl]2 Synthesis cluster_coe [Rh(coe)2Cl]2 Synthesis RhCl3_cod RhCl3·3H2O ethanol_cod aq. Ethanol, Heat RhCl3_cod->ethanol_cod cod_ligand 1,5-Cyclooctadiene cod_ligand->ethanol_cod product_cod [Rh(cod)Cl]2 (Air-Stable) ethanol_cod->product_cod RhCl3_coe RhCl3·3H2O ethanol_coe Alcohol, RT, Inert Atm. RhCl3_coe->ethanol_coe coe_ligand Cyclooctene coe_ligand->ethanol_coe product_coe [Rh(coe)2Cl]2 (Air-Sensitive) ethanol_coe->product_coe

Caption: A comparative workflow for the synthesis of [Rh(cod)Cl]2 and [Rh(coe)2Cl]2.

Reactivity: The Decisive Factor

The choice between [Rh(cod)Cl]2 and [Rh(coe)2Cl]2 often hinges on the desired reactivity profile for a specific catalytic application.

Ligand Exchange: A Tale of Two Olefins

The most significant difference in reactivity is the ease of ligand substitution. The cyclooctene ligands of [Rh(coe)2Cl]2 are readily displaced by a wide variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and other coordinating molecules, often under mild conditions.[2][3] This facile exchange makes [Rh(coe)2Cl]2 an excellent precursor for the in situ generation of active catalysts, which is particularly advantageous for high-throughput screening and reaction optimization.[5]

In contrast, the chelating cod ligand in [Rh(cod)Cl]2 is more strongly bound, and its displacement typically requires more forcing conditions, such as elevated temperatures. While this imparts greater stability to the precursor itself, it can be a limitation when milder reaction conditions are necessary or when working with thermally sensitive substrates.

Ligand_Exchange cluster_coe_exchange [Rh(coe)2Cl]2 Reactivity cluster_cod_exchange [Rh(cod)Cl]2 Reactivity coe_prec [Rh(coe)2Cl]2 new_ligand_coe + New Ligand (L) conditions_coe Mild Conditions (e.g., RT) coe_ligands 2 x coe active_cat_coe Active Catalyst [Rh(L)nCl] new_ligand_coe->active_cat_coe active_cat_coe->coe_ligands facile displacement cod_prec [Rh(cod)Cl]2 new_ligand_cod + New Ligand (L) conditions_cod Harsher Conditions (e.g., Heat) cod_ligand cod active_cat_cod Active Catalyst [Rh(L)nCl] new_ligand_cod->active_cat_cod active_cat_cod->cod_ligand requires more energy to displace

Caption: Ligand exchange pathways for [Rh(coe)2Cl]2 and [Rh(cod)Cl]2.

Applications in Modern Catalysis

The distinct properties of these precursors lend themselves to different, though sometimes overlapping, areas of catalysis.

The Domain of [Rh(cod)Cl]2

As a robust and readily available precursor, [Rh(cod)Cl]2 is extensively used in a multitude of catalytic reactions, including:

  • Asymmetric Hydrogenation: In combination with chiral phosphine ligands, it is a cornerstone of enantioselective hydrogenations.[4]

  • Hydroformylation and Hydrosilylation: It serves as a reliable rhodium source for these important industrial processes.[6]

  • Carbonylative Cycloadditions: It is employed in reactions that construct cyclic molecules with the incorporation of carbon monoxide.[7]

  • Polymerization: It can act as a catalyst for the polymerization of alkynes.[8]

The Niche of [Rh(coe)2Cl]2

The higher reactivity of [Rh(coe)2Cl]2 makes it the precursor of choice for more demanding transformations that benefit from milder conditions and facile catalyst generation. Key applications include:

  • C-H Activation: The generation of highly reactive, coordinatively unsaturated rhodium species necessary for C-H functionalization is often more efficiently achieved starting from [Rh(coe)2Cl]2.[3][9]

  • Asymmetric 1,4-Additions: It is used as a catalyst for the addition of arylboronic acids to electron-deficient olefins.

  • Direct Arylation: It can catalyze the direct coupling of arenes with aryl halides.

  • Catalyst Development and Screening: Its lability is a significant advantage when screening a library of ligands to identify the optimal catalyst for a new transformation.[5]

Expert Recommendations for Precursor Selection

The decision to use [Rh(cod)Cl]2 versus [Rh(coe)2Cl]2 should be a deliberate one based on the specific requirements of the reaction.

  • For well-established protocols and reactions where catalyst stability is a primary concern, [Rh(cod)Cl]2 is often the more practical and economical choice. Its ease of handling makes it suitable for a broad range of applications, particularly in process development and scale-up where robustness is key.

  • For the development of novel catalytic methods, reactions involving sensitive substrates, or transformations that require highly active catalysts under mild conditions, [Rh(coe)2Cl]2 is frequently the superior option. Its lability allows for greater flexibility in catalyst design and can unlock reactivity patterns that are inaccessible with the more stable [Rh(cod)Cl]2.

References

  • chemeurope.com. (n.d.). Cyclooctadiene rhodium chloride dimer. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of [Rh(COD)(L)Cl] and [Rh(COD)L 2 ]PF 6 organometallics. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Cyclooctadiene rhodium chloride dimer. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of [RhCl(CO)(cyclopentadienone)]2 from [RhCl(cod)]2 and a 1,6-diyne under CO: application to Rh(i)-catalyzed tandem [2+2+1] carbonylative cycloaddition of diynes and Claisen rearrangement. Dalton Transactions, 43(44), 16685-16691. [Link]

  • Grokipedia. (n.d.). Chlorobis(cyclooctene)rhodium dimer. Retrieved from [Link]

  • Wikipedia. (2023, March 23). Chlorobis(cyclooctene)rhodium dimer. Retrieved from [Link]

  • Evans, P. A., & Robinson, J. E. (2007). Features and applications of [Rh(CO)2Cl]2-catalyzed alkylations of unsymmetrical allylic substrates. Accounts of chemical research, 40(11), 1184–1191. [Link]

  • Indian Academy of Sciences. (2023). Synthesis of rhodium catalyst [Rh(cod)(TTT)2] with amino group ligand and its catalytic performance for phenylacetylene polymerization. Journal of Chemical Sciences, 135(4), 85. [Link]

  • Caskey, S. R., & Sanford, M. S. (2017). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 22(8), 1249. [Link]

  • Briceno-Lozano, V., et al. (2018). Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)] (COD = 1,5-Cyclooctadiene) as Catalysts for Nitrile Hydration Reactions in Water. Inorganics, 6(4), 117. [Link]

  • Royal Society of Chemistry. (1987). Synthesis and dynamic behaviour of rhodium(I) complexes containing the di-2-pyridyl sulphide ligand. Journal of the Chemical Society, Dalton Transactions, (5), 1089-1094. [Link]

  • Boyd, S. D., et al. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society, 145(49), 26895–26906. [Link]

  • ResearchGate. (n.d.). On the Mechanism of [Rh(CO) 2 Cl] 2 -Catalyzed Intermolecular (5 + 2) Reactions between Vinylcyclopropanes and Alkynes. Retrieved from [Link]

  • Martínez-Bueno, E., et al. (2020). C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. Molecules, 25(19), 4496. [Link]

  • ACS Publications. (2021). Synthesis, Structure, Bonding, and Ligand Exchange of a Bimetallic Rhodium Dimetallocyclobutane Complex. Organometallics, 40(3), 335-341. [Link]

  • Nishikawa, T., et al. (2022). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). Inorganic Chemistry, 61(11), 4647–4656. [Link]

  • Radboud Repository. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis of Cyclopentadienyl Rhodium Catalysts by Co-Cyclization of Two Different Alkynes. Retrieved from [Link]

Sources

Foundational

History and discovery of chlorobis(cyclooctene)rhodium(I) dimer

An In-Depth Technical Guide to the History, Synthesis, and Catalytic Applications of Chlorobis(cyclooctene)rhodium(I) Dimer Abstract Chlorobis(cyclooctene)rhodium(I) dimer, with the chemical formula [RhCl(C₈H₁₄)₂]₂, is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Synthesis, and Catalytic Applications of Chlorobis(cyclooctene)rhodium(I) Dimer

Abstract

Chlorobis(cyclooctene)rhodium(I) dimer, with the chemical formula [RhCl(C₈H₁₄)₂]₂, is a cornerstone organorhodium complex that has profoundly impacted the field of homogeneous catalysis. Since its initial synthesis, its unique combination of stability and reactivity has established it as an indispensable precursor for generating a vast array of catalytically active rhodium species. The lability of its cyclooctene (COE) ligands allows for facile substitution under mild conditions, providing a convenient entry point into diverse catalytic cycles. This guide provides a comprehensive overview of the historical context of its discovery, details its synthesis and structural characterization, and explores its extensive applications in modern organic synthesis, including C-H activation, asymmetric hydrogenation, and carbon-carbon bond-forming reactions.

Discovery and Historical Context

The development of chlorobis(cyclooctene)rhodium(I) dimer, often abbreviated as [RhCl(coe)₂]₂, emerged from the broader expansion of organometallic chemistry in the mid-20th century. Researchers sought versatile metal complexes with easily displaceable ligands to serve as precursors for homogeneous catalysts. While complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) were revolutionary, the need for precursors with even more labile ligands for broader substrate scope and milder reaction conditions was apparent.

The first synthesis of [RhCl(coe)₂]₂ was reported in 1972.[1] The procedure involved the straightforward reduction of hydrated rhodium(III) chloride in an alcoholic solvent in the presence of an excess of cis-cyclooctene.[1][2] This method provided a reliable and efficient route to a stable yet highly reactive Rh(I) source. The choice of cyclooctene as a ligand was critical; its moderate binding affinity allows it to be readily displaced by a wide range of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and dienes, which is the key to the dimer's utility as a precatalyst.[1][2]

Synthesis and Structural Elucidation

The synthesis of chlorobis(cyclooctene)rhodium(I) dimer remains largely unchanged from its original reported method, a testament to its efficiency and simplicity.

Experimental Protocol: Synthesis of [RhCl(coe)₂]₂

Materials:

  • Hydrated rhodium(III) chloride (RhCl₃·xH₂O)

  • cis-Cyclooctene (C₈H₁₄)

  • Ethanol (or other alcohol solvent)

  • An inert atmosphere (Argon or Nitrogen)

Procedure:

  • Hydrated rhodium(III) chloride is dissolved in ethanol at room temperature to form a deep red solution.

  • An excess of cis-cyclooctene is added to the solution.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is indicated by a color change and the precipitation of the product.

  • The resulting orange to red-brown crystalline solid is collected by filtration.

  • The product is washed with fresh ethanol to remove any unreacted starting materials and dried under vacuum.

Due to its air-sensitive nature, the entire procedure must be conducted under an inert atmosphere using standard Schlenk line or glovebox techniques.[1][2]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation & Isolation RhCl3 RhCl₃·xH₂O in Ethanol Stir Stir at Room Temperature (Inert Atmosphere) RhCl3->Stir COE cis-Cyclooctene (excess) COE->Stir Precipitate Precipitation of [RhCl(coe)₂]₂ Stir->Precipitate Filter Filtration & Washing Precipitate->Filter Dry Drying under Vacuum Filter->Dry FinalProduct FinalProduct Dry->FinalProduct [RhCl(coe)₂]₂ (Orange-Brown Solid)

Caption: Synthetic workflow for chlorobis(cyclooctene)rhodium(I) dimer.

Structural Features

X-ray crystallography has confirmed the dimeric structure of the complex.[1] Key features include:

  • Dimeric Core: Two rhodium(I) centers are bridged by two chloride ligands.

  • Coordination Geometry: Each rhodium atom exhibits a square-planar geometry, a common configuration for d⁸ metal ions like Rh(I).

  • Ligand Binding: Each rhodium center is coordinated to two cis-cyclooctene ligands through η²-coordination, where the double bond of the alkene interacts with the metal center.[1]

Physicochemical Properties

The physical and chemical properties of [RhCl(coe)₂]₂ are crucial for its handling and application in synthesis.

PropertyValue
Molecular Formula C₃₂H₅₆Cl₂Rh₂[3][4]
Molar Mass 717.50 g/mol [1][3]
Appearance Orange to red-brown crystalline solid[1][2]
CAS Number 12279-09-3[1][3]
Melting Point 190 °C (decomposes)[3]
Solubility Soluble in dichloromethane, toluene; insoluble in water.[1]
Stability Air-sensitive solid; thermally stable up to ~150°C.[1]

Reactivity and Mechanistic Principles

The utility of [RhCl(coe)₂]₂ as a precatalyst is rooted in its reactivity, specifically the lability of the cyclooctene ligands.[2] These ligands are readily displaced by stronger donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or dienes, to generate the catalytically active species in situ.[1][5]

Ligand Substitution: The primary reaction is the cleavage of the chloride bridge and substitution of the COE ligands by a new ligand (L): [RhCl(coe)₂]₂ + nL → [RhCl(L)ₓ]y + 4 coe

This simple substitution provides access to a vast library of rhodium catalysts, where the steric and electronic properties of ligand 'L' can be tuned to control the activity and selectivity of the desired transformation.[5]

G Precatalyst [RhCl(coe)₂]₂ (Precatalyst) ActiveCatalyst [RhCl(L)ₓ]y (Active Catalyst) Precatalyst->ActiveCatalyst + Ligands (L) - 4 coe Substrate Substrate(s) ActiveCatalyst->Substrate Enters Catalytic Cycle Product Product(s) Substrate->Product Catalytic Transformation

Caption: Activation of the [RhCl(coe)₂]₂ precatalyst via ligand exchange.

Applications in Homogeneous Catalysis

[RhCl(coe)₂]₂ is a precursor for catalysts used in a multitude of organic transformations. Its versatility has made it a staple in both academic research and industrial applications for the synthesis of fine chemicals and pharmaceuticals.[3]

C-H Bond Activation

Rhodium catalysts generated from [RhCl(coe)₂]₂ are highly effective for C-H activation, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds by functionalizing otherwise inert C-H bonds.[2][3] These reactions often employ directing groups to achieve high levels of regio- and stereoselectivity. Applications include the direct arylation of indoles and pyrroles and the enantioselective synthesis of complex molecules like lithospermic acid.[2]

Asymmetric Hydrogenation and Arylation

In combination with chiral ligands, particularly chiral phosphines and dienes, [RhCl(coe)₂]₂ is used to generate catalysts for asymmetric reactions.[5]

  • Asymmetric Hydrogenation: The rhodium-catalyzed hydrogenation of prochiral olefins is a fundamental method for producing enantioenriched molecules. The choice of chiral phosphine ligand (e.g., BINAP, DuPhos) is critical for achieving high enantiomeric excess (ee).[5]

  • Asymmetric 1,4-Addition: The addition of organoboron reagents (e.g., arylboronic acids) to α,β-unsaturated compounds is another key application.[1] This reaction provides a powerful route to chiral ketones, esters, and sulfonates.

The catalytic cycle for the 1,4-addition of an arylboronic acid (ArB(OH)₂) typically involves several key steps:

  • Transmetalation: The aryl group is transferred from boron to the rhodium center.

  • Migratory Insertion: The α,β-unsaturated substrate inserts into the Rh-Aryl bond.

  • Hydrolysis/Protonolysis: The resulting rhodium enolate is protonated to release the product and regenerate a rhodium-hydroxo or related species, which can then re-enter the catalytic cycle.

G RhL_star [Rh(I)-L]⁺ Rh_OH [HO-Rh(I)-L*] RhL_star->Rh_OH Reaction with Base/Water Rh_Aryl [Ar-Rh(I)-L] Rh_Enolate Rhodium Enolate Intermediate Rh_Aryl->Rh_Enolate Migratory Insertion + Enone Rh_Enolate->RhL_star Hydrolysis + H₂O, Releases Product Rh_OH->Rh_Aryl Transmetalation + ArB(OH)₂

Caption: Simplified catalytic cycle for asymmetric 1,4-addition.

Other Catalytic Transformations

The applications of [RhCl(coe)₂]₂ extend to a wide range of other reactions, including:

  • Polymerization: Used in the polymerization of cyclooctene.[3]

  • Cycloaddition Reactions: Serves as a precursor for catalysts in [2+2+2] and other cycloaddition reactions to construct complex polycyclic systems.[6][7]

  • Carboxylation: Catalyzes the carboxylation of arenes through C-H bond activation.

Conclusion

Chlorobis(cyclooctene)rhodium(I) dimer has secured a lasting legacy in organometallic chemistry. Its discovery provided researchers with an exceptionally versatile and reactive Rh(I) precursor that is simple to synthesize and handle. The lability of its cyclooctene ligands is the central feature that enables its widespread use, allowing for the facile generation of countless catalytically active species. From pioneering work in C-H activation to its routine use in asymmetric catalysis, [RhCl(coe)₂]₂ continues to be an essential tool for chemists developing innovative synthetic methodologies and constructing complex molecules that impact drug development, materials science, and beyond.

References

  • Grokipedia. Chlorobis(cyclooctene)rhodium dimer.
  • Chem-Impex. Chlorobis(cyclooctene)rhodium(I) dimer.
  • Thermo Fisher Scientific. Chlorobis(cyclooctene)rhodium(I),dimer 98 12279-09-3.
  • Sigma-Aldrich. Chlorobis(cyclooctene)rhodium(I),dimer 98 12279-09-3.
  • Wikipedia. Chlorobis(cyclooctene)rhodium dimer.
  • BenchChem. Application Notes and Protocols: Ligand Effects in Chlorobis(cyclooctene)rhodium(I) Dimer Catalysis.
  • PubChem. Chlorobis(cyclooctene)rhodium(I) dimer.
  • TCI Chemicals. Chlorobis(cyclooctene)rhodium(I) Dimer 12279-09-3.
  • ResearchGate. Chlorobis(Cyclooctene)Rhodium(I) and–Iridium(I) Complexes.
  • PNAS. Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones.
  • MilliporeSigma. Chlorobis(cyclooctene)rhodium(I),dimer 98 12279-09-3.
  • American Elements. Chlorobis(cyclooctene)rhodium(I) Dimer.
  • Royal Society of Chemistry. Synthesis of [RhCl(CO)(cyclopentadienone)]2 from [RhCl(cod)]2 and a 1,6-diyne under CO.
  • ResearchGate. On the Mechanism of [Rh(CO) 2 Cl] 2 -Catalyzed Intermolecular (5 + 2) Reactions between Vinylcyclopropanes and Alkynes.
  • ACS Publications. Rhodium(I)-Catalyzed Intramolecular Pauson−Khand-Type [2 + 2 + 1] Cycloaddition of Allenenes.
  • MDPI. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.
  • MDPI. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.

Sources

Exploratory

Technical Guide: Air Stability & Handling of Chlorobis(cyclooctene)rhodium(I) Dimer

[1] [1] Executive Summary Chlorobis(cyclooctene)rhodium(I) dimer ( ) represents a critical "Goldilocks" precursor in homogeneous catalysis.[1] It balances the high reactivity of ethylene complexes (which are often too un...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


[1]

Executive Summary

Chlorobis(cyclooctene)rhodium(I) dimer (


) represents a critical "Goldilocks" precursor in homogeneous catalysis.[1] It balances the high reactivity of ethylene complexes (which are often too unstable for easy handling) with the stability of cyclooctadiene (COD) complexes (which are often too stable to initiate catalysis under mild conditions).[1]

The Verdict: While often described colloquially as "air-stable," this compound is thermodynamically unstable toward oxidation and ligand dissociation.[1] It possesses sufficient kinetic stability to permit short-term weighing on a benchtop (minutes), but long-term exposure leads to irreversible decomposition.[1] Treat as air-sensitive for all quantitative applications. [1]

Chemical Profile: The Stability-Lability Trade-off

To understand the handling requirements, one must understand the ligand dynamics.[1] The utility of


 stems from the monodentate nature of the cis-cyclooctene (COE) ligand. Unlike the chelating 1,5-cyclooctadiene (COD), COE ligands do not benefit from the chelate effect, making them significantly more labile.[1]
Comparative Stability Spectrum

The following hierarchy illustrates why


 is the preferred precursor for generating active species (e.g., for hydrogenation or hydroformylation) where rapid ligand exchange is required.

StabilityHierarchy Ethylene [RhCl(C2H4)2]2 (Ethylene Dimer) COE [RhCl(coe)2]2 (Cyclooctene Dimer) Ethylene->COE Increasing Stability Unstable Thermally Unstable Rapid Oxidation Ethylene->Unstable COE->Ethylene Increasing Lability COD [RhCl(cod)]2 (COD Dimer) COE->COD Increasing Stability COD->COE Increasing Lability (Catalytic Initiation) Stable Inert to Substitution Requires Heating COD->Stable

Figure 1: The inverse relationship between air stability and catalytic initiation potential.[1]


 occupies the central functional sweet spot.

Mechanisms of Degradation

Understanding how the solid degrades allows for better troubleshooting.[1] The decomposition is driven by two primary vectors:

Oxidative Decomposition

Rh(I) centers are electron-rich (


).[1] Upon exposure to atmospheric oxygen, the dimer undergoes oxidative addition.[1]
  • Formation of Peroxo Species:

    
     binds to the Rh center.[1]
    
  • Ligand Oxidation: The activated oxygen can attack the olefinic bond of the cyclooctene, potentially forming epoxides or ketones, though the primary observation is the formation of insoluble Rh-oxide/hydroxide clusters.[1]

  • Visual Indicator: The material shifts from Orange/Red-Brown

    
    Dark Brown/Black .[1]
    
Ligand Dissociation (Entropy Driven)

Because COE is monodentate and bulky, it has a high dissociation rate constant (


).[1]
  • In the solid state, this is slow.

  • In solution (especially under vacuum or gas flow), COE dissociates.[1]

  • Result: Formation of unsaturated Rh species that aggregate into inactive Rh metal (Rh black).[1]

Practical Handling & Storage Protocols

Storage Standards
ParameterRequirementRationale
Atmosphere Argon or Nitrogen (Glovebox preferred)Prevents oxidative addition of

.[1]
Temperature -20°C (Freezer)Slows kinetic ligand dissociation and oxidation rates.[1]
Container Tightly sealed Schlenk or vial with Teflon tapePrevents moisture ingress (hydrolysis is a secondary risk).[1]
Shelf Life 6-12 Months (if stored correctly)Ligand lability leads to gradual degradation even under inert gas.[1]
Handling Workflow (The "Self-Validating" Protocol)

Do not assume the material is active just because it was stored in a freezer.[1] Follow this decision matrix before every critical reaction.

HandlingProtocol Start Start: Retrieve [RhCl(coe)2]2 from -20°C Storage WarmUp Warm to Room Temp (Inside Glovebox/Desiccator) Start->WarmUp Prevent condensation VisualCheck Visual Inspection WarmUp->VisualCheck GoodColor Deep Orange / Red-Brown VisualCheck->GoodColor BadColor Dark Brown / Black / Greenish VisualCheck->BadColor SolubilityCheck Solubility Test (Small aliquot in DCM/THF) GoodColor->SolubilityCheck Purify Recrystallize or Discard BadColor->Purify Oxidized ClearSoln Clear Orange Solution SolubilityCheck->ClearSoln Turbid Turbid / Black Precipitate SolubilityCheck->Turbid NMR 1H NMR Validation (CDCl3) ClearSoln->NMR Optional for high-value runs Proceed PROCEED WITH REACTION ClearSoln->Proceed Routine use Turbid->Purify Insoluble Rh clusters NMR->Proceed

Figure 2: Quality Control Decision Matrix. This workflow prevents the waste of expensive ligands/substrates on inactive metal precursors.

Detailed Experimental Steps

A. Weighing for Synthesis:

  • Ideal: Weigh inside a glovebox (

    
     ppm 
    
    
    
    ).
  • Acceptable (Benchtop):

    • Tare a vial with a septum cap.[1]

    • Quickly transfer the solid in air (limit exposure to

      
       minutes).
      
    • Immediately purge the vial with Argon/Nitrogen.

    • Note: If the solid is sticky or dark, do not use.

B. Solvent Compatibility:

  • Preferred: Degassed Dichloromethane (

    
    ), THF, or Toluene.[1]
    
  • Avoid: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN) unless you intend to displace the COE ligands immediately, as these coordinating solvents will strip the COE and change the catalyst identity.[1]

C. Recrystallization (Rescue Protocol): If the dimer has partially decomposed (darkened):

  • Dissolve in minimum amount of degassed

    
     (approx. 40°C).
    
  • Filter rapidly under Argon (to remove black Rh metal).

  • Add degassed Diethyl Ether or Pentane dropwise until turbid.

  • Cool to -20°C to precipitate orange crystals.

Quality Control: Data & Specifications

Visual & Physical Specifications
PropertySpecificationIndication of Failure
Appearance Deep orange to red-brown crystals/powderBlack specks (Rh metal) or Green/Blue tint (Rh oxidation).[1]
Solubility Soluble in

,

, THF
Insoluble particulates (Rh oxides).[1]
NMR Validation ( NMR in )

Reference: Van der Ent & Onderdelinden [1]

  • Bound COE: Look for broad multiplets at

    
     5.0 - 5.5 ppm  (olefinic protons coordinated to Rh).[1]
    
  • Free COE: Sharp multiplet at

    
     5.6 ppm .
    
  • Ratio: If the integral of Free COE > 10% of Bound COE, the dimer is degrading (ligand loss).[1]

  • Pro-Tip:

    
     is often acidic.[1] For long acquisitions, filter solvent through basic alumina or use 
    
    
    
    to prevent acid-catalyzed decomposition during the measurement.

References

  • Van der Ent, A., & Onderdelinden, A. L. (1973).[1][2] Chlorobis(cyclooctene)rhodium(I) and -Iridium(I) Complexes.[1][2][3] Inorganic Syntheses, 14, 92–95.[1][2] [1]

  • Osborn, J. A., & Wilkinson, G. (1967).[1] Chlorotris(triphenylphosphine)rhodium(I) and related complexes.[1] Inorganic Syntheses, 10,[1] 67. (Contextual reference for Rh(I) handling).

  • Sigma-Aldrich. (n.d.). Product Specification: Chlorobis(cyclooctene)rhodium(I) dimer.[1][4][5][1]

  • Strem Chemicals. (n.d.).[1] Catalog: Chlorobis(cyclooctene)rhodium(I) dimer.[1][2][3][4][5][6][1]

Sources

Foundational

Technical Safety & Handling Guide: Chlorobis(cyclooctene)rhodium(I) Dimer

Executive Summary Chlorobis(cyclooctene)rhodium(I) dimer , commonly abbreviated as [RhCl(coe)₂]₂ , is a premier organometallic precatalyst widely utilized in drug discovery and advanced organic synthesis.[1][2] Its utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorobis(cyclooctene)rhodium(I) dimer , commonly abbreviated as [RhCl(coe)₂]₂ , is a premier organometallic precatalyst widely utilized in drug discovery and advanced organic synthesis.[1][2] Its utility stems from the lability of the cyclooctene (COE) ligands, which allows for facile substitution by phosphines or N-heterocyclic carbenes (NHCs) to generate active catalytic species in situ.[2]

However, this chemical utility introduces specific safety and handling mandates.[2] As a Rhodium(I) species, it is air-sensitive and poses acute toxicity risks via inhalation, ingestion, and dermal contact.[2] This guide synthesizes Safety Data Sheet (SDS) parameters with practical laboratory protocols to ensure both personnel safety and experimental integrity.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

ParameterData
Chemical Name Chlorobis(cyclooctene)rhodium(I) dimer
Synonyms [RhCl(coe)₂]₂; Di-μ-chlorotetrakis(cyclooctene)dirhodium(I)
CAS Number 12279-09-3
Molecular Formula C₃₂H₅₆Cl₂Rh₂
Molecular Weight 717.51 g/mol
Appearance Orange to red-brown crystalline powder
Melting Point ~190 °C (decomposition)
Solubility Soluble in Dichloromethane (DCM), Toluene, THF; Insoluble in water
Stability Air-sensitive ; Hygroscopic.[1][2][3] Decomposes slowly in air; rapid decomposition in solution if exposed to oxygen.[2]

Hazard Identification (GHS Classification)

Based on GHS (Globally Harmonized System) standards.

Signal Word: WARNING

Health Hazards

The compound exhibits Acute Toxicity (Category 4) across all major exposure routes.[2][4]

Hazard CodeHazard StatementClinical/Safety Implication
H302 Harmful if swallowedRhodium salts can be nephrotoxic and hepatotoxic.[2]
H312 Harmful in contact with skinDermal absorption is a viable pathway for systemic toxicity.[2]
H332 Harmful if inhaledDust/aerosol inhalation risks lung irritation and systemic absorption.[2]
H315 Causes skin irritationContact dermatitis risk; requires immediate washing.[2]
H319 Causes serious eye irritationRisk of corneal damage from particulate abrasion and chemical irritation.[2]
H335 May cause respiratory irritationTarget organ: Respiratory system.[2][5][3][6] Use local exhaust ventilation.[2]
Precautionary Strategy
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do.[2][6]

Technical Handling Protocols (Air-Sensitive Workflow)

The Mechanism of Instability

The [RhCl(coe)₂]₂ complex relies on the coordination of the cyclooctene alkene to the Rh(I) center.[2] Oxygen exposure leads to the oxidation of the alkene ligands or the metal center itself (Rh(I)


 Rh(III)), irreversibly deactivating the catalyst and potentially forming unidentified rhodium oxides.[2] Therefore, inert atmosphere techniques are mandatory  not just for safety, but for scientific success.[2]
Workflow Visualization: Inert Handling

The following diagram outlines the decision logic for handling this compound to maintain catalytic activity and safety.

HandlingWorkflow Start Start: [RhCl(coe)2]2 Handling Storage Storage: < 0°C (Freezer) Under Argon/Nitrogen Start->Storage Environment Select Environment Storage->Environment Retrieval Glovebox Glovebox (Preferred) O2 < 0.5 ppm Environment->Glovebox High Precision/Long Storage Schlenk Schlenk Line (Vacuum/Inert Cycles) Environment->Schlenk Quick Use/Solution Transfer Weighing Weighing & Transfer (Anti-static gun recommended) Glovebox->Weighing Schlenk->Weighing Under N2 flow Solvent Add Degassed Solvent (Freeze-Pump-Thaw) Weighing->Solvent Reaction Reaction Setup (Ligand Exchange/Catalysis) Solvent->Reaction

Caption: Figure 1.[2] Inert atmosphere handling workflow for [RhCl(coe)₂]₂ to prevent catalyst deactivation.

Protocol: Schlenk Line Transfer
  • Preparation: Flame-dry all glassware under vacuum. Backfill with dry Nitrogen or Argon.[2]

  • Retrieval: Remove the container from the freezer and allow it to warm to room temperature before opening to prevent water condensation on the solid.

  • Weighing: Ideally, weigh inside a glovebox. If using a Schlenk line, weigh quickly into a tared Schlenk tube under a strong counter-flow of inert gas.[2]

  • Solvation: Use only anhydrous, degassed solvents (e.g., DCM or Toluene sparged with N₂ or processed via Freeze-Pump-Thaw).[2]

Emergency Response & First Aid

In the event of exposure, the response must be rapid to mitigate the acute toxicity risks (H302/H312/H332).[2]

Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Inhalation Inhalation Incident->Inhalation Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Ingestion Ingestion Incident->Ingestion Act_Inhale Remove to Fresh Air Support Breathing Call Physician Inhalation->Act_Inhale Act_Skin Brush off loose particles Wash with soap/water (15 min) Remove contam. clothing Skin->Act_Skin Act_Eye Rinse w/ water (15 min) Lift eyelids Consult Ophthalmologist Eye->Act_Eye Act_Ingest Rinse mouth Do NOT induce vomiting Call Poison Control Ingestion->Act_Ingest

Caption: Figure 2. Immediate response protocols for [RhCl(coe)₂]₂ exposure incidents.

Fire Fighting Measures[9]
  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions, including Hydrogen Chloride (HCl) gas and Rhodium oxides .[2]

  • PPE: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[2][4]

Storage and Disposal

Storage Requirements[1][3][10]
  • Temperature: Store at 2–8°C (Refrigerator) or < -20°C (Freezer) for long-term stability.

  • Atmosphere: Strictly under Inert Gas (Argon or Nitrogen).[2]

  • Container: Keep tightly closed. Use Parafilm or electrical tape to seal caps if stored outside a glovebox.[2]

Waste Disposal
  • Segregation: Do not mix with general organic waste.[2] Segregate into "Heavy Metal Waste" or specific "Rhodium Waste" streams if available for reclamation.[2]

  • Protocol: Dissolve in a compatible solvent and dispose of via a licensed hazardous waste contractor.[2] Rhodium is a precious metal; check with your EHS department regarding recovery programs.[2]

References

  • Sigma-Aldrich. (2025).[2][5][4] Safety Data Sheet: Chlorobis(cyclooctene)rhodium(I) dimer. Merck KGaA.[2][4] Link

  • Strem Chemicals.[2] (2024).[2][7] Safety Data Sheet: Chlorobis(cyclooctene)rhodium(I) dimer. Ascensus Specialties. Link

  • PubChem. (2025).[2][5] Compound Summary: Chlorobis(cyclooctene)rhodium(I) dimer.[1][2][5][8] National Library of Medicine.[2] Link

  • TCI Chemicals.[2] (2025).[1][2][5][4][7] Product Specification: Chlorobis(cyclooctene)rhodium(I) Dimer.[1][2][8] Link

  • American Elements. (2025).[2][4] Chlorobis(cyclooctene)rhodium(I) Dimer Safety Data. Link

Sources

Exploratory

Strategic Procurement &amp; Technical Guide: Chlorobis(cyclooctene)rhodium(I) Dimer

CAS: 12279-09-3 | Formula: | Abbreviation: [1][2] Executive Summary Chlorobis(cyclooctene)rhodium(I) dimer is a foundational precursor in modern organometallic chemistry, specifically valued for its labile alkene ligands...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 12279-09-3 | Formula:


 | Abbreviation: 

[1][2]

Executive Summary

Chlorobis(cyclooctene)rhodium(I) dimer is a foundational precursor in modern organometallic chemistry, specifically valued for its labile alkene ligands . Unlike its more stable counterpart,


 (cyclooctadiene), the cyclooctene (COE) ligands in this dimer are monodentate and easily displaced by a wide range of nucleophiles (phosphines, NHCs, chiral dienes) under mild conditions. This property makes it the precursor of choice  for generating highly active cationic Rh(I) catalysts used in asymmetric hydrogenation and C-H activation during late-stage drug development.

This guide provides a technical and commercial analysis to support procurement decisions and experimental handling.

Part 1: Market Landscape & Procurement Strategy

Supplier Analysis & Pricing Benchmarks

The market for


 is tiered by purity and pack size. Prices fluctuate based on Rhodium spot prices. The following data represents current market benchmarks for Research Grade (98%+)  material.

Procurement Recommendation:

  • For High-Throughput Screening: Purchase 250mg–500mg packs from suppliers like Strem or Sigma to ensure consistent micro-purity.

  • For Scale-Up (>5g): Request a quote for bulk synthesis. The price per gram drops significantly (often <$200/g) at scale due to fixed manufacturing costs.

SupplierGradePack SizePrice (USD)Cost/Gram (Approx)Lead Time
Strem (Ascensus) 98% min250 mg$118.00$472Immediate
Strem (Ascensus) 98% min1 g$349.00$349Immediate
Thermo (Fisher/Acros) 98%100 mg$94.40$9442-3 Days
SCIEDCO 96% (Tech)500 mg~$170.00$340Variable
Sigma-Aldrich 98%250 mgInquirePremiumImmediate

Note: "Tech Grade" (96%) is often sufficient for initial catalyst screening but may contain trace Rh(III) species that can poison sensitive asymmetric reactions. Always verify the Certificate of Analysis (CoA) for trace metal impurities.

Part 2: Technical Specifications & Handling

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Appearance: Orange to reddish-brown crystalline solid.

  • Solubility: Soluble in Benzene, Dichloromethane (DCM), Chloroform. Insoluble in water and aliphatic hydrocarbons (Pentane/Hexane).

  • Air Stability: Air-Sensitive. It oxidizes slowly in air to form insoluble Rh(III) species.

  • Storage: Store at -20°C under Argon or Nitrogen.

The "Labile Ligand" Advantage

The utility of


 lies in the Entropic Driver . The displacement of two monodentate cyclooctene molecules by a single bidentate ligand (like BINAP or DuPhos) is entropically favored and kinetically rapid, often occurring at room temperature.


Part 3: Experimental Protocols

Protocol A: Synthesis of

Based on the method by van der Ent & Onderdelinden (Org. Synth. 1973). Rationale: Commercial batches can degrade. Synthesizing fresh material ensures maximum activity for critical screenings.

Reagents:

  • Rhodium(III) chloride hydrate (

    
    ) - 2.0 g (approx 7.6 mmol Rh)
    
  • Cyclooctene (cis) - 6.0 mL (Excess)

  • Isopropanol (IPA) - 30 mL (Solvent & Reducing Agent)

  • Water - 10 mL

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask and backfill with Nitrogen (

    
    ).
    
  • Dissolution: Add

    
     (2.0 g) to a mixture of water (10 mL) and IPA (30 mL). Degas the solution by bubbling 
    
    
    
    for 10 minutes.
  • Reaction: Add Cyclooctene (6.0 mL). Stir vigorously at room temperature.

    • Observation: The dark red solution will lighten and turn orange/yellow over 2–4 hours. An orange precipitate will form.

  • Aging: Allow the slurry to stir for 24 hours to ensure complete reduction of Rh(III) to Rh(I).

  • Filtration: Filter the orange solid under

    
     (using a Schlenk frit or glovebox).
    
  • Washing: Wash the solid with cold, degassed Ethanol (2 x 5 mL) to remove unreacted cyclooctene.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

    • Yield: ~80-90% (Orange crystals).

Protocol B: Catalyst Generation (Ligand Exchange)

Rationale: Generating the active catalyst in situ avoids the cost of buying pre-formed catalysts.

  • Charge: In a glovebox, add

    
     (1 equiv) and Bisphosphine Ligand (2.2 equiv) to a vial.
    
  • Solvent: Add degassed DCM or THF.

  • Reaction: Stir for 15 minutes. The color usually changes from orange to deep red/yellow depending on the ligand.

  • Application: Use this solution immediately for hydrogenation or C-H activation.

Part 4: Visualizations

Workflow 1: Synthesis Logic

This diagram illustrates the reduction pathway from Rh(III) to the Rh(I) dimer.

Synthesis RhCl3 RhCl3·xH2O (Rh III) Intermediate Reduction Step (24h Stirring) RhCl3->Intermediate Dissolve Solvent Isopropanol/H2O (Reducing Medium) Solvent->Intermediate COE Cyclooctene (Ligand & Trap) COE->Intermediate Add Excess Product [RhCl(coe)2]2 (Orange Solid) Intermediate->Product Precipitation Yield ~85%

Figure 1: Synthesis of Chlorobis(cyclooctene)rhodium dimer via reduction in alcohol.

Workflow 2: Catalytic Activation Pathway

This diagram demonstrates why this precursor is preferred for generating cationic catalysts.

Activation Precursor [RhCl(coe)2]2 (Precursor) Exchange Ligand Exchange (Fast, Entropic Drive) Precursor->Exchange Ligand Chiral Ligand (L*) (e.g., DuPhos, BINAP) Ligand->Exchange ActiveCat [Rh(L*)Cl]2 or [Rh(L*)]+ (Active Catalyst) Exchange->ActiveCat - 4 COE Substrate Drug Precursor (Prochiral Olefin) ActiveCat->Substrate Coordination Product Chiral Product (>99% ee) Substrate->Product H2 / Asymmetric Hydrogenation

Figure 2: Activation pathway showing the displacement of labile COE ligands to form the active chiral catalyst.

References

  • Strem Chemicals (Ascensus). Chlorobis(cyclooctene)rhodium(I) dimer, min. 98% Product Page. Retrieved from

  • Thermo Scientific Chemicals. Chlorobis(cyclooctene)rhodium(I) dimer Specifications. Retrieved from

  • Van der Ent, A., & Onderdelinden, A. L. (1973). Chlorobis(cyclooctene)rhodium(I) and -iridium(I) Complexes. Inorganic Syntheses, 14, 92-95. (Standard Synthesis Protocol).

  • BenchChem. Application Notes: Ligand Effects in Chlorobis(cyclooctene)rhodium(I) Dimer Catalysis. Retrieved from

  • Sigma-Aldrich. Chlorobis(cyclooctene)rhodium(I) dimer Product Detail. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to Asymmetric Hydrogenation Utilizing Chlorobis(cyclooctene)rhodium(I) Dimer

Introduction: The Significance of Asymmetric Hydrogenation and the Role of [Rh(coe)₂Cl]₂ The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Asymmetric Hydrogenation and the Role of [Rh(coe)₂Cl]₂

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries.[1] The biological activity of many molecules is often intrinsically linked to a single enantiomer, making the development of efficient and selective asymmetric catalytic methods a paramount objective.[1] Asymmetric hydrogenation, the addition of molecular hydrogen across a prochiral double bond, stands out as one of the most atom-economical and environmentally benign strategies for creating stereogenic centers.[2][3]

At the forefront of this field is the use of rhodium-based catalysts, a testament to the pioneering work of Nobel laureates Knowles and Noyori.[1] Among the various rhodium precursors, chlorobis(cyclooctene)rhodium(I) dimer, [Rh(coe)₂Cl]₂, has emerged as a highly versatile and widely used precatalyst.[4][5] This air-sensitive, orange-brown solid owes its utility to the labile nature of the cyclooctene (coe) ligands, which are readily displaced by chiral phosphine ligands to generate the active catalytic species in situ.[4][5] This guide provides an in-depth exploration of the use of [Rh(coe)₂Cl]₂ in asymmetric hydrogenation, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Engine of Selectivity: The Crucial Role of Chiral Phosphine Ligands

The remarkable success of rhodium-catalyzed asymmetric hydrogenation is inextricably linked to the development of a vast arsenal of chiral phosphine ligands.[2][6] These ligands are not mere spectators; they are the architects of stereoselectivity, creating a chiral environment around the rhodium center that dictates the facial selectivity of hydrogen addition to the substrate. The electronic and steric properties of the phosphine ligand are critical determinants of the enantioselectivity of the reaction.[7]

A diverse array of chiral phosphine ligands has been successfully employed in conjunction with [Rh(coe)₂Cl]₂, each with its own unique structural motifs and applications. These can be broadly categorized, and some prominent examples include:

  • Atropisomeric Biaryl Bisphosphines: Ligands such as BINAP and its derivatives are characterized by their C₂-symmetric, axially chiral backbones. They have proven to be highly effective for the hydrogenation of a wide range of substrates.[1]

  • P-Chirogenic Bisphosphine Ligands: Ligands like DuPhos and BPE, which possess chirality at the phosphorus atom, have demonstrated exceptional enantioselectivity and high catalytic activity for the hydrogenation of functionalized olefins.[1][2]

  • Ferrocene-Based Ligands: Ligands such as Josiphos and Mandyphos, which incorporate a ferrocene scaffold, offer a modular and tunable platform for achieving high enantioselectivities in the hydrogenation of substrates like enamides and β-ketoesters.[8]

The choice of ligand is substrate-dependent, and screening a variety of ligands is often necessary to achieve optimal results for a new transformation.

Unraveling the Mechanism: The Unsaturated Pathway

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with chiral bisphosphine ligands is the "unsaturated pathway".[7] This catalytic cycle elegantly illustrates the intricate dance of coordination, activation, and bond formation that leads to the enantioselective formation of the product.

Asymmetric_Hydrogenation_Catalytic_Cycle Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation precatalyst [Rh(L)(S)₂]⁺ (Precatalyst) substrate_complex [Rh(L)(Substrate)]⁺ precatalyst->substrate_complex + Substrate - 2 Solvent (S) oxidative_addition [Rh(H)₂(L)(Substrate)]⁺ (Dihydride Complex) substrate_complex->oxidative_addition + H₂ migratory_insertion [Rh(H)(L)(Product-alkyl)]⁺ oxidative_addition->migratory_insertion Migratory Insertion (rate-determining) product Chiral Product migratory_insertion->product Reductive Elimination catalyst_regen [Rh(L*)(S)₂]⁺ migratory_insertion->catalyst_regen Reductive Elimination + 2 Solvent (S) catalyst_regen->substrate_complex + Substrate - 2 Solvent (S) Experimental_Workflow Experimental Workflow for Asymmetric Hydrogenation start Start catalyst_prep In Situ Catalyst Preparation ([Rh(coe)₂Cl]₂ + Chiral Ligand) start->catalyst_prep substrate_add Add Substrate to Catalyst Solution catalyst_prep->substrate_add hydrogenation Purge with H₂ and Stir under H₂ Atmosphere substrate_add->hydrogenation monitoring Monitor Reaction Progress (TLC/GC) hydrogenation->monitoring workup Release Pressure and Remove Solvent monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Determine Enantiomeric Excess (Chiral HPLC) purification->analysis end End analysis->end

Caption: A streamlined workflow for performing asymmetric hydrogenation.

Materials:

  • Prepared catalyst solution (from Protocol 1)

  • Prochiral olefin substrate (e.g., (Z)-methyl 2-acetamidocinnamate, 1.0 mmol)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • To the freshly prepared catalyst solution in the Schlenk flask, add the prochiral olefin substrate (1.0 mmol).

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Carefully purge the flask with hydrogen gas three times to remove any residual air.

  • Pressurize the vessel to the desired hydrogen pressure (typically 1-10 bar) and begin vigorous stirring. [2][7]5. Allow the reaction to proceed at room temperature for the specified time (typically 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). [7]6. Once the reaction is complete, carefully release the hydrogen pressure in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral product. [7]

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the product is a critical measure of the success of the asymmetric hydrogenation. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination. [8] Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Purified hydrogenation product

Procedure:

  • Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. [8]2. Method Development: Optimize the mobile phase composition (e.g., a mixture of n-hexane and isopropanol) and flow rate to achieve baseline separation of the two enantiomers. [8]3. Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers will have different retention times.

  • Calculation: Calculate the enantiomeric excess (ee) from the integrated peak areas of the two enantiomers using the following formula: [8] ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Substrate Scope and Performance Data

The combination of [Rh(coe)₂Cl]₂ and various chiral phosphine ligands has proven effective for the asymmetric hydrogenation of a wide range of prochiral olefins. The following table summarizes the performance of different ligand types for the hydrogenation of representative substrates.

SubstrateChiral LigandCatalyst PrecursorSolventH₂ Pressure (bar)Temp (°C)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate(R,R)-Mandyphos SL-M004-1[Rh(COD)₂]BF₄MeOH125>99[8]
Methyl (Z)-α-acetamidocinnamate(R,S)-Josiphos SL-J002-1[Rh(COD)₂]BF₄MeOH12599[8]
(Z)-methyl 2-acetamido-cinnamate(R,R)-DIPAMP[RhCl(coe)₂]₂Methanol1.32595[7]
(Z)-methyl 2-acetamido-cinnamate(R,R)-Me-DuPhos[RhCl(coe)₂]₂Methanol1.325>99[7]
N-(1-phenylvinyl)acetamidePhthalaPhos LigandNot specifiedNot specifiedNot specifiedNot specified>95[9]
Methyl 2-acetamido acrylatePhthalaPhos LigandNot specifiedNot specifiedNot specifiedNot specified>97[9]

Safety and Handling Considerations

Chlorobis(cyclooctene)rhodium(I) Dimer:

  • [Rh(coe)₂Cl]₂ is an air-sensitive solid and should be handled under an inert atmosphere (glovebox or Schlenk line). [4]* Store the compound in a tightly sealed container in a cool, dry place. [10] Hydrogen Gas:

  • Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. [11]* Ensure that the hydrogenation apparatus is properly assembled and leak-tested before use.

  • Never exceed the rated pressure of the reaction vessel. [11] General Laboratory Practices:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [12]* Be aware of the potential hazards of the solvents and reagents used in the reaction.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

Chlorobis(cyclooctene)rhodium(I) dimer is a highly effective and versatile precatalyst for asymmetric hydrogenation. When combined with the appropriate chiral phosphine ligand, it enables the synthesis of a wide array of enantiomerically enriched molecules with excellent selectivity. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to successfully implement this powerful catalytic system in their own work. By understanding the underlying mechanistic principles and adhering to safe laboratory practices, scientists can continue to advance the field of asymmetric catalysis and contribute to the development of novel and impactful chemical entities.

References

[1]Chi, Y., Tang, W., & Zhang, X. (2007). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-36). Wiley-VCH. [2]Kuwano, R. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Rhodium Catalysis in Organic Synthesis (pp. 1-46). Wiley-VCH. [8]BenchChem. (2025). A Comparative Guide to Enantiomeric Excess in Asymmetric Hydrogenation: Mandyphos and Alternatives. [3]Wang, D. et al. (2019). Research progress of olefins asymmetric hydrogenation catalyzed by rhodium catalysts. Guangdong Chemical Industry. [13]ResearchGate. (2025). Chiral Biphosphorous Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. [9]Reek, J. N. H. et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry – A European Journal. [14]Takacs, J. M. et al. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. UNL Digital Commons. [15]Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [7]BenchChem. (2025). Application Notes and Protocols: Ligand Effects in Chlorobis(cyclooctene)rhodium(I) Dimer Catalysis. [10]ESPI Metals. (n.d.). Rhodium Safety Data Sheet. [4]Grokipedia. (n.d.). Chlorobis(cyclooctene)rhodium dimer. [16]The Journal of Chemical Physics. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. [17]Gao, B. et al. (2023). Prediction of the enantiomeric excess value for asymmetric transfer hydrogenation based on machine learning. Organic Chemistry Frontiers. [12]CDH Fine Chemical. (n.d.). Rhodium Material Safety Data Sheet. [18]Ito, M. et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [19]PMC. (2026). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. [20]Royal Society of Chemistry. (2023). Prediction of the enantiomeric excess value for asymmetric transfer hydrogenation based on machine learning. [11]A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). [21]PMC. (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Sdfine. (n.d.). Rhodium (Metal) Powder Material Safety Data Sheet. [22]Asynt. (2021). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. [5]Wikipedia. (n.d.). Chlorobis(cyclooctene)rhodium dimer. [23]Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. (n.d.). [24]Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. (n.d.). [25]Morken, J. P. et al. (2003). Rhodium-Catalyzed Enantioselective Diboration of Simple Alkenes. Journal of the American Chemical Society. [26]PubMed. (2016). Extending the Substrate Scope for the Asymmetric Iridium-Catalyzed Hydrogenation of Minimally Functionalized Olefins by Using Biaryl Phosphite-Based Modular Ligand Libraries. [27]Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). [28]ResearchGate. (n.d.). Substrate scope of the asymmetric hydrogenation of trisubstituted... [29]ResearchGate. (2024). Asymmetric hydrogenation using Rh- and Ir-complexes with P-stereogenic phosphine/aminophosphine containing ligands. New Jersey Department of Health. (2002). Rhodium Hazard Summary. [30]Organic Chemistry Portal. (2005). Rh-Catalyzed Enantioselective Diboration of Simple Alkenes: Reaction Development and Substrate Scope. [31]ResearchGate. (n.d.). Development of practical catalysts for asymmetric hydrogenation of... [32]SciSpace. (1991). Design Concepts for Developing Highly Efficient Chiral Bisphosphine Ligands in Rhodium-Catalyzed Asymmetric Hydrogenations. [33]Chem-Impex. (n.d.). Chlorobis(cyclooctene)rhodium(I) dimer. [34]Scilit. (n.d.). Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. [35]Asymmetric Hydrogenation Using Catalysts Based on Abundant Metals. (n.d.). [6]Zhang, X. et al. (2007). Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research. [36]ResearchGate. (n.d.). Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species. [37]YouTube. (2021). Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral catalysts. [38]Google Patents. (n.d.). CATALYST FOR ASYMMETRIC HYDROGENATION. [39]Preetz, A. et al. (2008). Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species. Chemistry – A European Journal.

Sources

Application

Advanced Preparation of NHC-Rh Complexes from [RhCl(coe)₂]₂: Protocols and Mechanistic Insights

Executive Summary The synthesis of well-defined Rhodium(I)-N-heterocyclic carbene (NHC) complexes is a critical foundational skill in modern organometallic chemistry and homogeneous catalysis. This application note provi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of well-defined Rhodium(I)-N-heterocyclic carbene (NHC) complexes is a critical foundational skill in modern organometallic chemistry and homogeneous catalysis. This application note provides a comprehensive, field-proven guide to synthesizing [RhCl(NHC)(coe)] and related species using the versatile chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(coe)₂]₂, as the primary metal precursor[1]. Designed for drug development professionals and synthetic chemists, this guide details the mechanistic rationale, quantitative ligand parameters, and rigorous step-by-step protocols required to yield highly active catalytic precursors for advanced transformations, such as C–H activation and hydroacylation[2][3].

Mechanistic Rationale & Precursor Causality

The choice of metal precursor and ligand generation method dictates the success of the synthesis. Understanding the causality behind these choices ensures a self-validating experimental design.

Why [RhCl(coe)₂]₂ over [RhCl(cod)]₂?

While the cyclooctadiene (cod) dimer[RhCl(cod)]₂ is highly stable, cod is a bidentate, strongly chelating ligand. Reacting [RhCl(cod)]₂ with an NHC often yields highly stable, coordinatively saturated [RhCl(NHC)(cod)] complexes that require harsh conditions to activate. Conversely, cyclooctene (coe) is a monodentate, highly labile alkene. When [RhCl(coe)₂]₂ is cleaved by a bulky NHC, the resulting [RhCl(NHC)(coe)] complex easily sheds the remaining coe ligand in solution, providing the coordinative unsaturation necessary for subsequent oxidative addition steps in catalysis[1].

In Situ vs. Free Carbene Generation

NHCs can be introduced either as isolated free carbenes or generated in situ from their corresponding imidazolium salts (e.g., IPr·HCl).

  • Isolated Free Carbenes: Provide cleaner reactions with fewer byproducts but require extreme rigorous exclusion of moisture and air, as free carbenes are highly sensitive.

  • In Situ Generation: Utilizes a strong, non-nucleophilic base (such as KOtBu or KHMDS) to deprotonate the imidazolium salt directly in the presence of the rhodium dimer. The bulky base abstracts the acidic C2 proton (pKa ~21-24) without coordinating to the metal center. This method is operationally simpler but generates alkali metal chloride salts and alcohols as byproducts, which must be filtered[4].

Quantitative Ligand Parameters

The steric and electronic properties of the chosen NHC directly influence the stability and reactivity of the resulting Rh-complex. The table below summarizes key parameters for common NHCs used with [RhCl(coe)₂]₂.

NHC LigandStructural IdentitySteric Bulk (%V_bur)Electronic Parameter (TEP, cm⁻¹)Expected Yield
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene33.22051.580–90%
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene26.52050.775–85%
SIPr 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene35.72052.270–80%

Note: %V_bur (Percent Buried Volume) quantifies the steric bulk of the ligand, while TEP (Tolman Electronic Parameter) measures the σ-donating capacity. Lower TEP indicates a stronger electron donor.

Synthetic Workflows

Workflow Precursor [RhCl(coe)2]2 Rhodium Dimer Intermediate Monomeric Cleavage RhCl(coe)2(NHC) Precursor->Intermediate + NHC Salt NHC·HCl + KOtBu (In Situ Generation) Salt->Intermediate - KCl, - tBuOH Free Free NHC (Isolated Carbene) Free->Intermediate Product [RhCl(NHC)(coe)] Target Complex Intermediate->Product - coe (labile)

Synthetic pathways for the preparation of[RhCl(NHC)(coe)] from [RhCl(coe)2]2.

Step-by-Step Experimental Protocols

Protocol A: In Situ Generation of[RhCl(IPr)(coe)]

This self-validating protocol utilizes KOtBu to generate the IPr carbene in the presence of the rhodium dimer.

Materials:

  • [RhCl(coe)₂]₂ (0.25 mmol, 179 mg)

  • IPr·HCl (0.52 mmol, 221 mg) - Slight excess ensures complete dimer cleavage.

  • KOtBu (0.55 mmol, 62 mg)

  • Anhydrous, degassed THF (10 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [RhCl(coe)₂]₂, IPr·HCl, and KOtBu.

    • Causality: Rh(I) is highly susceptible to oxidation to Rh(III) by atmospheric oxygen. Glovebox preparation ensures strict anaerobic conditions.

  • Solvent Addition: Transfer the flask to a Schlenk line. At room temperature, inject 10 mL of anhydrous, degassed THF.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature for 12–16 hours.

    • Validation Check: The initial orange/red suspension will gradually transition to a homogeneous yellow or yellow-green solution, indicating successful dimer cleavage and ligand coordination[5]. A fine white precipitate (KCl) will also form.

  • Filtration: Filter the mixture through a pad of oven-dried Celite under an inert atmosphere to remove KCl and unreacted salts. Wash the pad with an additional 5 mL of THF.

  • Isolation: Concentrate the filtrate in vacuo to approximately 2 mL. Slowly add cold, degassed pentane (15 mL) to precipitate the product.

  • Collection: Filter the resulting yellow microcrystalline solid, wash with cold pentane (2 × 5 mL), and dry thoroughly under high vacuum.

Protocol B: Synthesis via Isolated Free Carbene

For highly sensitive catalytic applications where trace alkoxide or chloride impurities are detrimental, using the isolated free carbene is preferred.

Materials: *[RhCl(coe)₂]₂ (0.25 mmol, 179 mg)

  • Free IPr carbene (0.50 mmol, 194 mg)

  • Anhydrous, degassed Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: Inside a glovebox, dissolve [RhCl(coe)₂]₂ in 5 mL of toluene in a vial. In a separate vial, dissolve the free IPr carbene in 5 mL of toluene.

  • Addition: Slowly add the free carbene solution dropwise to the rhodium dimer solution while stirring.

    • Validation Check: An immediate color change from deep orange to bright yellow occurs, signifying rapid coordination.

  • Stirring: Allow the mixture to stir for 2 hours at room temperature to ensure complete dissociation of the displaced coe ligand.

  • Isolation: Remove the solvent in vacuo. Triturate the resulting residue with cold hexanes to remove the liberated cyclooctene. Dry the yellow solid under vacuum.

Catalytic Application: C–H Activation

Once synthesized, [RhCl(IPr)(coe)] serves as a highly active precursor. When introduced to a substrate, the remaining labile coe ligand dissociates, opening a coordination site for the oxidative addition of a C–H bond. This is widely utilized in the ortho-alkylation of directing-group-bearing arenes (e.g., ketimines or quinolines)[2][3].

CatalyticCycle Cat Rh(I)-NHC Active OA Oxidative Addition Cat->OA + Substrate (C-H Cleavage) Ins Olefin Insertion OA->Ins + Olefin RE Reductive Elimination Ins->RE Rearrangement RE->Cat - Product

Generalized catalytic cycle for Rh-NHC mediated C-H functionalization.

References

  • National Institutes of Health (NIH)
  • The Organometallic Chemistry of N‐heterocyclic Carbenes Wiley / National Academic Digital Library of Ethiopia URL
  • Ligand Effects in Chlorobis(cyclooctene)rhodium(I)
  • Catalytic addition of C–H bonds across C–C unsaturated systems promoted by iridium(I)
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review MDPI URL
  • Cationic, Neutral, and Anionic Platinum(II)

Sources

Method

Application Note: Solvent Selection Strategies for [RhCl(coe)2]2 Catalysis

Introduction & Mechanistic Principles Chlorobis(cyclooctene)rhodium(I) dimer, commonly denoted as[RhCl(coe)2]2, is a highly versatile and ubiquitous precatalyst in organometallic chemistry[1]. It is a red-brown, air-sens...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Chlorobis(cyclooctene)rhodium(I) dimer, commonly denoted as[RhCl(coe)2]2, is a highly versatile and ubiquitous precatalyst in organometallic chemistry[1]. It is a red-brown, air-sensitive solid that serves as a precursor to numerous active Rh(I) and Rh(III) catalytic species[1]. The defining feature of this complex is its highly labile cis-cyclooctene (coe) ligands, which are easily displaced by stronger σ-donating or π-accepting ligands (such as phosphines or N-heterocyclic carbenes)[1].

The selection of solvent in [RhCl(coe)2]2-catalyzed reactions is not merely a matter of solubility; it is a critical thermodynamic and kinetic parameter. Because the Rh(I) center is coordinatively unsaturated upon dimer cleavage, the solvent can act as a competing ligand.

  • Non-Coordinating Solvents (e.g., Cyclohexane, Hexane): Facilitate rapid substrate binding by leaving the coordination sphere open. This is strictly required for reactions with high activation barriers, such as C–H borylation[2],[3].

  • Coordinating Solvents (e.g., THF, Dioxane, Methanol): Can stabilize polar transition states or assist in product dissociation, which is beneficial in cross-coupling, asymmetric hydrogenation, and allylic cyanation[4],[5]. However, strong coordination can lead to an inhibited resting state, requiring higher temperatures to drive the catalytic cycle[6].

SolventCoordination Precat [RhCl(coe)2]2 (Red-Brown Suspension) Cleavage Ligand Addition (L) Dimer Cleavage Precat->Cleavage NonPolar Non-Coordinating Solvent (e.g., Cyclohexane) Cleavage->NonPolar Polar Coordinating Solvent (e.g., THF, MeOH) Cleavage->Polar Active Active Monomer [RhCl(coe)(L)] (Yellow/Orange Solution) NonPolar->Active Rapid coe displacement Resting Solvent-Inhibited Resting State Polar->Resting Solvent competes for empty orbitals Resting->Active Requires higher temp or prolonged time

Mechanistic impact of solvent coordination on[RhCl(coe)2]2 activation.

Quantitative Solvent Selection Guide

The table below summarizes the empirical impact of solvent choice across various [RhCl(coe)2]2-catalyzed transformations, synthesizing quantitative data to guide protocol development.

Reaction TypePreferred SolventAlternativeEmpirical Impact & CausalityRef.
C–H Borylation CyclohexaneTolueneYield: >84%. Non-polar environments prevent solvent coordination to the Rh center, maximizing the concentration of the active catalyst for C–H activation.[2],[3]
Direct Arylation DioxaneTHFYield: >90%. Dioxane allows for high-temperature heating (e.g., 175 °C) to overcome activation barriers while simplifying product isolation compared to high-boiling amides.[6]
Asymmetric Hydrogenation MethanolTHFYield: >95%, ee: 81-99%. Protic solvents stabilize polar transition states during oxidative addition of H2. Methanol provides optimal enantioselectivity with chiral phosphines.[4]
Allylic Cyanation THF / Dioxane-Regioselectivity: High. Polar aprotic solvents ensure the solubility of TMSCN and substrates while maintaining exclusive distal regioselectivity.[5]

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual cues (color changes, solubility shifts) are integrated to confirm successful progression through the catalytic cycle.

ProtocolWorkflow S1 1. Glovebox Weigh Precatalyst S2 2. Solvent Add Anhydrous Media S1->S2 S3 3. Activation Stir 20 min (RT) S2->S3 S4 4. Substrate Add Reagents S3->S4 S5 5. Catalysis Heat & Monitor S4->S5

Standard air-free workflow for in situ generation of Rh(I) catalysts.

Protocol A: Rh-Catalyzed C–H Borylation in Non-Coordinating Solvents

Objective: Regioselective borylation of arenes or indoles using an in situ generated Rh-NHC or Rh-Phosphine complex[2],[3]. Causality Focus: Cyclohexane is selected to prevent solvent molecules from occupying the vacant coordination site necessary for the oxidative addition of the B–B bond and subsequent C–H activation.

Step-by-Step Procedure:

  • Preparation: Inside an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with [RhCl(coe)2]2 (5 mol%) and the selected ligand (e.g., an NHC precursor or phosphine, 10 mol%).

  • Solvent Addition: Add 2.0 mL of rigorously anhydrous, freeze-pump-thaw degassed cyclohexane.

    • Validation Checkpoint: The initial suspension will be red-brown.

  • Pre-activation: Stir the mixture at room temperature for 20–30 minutes.

    • Validation Checkpoint: The successful displacement of the coe ligands and cleavage of the dimer is visually confirmed when the solution transitions to a clear, bright yellow or orange homogeneous mixture.

  • Substrate Addition: Add the arene substrate (1.0 equiv) and bis(pinacolato)diboron (B2pin2, 1.5 equiv).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80 °C for 10–24 hours[3].

  • Monitoring: A successful reaction will maintain its yellow/orange hue.

    • Troubleshooting: If the solution turns opaque black, rhodium black has precipitated, indicating catalyst decomposition (often due to trace oxygen or moisture).

Protocol B: Direct Arylation of Heterocycles in Polar Aprotic Solvents

Objective: C–H arylation of heterocycles (e.g., benzimidazole) with aryl bromides[6]. Causality Focus: Dioxane is chosen because it dissolves the polar heterocycle and base, and its higher boiling point allows the reaction to reach the 175 °C required to drive the challenging C–H activation step, without the isolation difficulties of DMF[6].

Step-by-Step Procedure:

  • Preparation: In a glovebox, combine [RhCl(coe)2]2 (1 mol%) and the specific bis-phosphine or P-olefin ligand (2 mol%) in a heavy-walled reaction tube[6].

  • Solvent Addition: Add 1.0 mL of anhydrous dioxane. Stir for 20 minutes to generate the active monomeric Rh species.

  • Reagent Addition: Add the heterocycle (e.g., benzimidazole, 0.3 M concentration), the aryl bromide (1.2 equiv), and the required base.

  • Reaction Execution: Seal the tube with a Teflon-lined cap. Heat conventionally or via a microwave reactor to 175 °C for 2 to 24 hours depending on the substrate sterics[6].

  • Workup: Because dioxane is utilized instead of high-boiling amides, the solvent can be directly removed under reduced pressure, and the crude mixture can be immediately loaded onto a silica gel column for purification[6].

References

  • Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGajSZtt4bMH3HW1tP_w5IDcCWuEBI5wp-O5nRPFqHAnwcBX2OqCmcl5Zgu4JuD-3TFifE8S_2jLNVv-d4pfC0dAgw15LKtmBPSvorSN6EgLonVn6w9uPhphiXxgUG6OPGbQE6Fk5B1CIAGuiFcb6SkFvyQ6aNlbxYw-_ZHPnmqWECawxnW3ozLP5vneeQHg-CbOmPHEu7sYe1XfqyZcnlseq02lx-9xnZ9dl0bbZDbsn8-Raptyt2tgCi2YOPNcc8KHQQUE_LA4JRsF0ez0LSgeVvYdDbB-V283ZHs]
  • Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation: The NHC Affects the Induction Period, and Indenyl is Superior to Cp. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl7jWLXSn15VEkLXu-Rs0ArebEotvr40ZkQy7c03HIZmEFCK665RvYLY3WLjao-VjArJ77JhkZn0Fl732BgVmuJ5TaAsAVYDdodDEAmorlUYiWdx1oiGjYIyoQaMCwCpZ2itNDEkYYqxkRWytJ]
  • Application Notes and Protocols: Ligand Effects in Chlorobis(cyclooctene)rhodium(I) Dimer Catalysis. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDcYWljKejQhDSkktcLhdRbDSqt55wtRGIVXdfyzvKSNqcKOExLA_qZRmxszR_mEXTCe9cd-H8OGeGl_dMOleJhnzHZn4AD3WeR4nXpBj14OCwHUwX8KH0zrajws8WYKNVvbzmCbJth6N4zKoEHcCIHamS6mj7OJ8A9NLJ01loSSzXqUD_ghjN-xM3GFSHm9otX_Xk_y3AKwh9HtEjod9Svky9iHNjDvyYK9-VJ3WPnXpIxx7bn6q_RD6WgFqqmQ==]
  • Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsuOWAjx1UubNxuQN1bVEERUMmgrD537j3vfkBtH7PwHnlIY-YcbcGm70-Pu4YfI9x_HpqrCljCPFIY2coFfmGiqbhqSJtbT5PM-oCOktOMMpN0QZ9EopKvmgaNDdRLb5p2wsWxvUAmU-WcO4=]
  • Rhodium‐Catalyzed Regioselective 3‐Fluoroallylic Cyanation. d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkxs1H1q2aJQpQ4WrB-xQZAE_JnjVHW9u8B86iaB7Pac42_fWv5osfQPpTqyPwF7Adt8oW5TmVQEmPAQ8kGdHbINra7xmPJ7Y4-oDlKp0I0xrd8jp2EwDottU=]
  • Chlorobis(cyclooctene)rhodium dimer. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMCgFTBMhWoXkzPurNSBE0RhuC-PFYxzORFIPcPhNaQAkrvusieDbYecwJfb1iZmNx_8rKcdSkTDB4dGIUAGrlgtCG_qcuYpL2Rxluf1NaWusayN8F7ORQohFUlDdH5AExmWTyT-SJ54MhI795vBqKdo-C80QULSANAiVe]

Sources

Application

Application Note &amp; Protocol: Synthesis of Bis(phosphine)Rh(I) Complexes from [RhCl(coe)₂]₂

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of catalytically significant bis(phosphine)rhodium(I) complexes. Utilizing the highly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of catalytically significant bis(phosphine)rhodium(I) complexes. Utilizing the highly versatile and reactive precursor, chloro(bis)cyclooctenerhodium(I) dimer, [RhCl(coe)₂]₂, this note details the underlying chemical principles, step-by-step experimental protocols, and critical insights for the successful and reproducible synthesis of these important compounds. The methodologies described herein are foundational for accessing a wide array of Rh(I) catalysts pivotal in modern organic synthesis, including asymmetric hydrogenation and cross-coupling reactions.

Introduction: The Strategic Advantage of [RhCl(coe)₂]₂

Rhodium(I) complexes bearing phosphine ligands are cornerstones of homogeneous catalysis.[1][2] Their utility spans from industrial-scale production of pharmaceuticals, like L-DOPA, to a vast array of fine chemical syntheses.[3] The choice of the rhodium precursor is a critical first step that dictates the ease of synthesis, purity of the final product, and overall efficiency.

While other precursors like chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst) or chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(COD)]₂) are common, chloro(bis)cyclooctenerhodium(I) dimer, [RhCl(coe)₂]₂, offers distinct advantages. The cyclooctene (coe) ligands are significantly more labile (easily displaced) than the triphenylphosphine ligands in Wilkinson's catalyst or the chelating cyclooctadiene (COD) ligand.[4][5] This high lability allows for the facile and often quantitative substitution by a wide range of phosphine ligands under mild conditions, making [RhCl(coe)₂]₂ an exceptionally useful and versatile starting material.[4][6]

This application note will focus on the direct synthesis of both neutral, chloro-bridged, and cationic bis(phosphine)Rh(I) complexes, providing a robust platform for catalyst development and screening.

Mechanistic Rationale: Ligand Substitution at a d⁸ Square Planar Center

The synthesis of bis(phosphine)Rh(I) complexes from [RhCl(coe)₂]₂ is a classic example of a ligand substitution reaction at a 16-electron, square planar d⁸ metal center.[7] The reaction proceeds via an associative mechanism, where the incoming phosphine ligand attacks the coordinatively unsaturated rhodium center to form a higher-coordinate intermediate, which then expels the labile cyclooctene ligand.

The dimeric structure of the precursor, with its bridging chloride ligands, is readily cleaved by the incoming phosphine ligands. Depending on the stoichiometry and the nature of the phosphine (monodentate vs. bidentate), different product architectures can be accessed.

Synthesis_Workflow cluster_reaction Ligand Substitution cluster_characterization Analysis Precursor [RhCl(coe)₂]₂ (Starting Material) Reaction_Step Stir at RT Precursor->Reaction_Step Phosphine Phosphine Ligand (L) (e.g., PPh₃, dppe) Phosphine->Reaction_Step 2 or 4 eq. Solvent Inert Solvent (e.g., Benzene, THF, DCM) Solvent->Reaction_Step Product_Neutral Neutral Complex [RhCl(L)₂]₂ or RhCl(L-L) Reaction_Step->Product_Neutral Monodentate (2 eq.) or Bidentate (2 eq.) Product_Cationic Cationic Complex [Rh(L-L)₂]⁺Cl⁻ Reaction_Step->Product_Cationic Bidentate (4 eq.) NMR ³¹P{¹H} NMR ¹H NMR Product_Neutral->NMR XRay X-ray Crystallography (for solid state structure) Product_Neutral->XRay Product_Cationic->NMR

Caption: Overall workflow for the synthesis of bis(phosphine)Rh(I) complexes.

Materials and Equipment

Reagents
ReagentFormulaCAS No.Key Properties & Handling Notes
Chloro(bis)cyclooctenerhodium(I) dimer[RhCl(C₈H₁₄)₂]₂12279-09-3Orange to red crystalline solid. Air and moisture sensitive. Store under inert atmosphere (Ar or N₂) at 2-8 °C.[8]
Triphenylphosphine (PPh₃)C₁₈H₁₅P603-35-0White, air-stable solid.
1,2-Bis(diphenylphosphino)ethane (dppe)C₂₆H₂₄P₂1663-45-2White, air-stable solid. Common chelating ligand.[2]
1,3-Bis(diphenylphosphino)propane (dppp)C₂₇H₂₆P₂6737-42-4White, air-stable solid. Common chelating ligand.[2]
(R)-BINAPC₄₄H₃₂P₂76189-55-4Chiral bisphosphine ligand for asymmetric catalysis.[3] Handle with care.
Benzene (anhydrous, degassed)C₆H₆71-43-2Carcinogen. Use in a well-ventilated fume hood with appropriate PPE. Degas via freeze-pump-thaw cycles or sparging with inert gas.
Dichloromethane (DCM, anhydrous)CH₂Cl₂75-09-2Volatile and potentially carcinogenic. Use in a well-ventilated fume hood.
Diethyl ether (anhydrous)(C₂H₅)₂O60-29-7Extremely flammable. Use away from ignition sources.
Hexane (anhydrous)C₆H₁₄110-54-3Flammable. Used for precipitation/washing.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Schlenk flasks and other appropriate glassware

  • Magnetic stirrer and stir bars

  • Cannulas and syringes for liquid transfers

  • Glass fritted funnel for filtration

  • High-vacuum pump

  • NMR spectrometer (for ³¹P and ¹H analysis)

Experimental Protocols

Safety Precaution: All manipulations involving the air-sensitive rhodium precursor and anhydrous solvents must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Synthesis of Chloro-bis(triphenylphosphine)rhodium(I) Dimer, [RhCl(PPh₃)₂]₂

This protocol describes the synthesis of a neutral complex with a monodentate phosphine. The product is analogous to the dimer formed with other monodentate phosphines.

  • Preparation: In a glovebox or under a positive pressure of argon, charge a 50 mL Schlenk flask equipped with a magnetic stir bar with chloro(bis)cyclooctenerhodium(I) dimer (0.25 mmol, 179.4 mg).

  • Reagent Addition: In a separate flask, dissolve triphenylphosphine (1.0 mmol, 262.3 mg, 4 equivalents per Rh dimer, 2 equivalents per Rh center) in 10 mL of anhydrous, degassed benzene.

  • Reaction: Slowly add the triphenylphosphine solution to the stirring suspension of the rhodium precursor at room temperature. The initial orange-red suspension will immediately begin to change color.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours. A yellow or orange-yellow precipitate will form.

  • Isolation: Remove the solvent via cannula filtration. Wash the resulting solid product three times with 5 mL portions of warm benzene to remove any unreacted starting material and free phosphine. Subsequently, wash with 5 mL of anhydrous hexane.[4]

  • Drying: Dry the yellow solid product under high vacuum for several hours. The product, [RhCl(PPh₃)₂]₂, is typically used without further purification.

  • Characterization: The product can be characterized by ³¹P{¹H} NMR spectroscopy. The spectrum will show a characteristic doublet due to coupling to the ¹⁰³Rh nucleus (I=1/2, 100% abundance).

Protocol 2: Synthesis of a Cationic Bis(chelating phosphine) Complex, [Rh(dppe)₂]⁺Cl⁻

This protocol details the formation of a cationic complex by reacting the rhodium precursor with an excess of a bidentate phosphine ligand, leading to the displacement of the chloride from the inner coordination sphere.[4][9]

  • Preparation: In a glovebox or under argon, charge a 100 mL Schlenk flask with chloro(bis)cyclooctenerhodium(I) dimer (0.25 mmol, 179.4 mg).

  • Reagent Addition: In a separate flask, dissolve 1,2-bis(diphenylphosphino)ethane (dppe) (1.1 mmol, 438.2 mg, a slight excess over the 4:1 stoichiometry relative to Rh) in 20 mL of anhydrous, degassed benzene.[4]

  • Reaction: Add the dppe solution to the rhodium precursor suspension at room temperature with vigorous stirring.

  • Stirring: Stir the resulting yellow solution at room temperature for 2-4 hours. The product is typically soluble in benzene.

  • Isolation: To precipitate the product, slowly add anhydrous hexane (approx. 40-50 mL) to the reaction mixture until a yellow precipitate forms.

  • Filtration and Washing: Collect the solid by filtration using a Schlenk-frit. Wash the product with several portions of anhydrous hexane to remove any excess ligand and cyclooctene.

  • Drying: Dry the bright yellow solid under high vacuum.

  • Characterization: Confirm the structure using ³¹P{¹H} NMR. The spectrum for [Rh(dppe)₂]⁺Cl⁻ will exhibit a doublet, confirming the coordination of phosphorus to rhodium.[4]

Technical Insights & Troubleshooting

  • Precursor Purity: The [RhCl(coe)₂]₂ precursor can decompose upon exposure to air, turning from orange-red to a darker, brownish color.[8] Using decomposed starting material will result in lower yields and impure products. Always handle it under strictly inert conditions.

  • Solvent Choice: Benzene is a common solvent for these reactions due to its non-coordinating nature and ability to dissolve the phosphine ligands.[4] However, for safety reasons, toluene can often be substituted. For more polar cationic complexes, dichloromethane (DCM) or tetrahydrofuran (THF) can be used, but care must be taken as these coordinating solvents can sometimes be incorporated into the final complex.[10]

  • Stoichiometry is Key: The ratio of phosphine to rhodium dictates the product. A 2:1 ratio of monodentate phosphine to Rh typically yields the neutral chloro-bridged dimer [RhCl(L)₂]₂. A 2:1 ratio of a bidentate ligand (L-L) to Rh can yield either a neutral [RhCl(L-L)]₂ or a five-coordinate RhCl(L-L)₂ species, while a 4:1 ratio typically forces the formation of the cationic [Rh(L-L)₂]⁺ complex.[4][9]

  • NMR Characterization: ³¹P{¹H} NMR is the most powerful tool for characterizing these complexes. The chemical shift (δ), the magnitude of the rhodium-phosphorus coupling constant (¹J(Rh-P)), and the multiplicity provide definitive structural information.[11][12] For instance, cis- and trans-isomers can often be distinguished by the magnitude of their P-P coupling constants.

Reaction_Mechanism Start [Rh₂(μ-Cl)₂(coe)₄] Monomer 2 [RhCl(coe)₂(L-L)] (Intermediate) Start->Monomer + 2 L-L Start->Monomer Product_Neutral [Rh₂(μ-Cl)₂(L-L)₂] (Neutral Dimer) Monomer->Product_Neutral - 4 coe Monomer->Product_Neutral Product_Cationic 2 [Rh(L-L)₂]⁺Cl⁻ (Cationic Complex) Product_Neutral->Product_Cationic + 2 L-L Product_Neutral->Product_Cationic

Sources

Method

Application Note &amp; Protocol: Handling and Manipulation of Air-Sensitive Chlorobis(cyclooctene)rhodium(I) Dimer in a Glovebox

Preamble: The Challenge and Necessity of Inert Atmosphere Handling Chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(C₈H₁₄)₂]₂, is a cornerstone precatalyst in modern organometallic chemistry and homogeneous catalysis.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Challenge and Necessity of Inert Atmosphere Handling

Chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(C₈H₁₄)₂]₂, is a cornerstone precatalyst in modern organometallic chemistry and homogeneous catalysis.[1][2] Its utility stems from the labile nature of the cyclooctene (COE) ligands, which are readily displaced by a vast array of phosphines, N-heterocyclic carbenes (NHCs), and other ligands to generate catalytically active species.[1][3] These catalysts are pivotal in reactions such as C-H activation, asymmetric hydrogenations, and addition reactions.[3][4][5]

However, the very reactivity that makes this Rh(I) complex so valuable also renders it exceptionally sensitive to atmospheric oxygen and moisture.[1][3] Exposure to air leads to rapid, irreversible decomposition, evidenced by a color change from its characteristic orange/red-brown to a black or dark brown precipitate of rhodium oxides. This degradation not only inactivates the catalyst but can also lead to inconsistent and non-reproducible experimental outcomes.

This document provides a comprehensive guide and detailed protocols for the proper storage, handling, and preparation of solutions of [RhCl(coe)₂]₂. The procedures herein are designed for researchers, scientists, and drug development professionals, emphasizing the use of an inert atmosphere glovebox as the primary engineering control to ensure the integrity of the reagent and the success of subsequent catalytic reactions.[6][7]

Reagent Profile: Chlorobis(cyclooctene)rhodium(I) Dimer

A thorough understanding of the reagent's properties is fundamental to its successful application. The key characteristics are summarized below.

PropertyValueSource(s)
Chemical Formula C₃₂H₅₆Cl₂Rh₂[3]
Molecular Weight 717.50 g/mol [1]
Appearance Orange to red-brown crystalline solid/powder[3][5]
Air/Moisture Sensitivity Highly sensitive; decomposes on exposure to air[1][3]
Solubility Soluble in dichloromethane, toluene, THF; insoluble in water[1]
Melting Point ~150-190 °C (with decomposition)[1][5]
Common Abbreviation [RhCl(coe)₂]₂[3]
The Glovebox Environment: The First Line of Defense

A glovebox is a sealed container that provides a high-purity inert atmosphere, essential for working with air-sensitive compounds.[7][8] The environment is maintained by continuously circulating the gas (typically nitrogen or argon) through a catalyst system that removes oxygen and moisture.[9]

Causality Behind Glovebox Use: The Rh(I) center is electron-rich and susceptible to oxidation by O₂. By physically isolating the compound within an atmosphere containing minimal O₂ and H₂O, we prevent these degradation pathways, thereby preserving the catalyst's structural and chemical integrity.[8][10]

ParameterRecommended LevelJustification
Oxygen (O₂) Level < 10 ppmMinimizes oxidation of the Rh(I) center.
Moisture (H₂O) Level < 1 ppmPrevents hydrolysis and formation of inactive hydroxo species.
Inert Gas Nitrogen (N₂) or Argon (Ar)N₂ is cost-effective and suitable for most applications. Ar, being denser and more inert, is preferred for highly sensitive systems or reactions involving metals that can form nitrides at elevated temperatures.[11]
Essential Equipment and Reagents

Hardware & Glassware:

  • Inert atmosphere glovebox with an active purification system.[9][12]

  • Analytical balance located inside the glovebox.

  • Antistatic weighing paper or a small glass beaker for weighing.

  • Clean, oven-dried (≥125 °C overnight) and cooled glassware (vials, Schlenk flasks, volumetric flasks).[13]

  • Airtight, septum-sealed or Teflon-sealed storage vessels.

  • Chemically resistant spatulas (Teflon or polished stainless steel).

  • Pipettes and disposable tips (if preparing solutions by dilution).

  • Magnetic stir plates and stir bars.

Chemicals:

  • Chlorobis(cyclooctene)rhodium(I) dimer, stored in its original, sealed container.

  • Anhydrous, degassed solvents (e.g., Dichloromethane, THF, Toluene). Solvents should be purified by passing through a solvent purification system or by using appropriate drying agents followed by degassing via freeze-pump-thaw cycles or sparging with inert gas.[14][15]

Experimental Protocols
Protocol 1: Introduction of Materials into the Glovebox

This protocol is a self-validating system to prevent atmospheric contamination of the main glovebox chamber.[7]

Rationale: The antechamber (airlock) serves as a buffer zone. By repeatedly evacuating the air and backfilling with inert gas, the atmosphere on the surface of and within the introduced items is replaced, ensuring that minimal O₂ and H₂O enter the main chamber.[14]

Step-by-Step Procedure:

  • Place all necessary, sealed items (e.g., new bottle of [RhCl(coe)₂]₂, oven-dried glassware, sealed solvent flask) into the outer antechamber. Do not place volatile solvents directly in the antechamber if performing a vacuum cycle.

  • Close the outer antechamber door securely.

  • Perform a minimum of three "purge-and-refill" cycles.[14] This involves evacuating the antechamber under vacuum for 10-15 minutes and then backfilling with the glovebox's inert gas.

  • After the final cycle, ensure the antechamber pressure is equal to the main chamber pressure.

  • Open the inner antechamber door and transfer the items into the main chamber.

  • Allow items to sit in the glovebox for at least 30 minutes before use to allow any residual atmospheric contaminants to be scrubbed by the glovebox catalyst system.

cluster_0 Outside Glovebox (Lab Atmosphere) cluster_1 Antechamber cluster_2 Inside Glovebox (Inert Atmosphere) Start 1. Place Items in Outer Antechamber CloseOuter 2. Close Outer Door Start->CloseOuter Cycle 3. Perform 3x Evacuate/Refill Cycles CloseOuter->Cycle Equalize 4. Equalize Pressure Cycle->Equalize OpenInner 5. Open Inner Door Equalize->OpenInner Transfer 6. Transfer Items In OpenInner->Transfer Acclimate 7. Acclimate Items (30 min) Transfer->Acclimate End Ready for Use Acclimate->End

Caption: Workflow for introducing materials into the glovebox.

Protocol 2: Aliquotting and Weighing Solid [RhCl(coe)₂]₂

Rationale: This procedure minimizes exposure time and potential contamination while ensuring accurate measurement. Using an internal balance prevents removing the sensitive material from the inert atmosphere.

Step-by-Step Procedure:

  • Inside the glovebox, carefully open the manufacturer's container of [RhCl(coe)₂]₂. Observe the color; it should be a uniform orange to red-brown. Any significant darkening or black particles indicate decomposition.

  • Place a weighing paper or a small, clean, tared beaker on the analytical balance.

  • Using a clean, dry spatula, carefully transfer the desired amount of the solid dimer onto the weighing paper/beaker. Work swiftly but carefully to minimize the time the bulk material is exposed.

  • Record the mass accurately.

  • Immediately and securely close the main container of the [RhCl(coe)₂]₂. It is good practice to seal the lid with electrical tape or parafilm for long-term storage.

  • The weighed solid is now ready for the next step (e.g., direct addition to a reaction vessel or preparation of a stock solution).

Protocol 3: Preparing a Stock Solution

Rationale: Preparing a stock solution is often more convenient and accurate than weighing small amounts of solid for each reaction. The key is to use rigorously dried and deoxygenated solvent.

Step-by-Step Procedure:

  • Weigh the required amount of [RhCl(coe)₂]₂ following Protocol 2.

  • Transfer the weighed solid into an oven-dried volumetric or Schlenk flask equipped with a magnetic stir bar.

  • Add a small amount of anhydrous, degassed solvent to the flask—just enough to wet the solid.

  • Gently swirl or begin slow stirring. The solid should begin to dissolve, forming a clear orange-red solution.

  • Slowly add the remaining solvent via a pipette or by careful pouring to reach the desired final volume.

  • Stir the solution until all the solid is completely dissolved. Avoid vigorous stirring that could create aerosols.

  • Transfer the final solution to a clean, dry, and clearly labeled storage vessel with an airtight seal (e.g., a vial with a PTFE-lined cap or a Schlenk flask).

  • Store the solution in a freezer within the glovebox to maximize its shelf life.

cluster_glovebox Inside Glovebox weigh 1. Weigh Solid Dimer (Protocol 2) transfer_solid 2. Transfer Solid to Volumetric Flask weigh->transfer_solid add_solvent_1 3. Add Small Portion of Anhydrous Solvent transfer_solid->add_solvent_1 dissolve 4. Stir to Dissolve add_solvent_1->dissolve add_solvent_2 5. Add Solvent to Final Volume dissolve->add_solvent_2 transfer_solution 6. Transfer Solution to Storage Vessel add_solvent_2->transfer_solution store 7. Seal and Store in Glovebox Freezer transfer_solution->store

Caption: Workflow for preparing a stock solution of [RhCl(coe)₂]₂.

Protocol 4: Waste Disposal

Rationale: Even residual amounts of the rhodium complex are considered reactive and must be quenched before removal from the glovebox.[16]

Step-by-Step Procedure:

  • Collect all disposable materials (weighing paper, pipette tips) contaminated with the rhodium dimer in a designated waste beaker inside the glovebox.

  • Carefully and slowly add a quenching solvent like isopropanol to the beaker. The color should fade as the complex is decomposed.

  • For residual solids in glassware, rinse with a small amount of a compatible solvent (e.g., THF) into the waste beaker, then add the quenching agent.

  • Once fully quenched (no remaining orange/red color), the beaker can be sealed, removed from the glovebox, and disposed of according to your institution's hazardous waste guidelines. Never open a container with residual unquenched pyrophoric or highly air-sensitive material to the atmosphere.[16]

Troubleshooting and Best Practices
  • Observation: The solid [RhCl(coe)₂]₂ appears dark brown or black upon opening.

    • Cause: The compound has decomposed due to exposure to air.

    • Solution: Do not use the material. It will be catalytically inactive. Dispose of it according to Protocol 4 and obtain a fresh batch.

  • Observation: A stock solution turns dark or forms a precipitate upon standing, even in the glovebox freezer.

    • Cause: The solvent may have contained trace impurities (O₂ or H₂O), or the storage vessel was not properly sealed.

    • Solution: Discard the solution. Ensure solvents are of the highest purity and properly degassed.[17] Always use high-quality, airtight storage vessels.

  • Best Practice: Always work on a clean, uncluttered surface within the glovebox to prevent cross-contamination.

  • Best Practice: Maintain a detailed logbook for your glovebox, noting catalyst regeneration dates, atmosphere levels, and any unusual observations.

  • Best Practice: When handling powders, use an anti-static gun or ionizer inside the glovebox to prevent solids from scattering due to static electricity.[12]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses and a lab coat.[18] Nitrile gloves should be worn under the glovebox's butyl gloves for an extra layer of protection.

  • Chemical Hazards: While the primary hazard is air reactivity, rhodium compounds should be handled with care. Avoid inhalation of the powder and skin contact.[5] Consult the Safety Data Sheet (SDS) before use.

  • Glovebox Integrity: Regularly inspect the glovebox gloves for punctures or signs of wear. A breach in a glove can lead to a rapid and dangerous contamination of the inert atmosphere.

References
  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. University of Illinois Urbana-Champaign. [Link]

  • Environmental Health and Safety. (n.d.). Pyrophoric Materials. University of Washington. [Link]

  • Spessard, G. O., & Miessler, G. L. (n.d.). Development of Techniques for Handling Organometallic Compounds.
  • University of California, Los Angeles - Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • Pu, X., et al. (2020). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. [Link]

  • Lith Machine. (2024). Glove Box Chemistry. [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • Henderson, A. P., et al. (2008). Coupling an Electrospray Ionization Mass Spectrometer with a Glovebox: A Straightforward, Powerful, and Convenient Combination for Analysis of Air-Sensitive Organometallics. Organometallics. [Link]

  • That Chemist. (2022). Inert Atmosphere. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Ferretti, C. A., et al. (2021). A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions. Catalysis Letters. [Link]

  • JoVE. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. [Link]

  • Reddit r/labrats. (2014). Best way to deoxygenate or "purge" a solution (H20, saline)?. [Link]

  • Grokipedia. (n.d.). Chlorobis(cyclooctene)rhodium dimer. [Link]

  • Organic Chemistry Portal. (n.d.). Performing Sensitive Reactions without a Schlenk Line. [Link]

  • Elschenbroich, C. (2006). Organometallics. [Link]

  • Wikipedia. (n.d.). Chlorobis(cyclooctene)rhodium dimer. [Link]

  • Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. [Link]

  • American Elements. (n.d.). Chlorobis(cyclooctene)rhodium(I) Dimer. [Link]

  • Google Patents. (1983). US4420420A - Rhodium catalyst and method for preparing the same.
  • Google Patents. (1989).
  • ResearchGate. (n.d.). Chlorobis(Cyclooctene)Rhodium(I) and–Iridium(I) Complexes. [Link]

  • Organic Syntheses. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. [Link]

  • ResearchGate. (n.d.). The Manipulation of Air Sensitive Compounds 2nd ed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chlorobis(cyclooctene)rhodium(I) Dimer

The following technical guide is structured as a Tier 3 Support Knowledge Base for the compound Chlorobis(cyclooctene)rhodium(I) dimer , commonly referred to as . Subject: Diagnostics, Troubleshooting, and Remediation of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the compound Chlorobis(cyclooctene)rhodium(I) dimer , commonly referred to as


.

Subject: Diagnostics, Troubleshooting, and Remediation of Decomposition Compound ID:


 | CAS:  12279-09-3
Author:  Senior Application Scientist, Organometallics Division
Visual & Physical Diagnostics

Q: My sample of


 has changed color. Is it still usable? 

A: The color is your primary rapid-diagnostic tool.

  • Optimal State: The pure dimer appears as orange to reddish-brown crystals or powder.

  • Warning Sign: A dull brown or olive-green hue suggests surface oxidation or partial ligand loss.

  • Critical Failure: A black or dark grey appearance indicates the formation of metallic Rh(0) (Rhodium black). This is irreversible decomposition. If the material is black, it cannot be rescued and must be reprocessed for Rh recovery.

Q: The compound is not dissolving fully in Dichloromethane (DCM). Is this normal?

A: No. Pure


 should be completely soluble  in DCM, Chloroform, and THF.
  • Turbidity/Particulates: If you observe fine black particles or a suspension that does not clear upon sonication, this is precipitated Rh(0).

  • Action: Perform a "Hot Filtration" (see Rescue Protocols below) to remove the metallic impurities, though accurate stoichiometry will be compromised.

Spectroscopic Verification (NMR)

Q: How do I definitively confirm decomposition using


 NMR? 

A: You must look for the dissociation of the cyclooctene ligand. In the dimer, the alkene protons are coordinated to the Rh center, significantly altering their chemical shift due to


 back-bonding.
FeaturePure Complex (

)
Decomposed / Free Ligand
Alkene Protons Upfield Shifted: Broad multiplets typically in the

3.9 – 4.3 ppm
range.
Downfield: Sharp multiplet at

5.6 ppm
.
Peak Shape Often broad due to fluxional behavior or exchange.Sharp, well-defined multiplets.
Impurity Flags No peak at 5.6 ppm.Presence of free cyclooctene (5.6 ppm) or cyclooctane (if hydrogenated).

Technical Insight: The absence of the peak at 5.6 ppm is the most critical quality control metric. If you see peaks at 5.6 ppm, your complex is dissociating, likely due to oxidation or thermal stress.

Functional Troubleshooting

Q: My catalytic reaction (e.g., C-H activation) has stalled or shows low yield. Could the precursor be the cause?

A: Yes.


 is a precatalyst.[1] It must undergo ligand exchange to enter the catalytic cycle.
  • Mechanism of Failure: If the dimer has decomposed to Rh(0) (black precipitate), it is catalytically dead for homogeneous cycles. If it has oxidized to Rh(III) species (often indicated by a green/brown tint and insolubility), it may not reduce back to the active Rh(I) species under your reaction conditions.

  • Control Experiment: Run a standard test reaction (e.g., styrene hydrogenation or a known C-H activation benchmark) using a fresh batch of precursor to rule out solvent/substrate issues.

Decomposition Pathways & Logic

The following diagram illustrates the causality of decomposition, helping you identify where your storage or handling protocol failed.

DecompositionPath Pure Pure [RhCl(coe)2]2 (Orange/Red-Brown) Oxidation Oxidation (Air Exposure) Pure->Oxidation O2 / Moisture Thermal Thermal Stress (>25°C) Pure->Thermal Heat / Light RhIII Oxidized Rh(III) Species (Insoluble Green/Brown) Oxidation->RhIII Irreversible LigandLoss Ligand Dissociation (Free Cyclooctene) Thermal->LigandLoss Entropy driven RhBlack Rh(0) Aggregates (Black Precipitate) LigandLoss->RhBlack Cluster formation

Figure 1: Decomposition pathways of Chlorobis(cyclooctene)rhodium(I) dimer showing the transition from active precursor to inactive metallic or oxidized states.

Rescue Protocol: Purification by Recrystallization

If your sample is brown but not yet black, you can often restore it to >98% purity using this self-validating protocol.

Prerequisites:

  • Schlenk line (Nitrogen/Argon atmosphere).

  • Degassed solvents: Dichloromethane (DCM) and Pentane (or Hexane).

Step-by-Step Methodology:

  • Dissolution: Place the impure solid in a Schlenk flask. Add the minimum amount of degassed DCM required to dissolve the orange solids.

    • Note: If black particles remain, the Rh(0) is insoluble.

  • Filtration (Crucial): Filter the solution under argon (using a cannula filter or Schlenk frit) into a fresh flask. This physically removes the dead Rh(0) impurities.

  • Precipitation: Slowly layer Pentane (antisolvent) onto the DCM solution (ratio approx. 3:1 Pentane:DCM).

  • Crystallization: Place the flask in a freezer (-20°C) overnight. The pure dimer will crystallize as orange needles/prisms.

  • Isolation: Decant the supernatant (which contains the free cyclooctene impurities) and wash the crystals with cold pentane. Dry under vacuum.

Validation: The resulting crystals should be bright orange and fully soluble in DCM.

Handling & Storage Best Practices
ParameterRecommendationScientific Rationale
Atmosphere Inert (Ar/N2) Rh(I) is electron-rich and susceptible to oxidation to Rh(III).
Temperature -20°C (Freezer) Cyclooctene is a labile ligand. Cold storage minimizes the kinetic rate of ligand dissociation.
Container Taped Vial / Schlenk Prevents the ingress of moisture and oxygen.
Solvent None (Dry Solid) Solutions of the dimer are far less stable than the solid. Only make solutions immediately prior to use.
References
  • Synthesis and Properties: van der Ent, A.; Onderdelinden, A. L. "Chlorobis(cyclooctene)rhodium(I) and -iridium(I) Complexes." Inorganic Syntheses, 1973 , 14, 92–95.

  • Ligand Exchange Mechanisms:Organometallics, 2008, 27, 218–225. (Discussion on lability of coe ligands in Rh precursors).
  • NMR Characterization: Journal of the American Chemical Society, 2022 , 144, 2468–2475. (Detailed NMR analysis of Rh-olefin complexes).

Sources

Optimization

Color change of [RhCl(coe)2]2 from orange to black

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic behavior and sudden color changes of rhodium-based precatalysts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic behavior and sudden color changes of rhodium-based precatalysts.

The transition of Chlorobis(cyclooctene)rhodium(I) dimer,


, from its active orange/red-brown state to an inactive black material is one of the most common failure modes in organometallic catalysis. This guide is designed to dissect the causality behind this degradation, provide field-proven troubleshooting steps, and establish a self-validating protocol to ensure the integrity of your catalytic workflows.

Mechanistic Causality of Catalyst Degradation

To troubleshoot the degradation of


, we must first understand the structural dynamics of the complex. The cyclooctene (coe) ligands are monodentate alkenes that bind relatively weakly to the Rh(I) metal center. This lability is intentional; it makes 

an exceptional precatalyst because the coe ligands are easily displaced by target ligands (e.g., phosphines, N-heterocyclic carbenes) to form the active catalytic species 1.

However, this high reactivity is a double-edged sword. If the coe ligands dissociate before a stronger stabilizing ligand is coordinated, the resulting coordinatively unsaturated Rh(I) center becomes highly unstable. Under thermal stress or in the presence of reducing agents, these naked Rh(I) species rapidly aggregate and reduce to form insoluble Rh(0) nanoparticles, universally known as "Rhodium black" 2. Furthermore, the electron-rich Rh(I) center is highly susceptible to oxidation; exposure to atmospheric oxygen and moisture will irreversibly oxidize the complex to dark Rh(III) oxide species 3.

RhDecomposition Rh_coe [RhCl(coe)2]2 (Orange/Red-Brown) Rh_solv Coordinatively Unsaturated Rh(I) Rh_coe->Rh_solv Ligand Loss (-coe) Rh_black Rhodium Black (Rh(0) Nanoparticles) Rh_coe->Rh_black Thermal Stress (>140°C) Rh_oxide Rh(III) Oxides (Black/Dark Brown) Rh_coe->Rh_oxide O2 / Moisture (Air exposure) Rh_solv->Rh_black Heat / Reductant (No stabilizing ligand)

Pathways of [RhCl(coe)2]2 decomposition leading to Rhodium black or Rh(III) oxides.

Quantitative Comparison of Rhodium Precatalysts

To contextualize the stability of


, it is crucial to compare it against other common Rh(I) dimers. The choice of precatalyst directly dictates the required handling conditions and the kinetics of the initial ligand exchange.
PrecatalystLigand TypePhysical AppearanceStability / Shelf LifeReactivity Profile (Ligand Exchange)

Monodentate alkeneOrange/Red-Brown solidLow (Air-sensitive, store at -20 °C)High (Rapid displacement, prone to Rh-black)

Bidentate dieneYellow/Orange solidHigh (Air-stable at room temp)Moderate (Requires forcing conditions/heat)

Monodentate alkeneRed/Brown solidVery Low (Highly volatile ligand)Very High (Extremely rapid exchange)

Frequently Asked Questions (Troubleshooting)

Q1: I stored my


 in a desiccator on the bench, and it turned black over a few weeks. Is it still usable? 
Answer:  No, the catalyst has degraded and must be discarded. 

is an inherently air-sensitive complex 3. Exposure to atmospheric oxygen and moisture at room temperature leads to the oxidation of the Rh(I) center to inactive Rh(III) oxide species, which appear black or dark brown. Corrective Action: Always store

in a tightly sealed container inside a glovebox or a freezer (approx. -20 °C) under an inert argon or nitrogen atmosphere 4. The compound also undergoes thermal decomposition at temperatures approaching 140 °C 4.

Q2: My reaction mixture immediately turned opaque black upon heating to 80 °C. What caused this? Answer: You have induced the formation of "Rhodium black" (Rh(0) nanoparticles) 2. This occurs when the labile coe ligands dissociate upon heating before your target stabilizing ligand (e.g., a phosphine) has fully coordinated. Without steric and electronic protection, the Rh(I) species undergoes rapid disproportionation and reduction to insoluble Rh(0) metal 2. Corrective Action: Ensure that your stabilizing ligand is added to the


 solution at room temperature and allowed to stir for 15–30 minutes before applying any heat.

Q3: How can I visually distinguish between the formation of a dark active catalyst and Rhodium black decomposition? Answer: While many active Rh-pincer or Rh-NHC complexes exhibit deep red, brown, or purple hues, Rhodium black is strictly characterized by its insolubility . If your solution turns black and opaque, and you observe fine black particulates settling at the bottom of the flask when stirring is halted, decomposition has occurred. You can validate homogeneity by passing a small aliquot through a 0.2


m PTFE syringe filter; if the filtrate is colorless and a black solid remains on the filter membrane, your catalyst has decomposed.

Q4: Can I substitute


 for 

to avoid this decomposition entirely?
Answer: Often, yes, but it requires empirical validation.

is an air-stable, cheaper alternative that resists decomposition to Rhodium black at room temperature 3. However, the bidentate cyclooctadiene (cod) ligand is significantly harder to displace than the monodentate coe ligand 1. If your catalytic cycle relies on sterically hindered or weakly coordinating ligands, they may fail to displace the cod ligand efficiently, resulting in suppressed catalytic activity and lower product yields 3.

Self-Validating Protocol for In Situ Catalyst Generation

To prevent the formation of Rhodium black, you must enforce a strict order of operations. The following methodology ensures the Rh center is sterically protected prior to thermal activation.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): In a strictly inert atmosphere (N

    
     or Ar), weigh the required amount of 
    
    
    
    into a dry, oven-baked reaction vessel.
  • Solvation: Dissolve the precatalyst in a thoroughly degassed, anhydrous solvent (e.g., THF, Toluene, or DCM). The resulting solution should appear clear and orange to red-brown.

  • Ligand Addition (Critical Step): Add the desired stabilizing ligand (e.g., phosphine, NHC precursor) to the solution at room temperature . Do not apply heat during this step.

  • Validation (Visual & Analytical): Stir the mixture for 15–30 minutes at room temperature.

    • Causality Check: Allowing time for ligand exchange before heating ensures the Rh center is sterically protected, preventing the bimolecular aggregation that leads to Rhodium black.

    • Validation: A successful ligand exchange is usually accompanied by a distinct color shift (e.g., to bright yellow or deep red). For rigorous validation when using phosphines, pull a small aliquot for

      
      P NMR to confirm the disappearance of the free ligand peak and the emergence of a doublet (due to Rh-P coupling, typically 
      
      
      
      Hz).
  • Reaction Execution: Only after the stabilizing ligand is fully coordinated should you add your reaction substrates and apply heat to reach the target reaction temperature.

References

  • Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight Source: National Institutes of Health (nih.gov) URL:3

  • Chlorobis(cyclooctene)rhodium dimer Source: Wikipedia (wikipedia.org) URL:1

  • Buy chlorobis(cyclooctene)rhodium(i) dimer from Conier Chem&Pharma Limited Source: ECHEMI (echemi.com) URL:4

  • SYNTHESIS AND REACTIVITY OF Rh AND Ir IMINO AND AZIDOPHOSPHONAMIDO COMPLEXES Source: CORE (core.ac.uk) URL:2

Sources

Troubleshooting

Improving yield in [RhCl(coe)2]2 catalyzed C-H functionalization

Welcome to the Catalysis & Organometallics Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical yield-limiting factors encountered when using the chlorobi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Organometallics Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical yield-limiting factors encountered when using the chlorobis(cyclooctene)rhodium(I) dimer,


, for C–H functionalization.

Unlike robust cross-coupling precatalysts,


 requires precise manipulation of its coordination sphere and oxidation state. This guide bypasses generic advice to focus on the mechanistic causality behind experimental failures, providing self-validating protocols to ensure reproducible, high-yield transformations.

Diagnostic Workflow: Isolating Yield Drops

Before adjusting equivalents or temperatures, use the following logical matrix to diagnose where your catalytic cycle is failing.

YieldTroubleshooting Start Low Yield in [RhCl(coe)2]2 C-H Functionalization CheckCat Is Rh(0) black precipitating? Start->CheckCat YesBlack Oxidation/Degradation Issue CheckCat->YesBlack Yes NoBlack Catalytic Cycle Inhibition CheckCat->NoBlack No FixO2 Ensure rigorous degassing Check glovebox O2/H2O levels YesBlack->FixO2 CheckLigand Is ligand exchange complete? (coe dissociation) NoBlack->CheckLigand FixLigand Add pre-activation step (stir catalyst + ligand 20-30 min) CheckLigand->FixLigand Incomplete CheckSubstrate Substrate coordinating too strongly? CheckLigand->CheckSubstrate Complete FixSubstrate Screen alternative solvents (e.g., Toluene, Dioxane) CheckSubstrate->FixSubstrate Yes

Diagnostic workflow for troubleshooting low yields in [RhCl(coe)2]2 catalyzed C-H functionalization.

Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction yields are inconsistent, and I often observe a black precipitate forming at the bottom of the Schlenk tube. What is happening? The Causality: The black precipitate is Rh(0) black, a definitive indicator of catalyst degradation. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is highly sensitive to moisture and oxygen[1]. When exposed to trace air, the Rh(I) center can prematurely oxidize to an inactive Rh(III) species or disproportionate, permanently crashing out of the catalytic cycle.
The Solution:  You must utilize rigorous Schlenk or glovebox techniques. If your workflow requires benchtop setup, you should consider switching to the more robust 

(cyclooctadiene) precatalyst. However, note that because the cod ligand binds more strongly than the labile coe ligand, you will likely need to increase your catalyst loading (e.g., from 0.25 mol% to 1.5 mol%) to achieve comparable turnover.

Q2: I am using a bulky phosphine ligand (e.g.,


), but my C–H arylation yield is stalled at <20%. How can I improve turnover? 
The Causality:  Your catalyst is likely trapped in its resting state. For 

to enter the catalytic cycle, the dimeric bridge must cleave, and the cyclooctene (coe) ligands must fully dissociate to allow the phosphine or N-heterocyclic carbene (NHC) ligands to coordinate[2]. If you add all reagents simultaneously, the active monomeric Rh(I) species never reaches a sufficient concentration to drive the reaction forward. The Solution: Implement a mandatory pre-activation step. Stir the

and your ligand in an anhydrous, degassed solvent for 20–30 minutes before adding your substrate[2].

Q3: Does the choice of solvent significantly impact the C–H activation step? The Causality: Absolutely. C–H activation by Rh(I) often proceeds via an oxidative addition pathway or concerted metalation-deprotonation (CMD). Coordinating solvents (like MeCN, DMF, or DMSO) competitively bind to the vacant coordination sites on the Rh center, inhibiting the necessary pre-coordination of the substrate's directing group[3]. The Solution: Default to non-polar or weakly coordinating solvents like Toluene or 1,4-Dioxane.

Quantitative Data: Catalyst & Solvent Optimization

To guide your optimization, the following table synthesizes the impact of precatalyst selection, atmosphere, and solvent on overall yield during standard C–H functionalization cascades.

PrecatalystLoadingLigandSolventAtmosphereTemp (°C)Yield (%)Ref
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.25 mol%PhosphineTolueneGlovebox (Ar)100>90%

1.50 mol%PhosphineTolueneBenchtop (N

)
10083%[1]

1.00 mol%

DioxaneGlovebox (Ar)175High[4]

Validated Methodology: Self-Validating C–H Functionalization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or physical state matches the described validation criteria.

Step 1: Glovebox Preparation & Dimer Cleavage

  • Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with

    
     (0.025 mmol, 18 mg) and the desired ligand (e.g., 
    
    
    
    or NHC precursor, 0.055 mmol)[2].
  • Action: Add 1.0 mL of anhydrous, rigorously degassed solvent (e.g., Dioxane or Toluene). Stir at room temperature for 20–30 minutes.

  • Validation Check: The initial suspension must transition into a homogeneous, clear colored solution (typically yellow/orange depending on the ligand). If the solution remains cloudy or particulate matter persists, ligand exchange has failed. Do not proceed.

Step 2: Substrate Addition

  • Action: To the active catalyst solution, add the C–H substrate (1.0 mmol), the coupling partner (e.g., aryl bromide or alkyne), and the required base (e.g.,

    
    , 2.0 mmol)[2].
    
  • Validation Check: The solution should remain homogeneous (excluding the insoluble inorganic base). Immediate blackening upon substrate addition indicates a highly coordinating or oxidizing impurity in your substrate.

Step 3: Reaction Execution

  • Action: Seal the Schlenk tube tightly, remove it from the glovebox, and heat to the specified temperature (e.g., 100–175 °C) for 12–24 hours[2][4].

Step 4: Quench and Purification

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove the spent catalyst and inorganic salts[2]. Concentrate the filtrate under reduced pressure prior to flash column chromatography.

Mechanistic Pathway Visualization

Understanding the fundamental Rh(I)/Rh(III) cycle is critical for predicting side reactions and optimizing your specific substrate class.

CatalyticCycle Precat [RhCl(coe)2]2 Precatalyst Active Rh(I)L2Cl Active Catalyst Precat->Active + Ligand (L) - coe OxAdd Rh(III)(Ar)(H)L2Cl Oxidative Addition Active->OxAdd + Ar-H (C-H Activation) Insert Rh(III)(Alkyl)L2Cl Insertion OxAdd->Insert + Alkyne/Alkene RedElim Product Release Reductive Elimination Insert->RedElim RedElim->Active - Product

Simplified Rh(I)/Rh(III) catalytic cycle for directed C-H functionalization.

References

  • Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. National Institutes of Health (NIH). [Link]

  • Preparative Scale Applications of CH Activation in Medicinal Chemistry. Kiel University. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. National Institutes of Health (NIH).[Link]

  • Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. ACS Publications. [Link]

Sources

Optimization

Rh-Catalysis Technical Support: Troubleshooting Inactive [Rh(coe)₂Cl]₂

Status: Online Operator: Senior Application Scientist Ticket ID: Rh-COE-Exchange-001 Subject: Catalyst Inactivity & Ligand Exchange Failure[1] Welcome to the Rhodium Catalysis Help Desk You are likely here because your s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: Rh-COE-Exchange-001 Subject: Catalyst Inactivity & Ligand Exchange Failure[1]

Welcome to the Rhodium Catalysis Help Desk

You are likely here because your standard ligand exchange—mixing


 with a phosphine or carbene—has resulted in a "dead" reaction.[1] The solution often stays the wrong color, or your substrate remains untouched.

In my 15 years of optimizing organometallic pathways, I have found that


 is deceptively simple.[1] It is an excellent precursor because the cyclooctene (coe) ligands are labile "placeholders."[2] However, this lability makes the precursor prone to degradation, and the dimeric structure can be thermodynamically stubborn.[1]

Below is your diagnostic guide. We will move from basic integrity checks to advanced activation protocols.

Phase 1: Pre-Reaction Diagnostics (The "Is it Plugged In?" Phase)

Before blaming the ligand or the substrate, we must validate the rhodium source.

Q: My catalyst is a dark brown/black powder. Is it still good? A: Likely No. High-quality


 should be orange to reddish-brown crystals .[1]
  • Dark Brown/Black: Indicates oxidation to Rh(III) oxides or formation of colloidal "Rh-black" (metallic rhodium).[1] This material is catalytically dead for ligand exchange.[1]

  • Green/Olive: Indicates severe oxidation or contamination with RhCl₃ species.[1]

Q: The catalyst won't dissolve in my solvent. Is this normal? A: It depends on the solvent. The solubility profile is a key purity indicator.

SolventExpected Behavior (Pure Dimer)Troubleshooting Insight
DCM / Chloroform High Solubility. Forms a clear orange/red solution.[1]If insoluble particles remain, they are likely inorganic salts (RhCl₃) or metallic Rh.[1] Filter before use.
THF Moderate/Good Solubility. Good for chloride abstraction protocols.[1]
Pentane / Hexane Insoluble. Used to wash the catalyst. If your "catalyst" dissolves here, it may be free cyclooctene oil contaminating the sample.[1]
Water Insoluble. Any dissolution here suggests ionic Rh(III) contamination.[1]
Phase 2: Reaction Optimization (The "Connection Error" Phase)

You have good catalyst, but the exchange isn't happening.

Q: How do I know if the ligand exchange actually worked? A: ¹H NMR is the only reliable method. Visual color changes are misleading. You must look for the specific shift of the vinyl protons on the cyclooctene ring.

  • Free COE (Displaced): Sharp singlet at ~5.6 ppm .

  • Bound COE (Unreacted): Broad multiplets at ~4.0 – 4.5 ppm .

  • The Diagnostic: If you add your phosphine and still see the broad peak at 4.3 ppm, the ligand exchange failed .

Q: Why is the COE not leaving? A: This is usually a thermodynamic issue.

  • Equilibrium: The COE release is reversible. If the incoming ligand is not significantly stronger, or if the concentration of free COE builds up, the equilibrium shifts back to the starting material.

  • Dimer Stability: The chloride bridges in

    
     are robust.[1] Breaking the dimer to form the active monomeric species 
    
    
    
    requires energy or a chemical driving force.
Phase 3: Advanced Troubleshooting (The "Force Restart" Phase)

If standard stirring fails, use these two field-proven protocols to drive the reaction.

Protocol A: The "Hydrogenation Trick" (Driving Equilibrium)

Mechanism: By adding H₂, you hydrogenate the displaced cyclooctene (COE) into cyclooctane (COA). Cyclooctane cannot bind to Rh.[1] This irreversibly removes the "placeholder" ligand, forcing the Rh to accept your target ligand.

Step-by-Step:

  • Dissolve

    
     and your Ligand (L) in DCM or THF.[1]
    
  • Bubble H₂ gas through the solution for 5–10 minutes.

  • Observation: The solution will often darken or change color rapidly.

  • Purge with Argon to remove excess H₂ (crucial to prevent hydrogenating your substrate later).[1]

  • Result: The COE is chemically destroyed, leaving only

    
     species.[1]
    
Protocol B: Chloride Abstraction (Breaking the Dimer)

Mechanism: Use a silver salt (AgOTf, AgBF₄, AgSbF₆) to strip the chloride.[1] This shatters the dimer and creates a cationic, highly electrophilic Rh species that demands ligation.[1]

Step-by-Step:

  • Dissolve

    
     (1 equiv) in THF.[1]
    
  • Add AgOTf (2.1 equiv) and your Ligand.[1]

  • Stir for 30 mins. A white precipitate (AgCl) will form immediately.[1]

  • Filter the solution through a Celite plug (under inert atmosphere).

  • Result: You now have

    
    , a "super-active" cationic catalyst.[1]
    
Visualizing the Troubleshooting Logic

The following diagram maps the decision process for diagnosing inactivity.

Rh_Troubleshooting Start Issue: Inactive Catalyst CheckColor Check Precursor Color Start->CheckColor BlackGreen Black / Green CheckColor->BlackGreen Visual Inspection OrangeRed Orange / Red CheckColor->OrangeRed Visual Inspection Discard Discard: Oxidized/Decomposed BlackGreen->Discard CheckNMR Run 1H NMR (Vinyl Region) OrangeRed->CheckNMR Peak43 Peak at 4.0-4.5 ppm (Bound COE) CheckNMR->Peak43 Peak56 Peak at 5.6 ppm (Free COE) CheckNMR->Peak56 ExchangeFailed Exchange Failed: Dimer Intact Peak43->ExchangeFailed ExchangeSuccess Exchange Success: Check Substrate/Poisoning Peak56->ExchangeSuccess ForcePath Apply Activation Protocol ExchangeFailed->ForcePath MethodA Method A: H2 Purge (Destroy COE) ForcePath->MethodA MethodB Method B: AgOTf (Abstract Chloride) ForcePath->MethodB

Caption: Diagnostic workflow for isolating the cause of Rh(coe) failure, distinguishing between precursor degradation and kinetic exchange barriers.

Mechanistic Insight: Why Silver Salts Work

Users often hesitate to use silver salts, but for


, it is often the difference between 0% and 99% yield.[1] The diagram below illustrates the pathway shift.

Activation_Mechanism Dimer [Rh(coe)2Cl]2 (Resting State) Cationic [Rh(coe)2(solv)x]+ (Cationic Active Species) Dimer->Cationic Dimer Split AgSalt + AgOTf (Chloride Abstraction) AgSalt->Cationic Final [Rh(L)n(solv)]+ (Active Catalyst) Cationic->Final Rapid Exchange Precipitate AgCl (Solid) (Precipitate) Cationic->Precipitate Side Product Ligand + Ligand (L) Ligand->Final

Caption: Pathway comparison showing how Silver (Ag) salts bypass the stable chloride-bridged dimer to generate a highly reactive cationic intermediate.

References
  • Synthesis and Properties: Chlorobis(cyclooctene)rhodium(I) dimer.[1][2][3] Wikipedia/Grokipedia.[1] (Confirming physical properties and solubility). 2

  • NMR Diagnostics: Inverse Isotope Effects in Single-Crystal to Single-Crystal Reactivity... (Confirming NMR shifts for COE/COA). Link[1]

  • Silver Activation: Rhodium/Silver Synergistic Catalysis... J. Am. Chem. Soc. 2017.[1][4] (Demonstrating Ag-mediated activation). 4[1][5]

  • Ligand Exchange Protocols: Ligand Effects in Chlorobis(cyclooctene)rhodium(I) Dimer Catalysis. BenchChem Application Notes.[1][6] 6

Sources

Troubleshooting

Technical Support Center: Removing Excess Cyclooctene from Rh Dimer Synthesis

Welcome to the technical support guide for the purification of chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(coe)₂]₂. The purity of this crucial catalyst precursor is paramount for achieving reproducible and predictable...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(coe)₂]₂. The purity of this crucial catalyst precursor is paramount for achieving reproducible and predictable results in downstream applications, from C-H activation to asymmetric synthesis.[1][2] This guide provides in-depth, field-proven answers and troubleshooting protocols to address the common challenge of removing residual cyclooctene from your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter regarding the purification of their rhodium dimer product.

Q1: Why is it so critical to remove every trace of excess cyclooctene from my [RhCl(coe)₂]₂ synthesis?

A: The presence of free, uncoordinated cyclooctene (coe) in your final product can significantly compromise your subsequent experiments for several reasons:

  • Stoichiometric Inaccuracy: If your product is contaminated with cyclooctene, its measured weight will be inaccurate. This leads to errors when calculating the precise molar quantities of your rhodium precursor needed for a catalytic reaction, affecting catalyst loading and overall reaction kinetics.

  • Competitive Inhibition: The cyclooctene ligands on the rhodium dimer are designed to be labile, meaning they are easily displaced by other ligands (e.g., phosphines, N-heterocyclic carbenes) to generate the active catalytic species.[1][2] If free cyclooctene is present in the reaction mixture, it can compete with your desired ligand for coordination to the rhodium center, potentially inhibiting or slowing the formation of the active catalyst.

  • Unwanted Side Reactions: Residual cyclooctene can itself participate in catalytic reactions, leading to the formation of undesired byproducts and complicating the purification of your final target molecule.

Ensuring a pure, cyclooctene-free rhodium dimer is the first step toward a successful and reproducible catalytic transformation.

Q2: What are the key physical and chemical differences between [RhCl(coe)₂]₂ and the cyclooctene contaminant that I can exploit for purification?

A: Understanding the distinct properties of your product and contaminant is the foundation of an effective purification strategy. The primary difference lies in their polarity and solubility.[1][3][4]

Property[RhCl(coe)₂]₂ (Product)cis-Cyclooctene (Contaminant)Rationale for Separation
Appearance Red-brown or orange crystalline solid[1][2]Colorless liquidVisual confirmation of separation (solid vs. liquid).
Molecular Weight 717.5 g/mol [5]110.2 g/mol ---
Melting Point ~190 °C (decomposes)-12 °CNot useful for separation due to decomposition.
Polarity Moderately polar / Ionic characterNonpolarThis is the key difference to exploit.
Solubility Soluble in DCM, toluene; Insoluble in water[1][3]Soluble in nonpolar solvents (hexanes, pentane), DCM, tolueneUse a nonpolar solvent (e.g., hexanes) that dissolves cyclooctene but not the rhodium dimer.

Q3: My synthesis reaction is complete. What is the very first purification step I should take?

A: The initial workup is designed to remove the bulk of the reaction solvent (typically an alcohol) and a large portion of the excess cyclooctene. The synthesis of related rhodium-olefin complexes often concludes with precipitation and filtration.[4][6]

Your first step should be to precipitate the product by cooling the reaction mixture. The [RhCl(coe)₂]₂ dimer has low solubility in cold alcohol/water mixtures, while cyclooctene remains dissolved. Collect the precipitated solid by filtration and wash it with a cold solvent, such as a 5:1 ethanol/water mixture, to remove residual starting materials and dissolved cyclooctene.[6] This initial wash is crucial and often leaves you with a crude solid that can then be further purified.

Part 2: Troubleshooting Guide for Cyclooctene Removal

This section provides solutions to specific problems you might encounter during the purification process.

Problem: My final product is a reddish-brown oil or a sticky solid, not the free-flowing crystalline powder described in the literature.

  • Underlying Cause: This is a classic sign of significant contamination with residual cyclooctene. The liquid cyclooctene coats the solid rhodium dimer particles, preventing them from crystallizing properly and giving the entire sample an oily consistency.

  • Troubleshooting Workflow:

    G start Crude Product State oily Oily or Sticky Solid start->oily solid Crystalline Solid start->solid wash Perform Hexane Trituration (See Protocol 1) oily->wash nmr Analyze by ¹H NMR solid->nmr wash->nmr pure Product is Pure (No free coe signal) nmr->pure impure Free coe Signal Present nmr->impure finish Dry and Store Under Inert Atmosphere pure->finish recrystallize Recrystallize from DCM/Hexane (See Protocol 2) impure->recrystallize recrystallize->nmr

    Caption: Troubleshooting workflow for Rh dimer purification.

  • Immediate Action: You must perform a trituration or a series of vigorous washes with a nonpolar solvent in which the rhodium dimer is completely insoluble. Anhydrous hexanes (or heptane) are an excellent choice.[7] This procedure, detailed in Protocol 1 below, will dissolve the offending cyclooctene, allowing your product to precipitate as a solid.

Problem: My ¹H NMR spectrum still shows a significant multiplet around 5.6 ppm, characteristic of the vinyl protons of free cyclooctene.

  • Underlying Cause: This indicates that simple washing or trituration was insufficient to remove all the trapped cyclooctene. This can happen if the initial contamination was very high or if the contaminant is occluded within the solid matrix of the product.

  • Next Step: Recrystallization is the most effective method for achieving high purity. This process involves dissolving the impure solid in a minimal amount of a "good" solvent (one in which it is soluble) and then slowly adding a "poor" solvent (one in which it is insoluble) to induce the formation of pure crystals, leaving impurities behind in the solution. For [RhCl(coe)₂]₂, a dichloromethane/hexane system is effective.[4] This procedure is detailed in Protocol 2.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Trituration with Hexanes

This protocol is ideal for removing large amounts of cyclooctene from an oily or sticky crude product.

  • Preparation: Place your crude, oily rhodium dimer into a Schlenk flask equipped with a magnetic stir bar. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add a sufficient volume of anhydrous hexanes to the flask to create a mobile slurry (e.g., 10-20 mL per gram of crude product).

  • Trituration: Stir the slurry vigorously at room temperature for 15-20 minutes. You should observe the oily substance breaking apart and a fine, reddish-brown powder precipitating from the colorless hexane.

  • Isolation: Stop the stirring and allow the solid to settle. Using a cannula or a filter syringe, carefully remove the hexane supernatant, which contains the dissolved cyclooctene.

  • Repeat: Repeat steps 2-4 at least two more times with fresh portions of anhydrous hexanes to ensure complete removal.

  • Drying & Validation: After the final wash, dry the resulting powder under high vacuum to remove any residual solvent. Confirm the absence of cyclooctene by dissolving a small sample in CDCl₃ and acquiring a ¹H NMR spectrum.

Protocol 2: Purification by Recrystallization (DCM/Hexane System)

Use this method when trace amounts of cyclooctene persist after initial washing, as confirmed by NMR.

  • Dissolution: Under an inert atmosphere, dissolve the impure rhodium dimer in the minimum amount of dichloromethane (DCM) required to achieve complete dissolution. This will result in a clear, reddish-brown solution.

  • Precipitation: While gently stirring the DCM solution, slowly add anhydrous hexanes dropwise. The rhodium complex is insoluble in hexanes, and you will begin to see the solution become turbid as the product precipitates.

  • Crystallization: Continue adding hexanes until precipitation appears complete (typically 3-5 volumes of hexane per volume of DCM). For optimal crystal formation, you can stop the addition at the first sign of persistent turbidity and allow the flask to stand undisturbed at room temperature or in a freezer (-20 °C) for several hours.

  • Isolation: Collect the purified crystalline solid by filtration under an inert atmosphere. Wash the collected solid with a small amount of cold hexanes to remove any remaining mother liquor.

  • Drying & Validation: Dry the crystals thoroughly under high vacuum. Validate the purity via ¹H NMR analysis to ensure the complete removal of the cyclooctene impurity.

References

  • Chlorobis(cyclooctene)rhodium dimer. (n.d.). Grokipedia. Retrieved from [Link]

  • Preparation of Chloro-1,5-cyclooctadiene Metal(I) Dimer. (2007, July 26). The Kubiak Lab Manual. Retrieved from [Link]

  • Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer. (n.d.). ResearchGate. Retrieved from [Link]

  • How to wash out excess COD from [Rh(COD)Cl]2? (2013, November 4). ResearchGate. Retrieved from [Link]

  • Chlorobis(cyclooctene)rhodium dimer. (n.d.). Wikipedia. Retrieved from [Link]

  • Chlorobis(cyclooctene)rhodium(I) Dimer. (n.d.). American Elements. Retrieved from [Link]

  • Cyclooctadiene rhodium chloride dimer. (n.d.). Wikipedia. Retrieved from [Link]

  • Inverse Isotope Effects in Single-Crystal to Single-Crystal Reactivity and the Isolation of a Rhodium Cyclooctane σ-Alkane Complex. (2022, January 27). ACS Publications. Retrieved from [Link]

  • Process for preparing cationic rhodium complexes. (n.d.). Google Patents.
  • Chlorobis(cyclooctene)rhodium(I) dimer. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Hub: Purification of [RhCl(coe)₂]₂

Topic: Recrystallization & Handling of Chlorobis(cyclooctene)rhodium(I) dimer Document ID: RH-COE-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Handling of Chlorobis(cyclooctene)rhodium(I) dimer Document ID: RH-COE-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Living" Precursor

You are likely accessing this guide because your catalytic results are inconsistent, or your precursor looks "off."


 (Chlorobis(cyclooctene)rhodium(I) dimer) is the workhorse precursor for rhodium catalysis because the cyclooctene (COE) ligands are labile .[1] They fall off easily to make room for your desired phosphine or carbene ligands.

The Catch: This same lability makes the compound fragile. If you heat it, expose it to air in solution, or use the wrong solvent, the COE falls off prematurely, leading to the formation of insoluble Rh clusters (Rh black). This guide treats the purification not just as a physical separation, but as a kinetic stabilization process.

Module 1: Diagnostic Triage (Is it salvageable?)

Before attempting recrystallization, assess the state of your material.[2][3]

Visual IndicatorDiagnosisAction Required
Bright Orange / Red-Orange High PurityProceed to Storage or use directly.
Dull Brown / Brick Red Surface Oxidation / PolymerizationRecrystallization (Module 2) is necessary.
Black / Dark Grey Decomposition to Metallic Rh(0)Irreversible. Discard. Rhodium metal cannot be "cleaned" back into Rh(I).
Insoluble in Benzene/DCM Polymerized

Recrystallization might recover some monomer, but yield will be low.

Module 2: The "Van der Ent" Recrystallization Protocol

This protocol is an optimized adaptation of the classic Inorganic Syntheses method (Van der Ent & Onderdelinden, 1973).

Safety Warning: This protocol uses Benzene , the standard literature solvent for this complex. If your safety regulations strictly prohibit benzene, Dichloromethane (DCM) is a viable alternative, though solubility differences may alter yields.

Prerequisites
  • Atmosphere: Strict Nitrogen/Argon (Schlenk line or Glovebox). Do not attempt this in air.

  • Solvent Pair:

    • Solvent A (Good): Benzene (or DCM), degassed.

    • Solvent B (Bad): Ethanol (or Pentane), degassed and cold (

      
      C).
      
  • Temperature: NEVER exceed

    
    C.
    
Step-by-Step Workflow
  • Dissolution (The "Minimal" Rule):

    • Place crude

      
       in a Schlenk flask under 
      
      
      
      .
    • Add degassed Benzene (approx. 20 mL per gram of solid) at room temperature (

      
      C).
      
    • Technical Insight: Do not heat to dissolve. If it doesn't dissolve at RT, the insoluble material is likely metallic Rh or inorganic salts (

      
      ) that you want to remove anyway.
      
  • Filtration (Removal of "Rh-Black"):

    • Filter the orange/red solution through a cannula filter (with a glass fiber or celite pad) or a Schlenk frit into a receiving flask.

    • Result: The filtrate should be clear deep orange. The filter cake will retain the black/grey impurities.

  • Precipitation (The "Crash"):

    • Concentrate the benzene filtrate under vacuum to approximately half its volume.

    • Slowly add degassed, cold Ethanol (approx. 3x the volume of benzene).

    • Alternative: If using DCM, add Pentane instead of Ethanol.

  • Crystallization:

    • Place the flask in a freezer (

      
      C) for 2-4 hours.
      
    • Why? Rapid precipitation at RT can trap solvent. Slow cooling yields defined microcrystals with better shelf stability.

  • Isolation:

    • Filter the supernatant (cannula or frit).

    • Wash the solid 2x with cold Ethanol (or Pentane).

    • Dry under high vacuum for 2 hours. Do not over-dry for days, as trace solvent removal can sometimes trigger lattice collapse in highly labile structures.

Workflow Visualization

RecrystallizationWorkflow Start Crude [RhCl(coe)2]2 (Brown/Orange Solid) Dissolve Add Degassed Benzene (RT, N2 Atmosphere) Start->Dissolve Filter Filtration (Schlenk Frit) Remove Insoluble Rh(0)/Salts Dissolve->Filter Filtrate Clear Orange Filtrate Filter->Filtrate Solution Waste Black Residue (Discard) Filter->Waste Solids Precipitate Concentrate & Add Cold Ethanol (Anti-solvent) Filtrate->Precipitate Cool Cool to -20°C (Crystallization) Precipitate->Cool Isolate Filter & Vacuum Dry Cool->Isolate

Figure 1: Purification workflow for Chlorobis(cyclooctene)rhodium(I) dimer highlighting the critical filtration step.

Module 3: Troubleshooting & FAQs

Q1: My product turned black during drying. What happened?

A: You likely experienced oxidative decomposition or thermal stress .

  • Mechanism:[2] As the solvent leaves the crystal lattice, the Rh center becomes exposed. If there is any oxygen present, or if the vacuum flask was warm, the COE ligand dissociates, and Rh(I) disproportionates to Rh(0) (Black).

  • Fix: Ensure your vacuum line is strictly anaerobic. Keep the flask covered with aluminum foil (light protection) and keep it at ambient temperature or slightly cooled during drying.

Q2: Can I use Acetone or Acetonitrile to dissolve the crude?

A: ABSOLUTELY NOT.

  • Reasoning: Acetonitrile is a coordinating ligand (

    
    ). It will displace the cyclooctene, giving you 
    
    
    
    , effectively destroying your precursor. Acetone can also coordinate weakly or undergo oxidative addition under certain conditions. Stick to non-coordinating solvents: Benzene, Toluene, DCM, THF.
Q3: The yield is terrible (<30%). Where is my Rhodium?

A: It is likely still in the mother liquor (the filtrate).

  • Cause:

    
     has some solubility in ethanol/pentane, especially if the benzene wasn't concentrated enough.
    
  • Fix: Take the filtrate, evaporate it to dryness, and recrystallize the residue again. Also, ensure you cool the mixture to

    
    C; room temperature precipitation loses significant mass.
    
Q4: Why does the protocol specify "Degassed" solvents? It's just a workup.
  • The "Schlenk" Reality: Oxygen attacks the Rh-alkene bond, forming epoxides and Rh oxides. Once the solution turns dark brown, you have introduced paramagnetic impurities that will ruin subsequent NMRs and catalytic cycles.

Troubleshooting Logic Tree

Troubleshooting Issue Start: Identification of Issue Color Issue: Color is Dark/Black Issue->Color Solubility Issue: Won't Dissolve in Benzene Issue->Solubility Yield Issue: Low Yield Issue->Yield Oxidation Cause: Oxidation (Air leak) Color->Oxidation Thermal Cause: Thermal decomp (>50°C) Color->Thermal Polymer Cause: Polymerization ([RhCl(coe)2]n) Solubility->Polymer Inorganic Cause: RhCl3 salts left over Solubility->Inorganic SolventVol Cause: Too much solvent Yield->SolventVol Temp Cause: Not cooled enough Yield->Temp Action1 Discard & Restart Oxidation->Action1 Thermal->Action1 Action2 Add minimal THF OR Filter off salts Polymer->Action2 Inorganic->Action2 Action3 Evaporate & Chill (-20°C) SolventVol->Action3 Temp->Action3

Figure 2: Logic tree for diagnosing common purification failures.

Module 4: Storage & Stability

Once purified, maintaining integrity is vital.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Freezer (

    
    C) is preferred. Room temperature storage is acceptable only if the atmosphere is strictly inert, but slow decomposition (darkening) occurs over months.
    
  • Container: Schlenk tube or Glovebox vial.

  • Shelf-Life:

    • Freezer: >1 year.[4][5]

    • Benchtop (Inert): 1-3 months.[4]

    • Solution: <24 hours (Use immediately).

References

  • Van der Ent, A., & Onderdelinden, A. L. (1973).[5][6] Chlorobis(cyclooctene)rhodium(I) and -Iridium(I) Complexes. Inorganic Syntheses, 14, 92–95.[5]

  • Strem Chemicals / Ascensus. (n.d.). Product Sheet: Chlorobis(cyclooctene)rhodium(I) dimer.

  • Boudjouk, P. (Ed.). (2007).[7] Inorganic Syntheses, Volume 28. (Reaffirming the Van der Ent method as the standard).

Sources

Troubleshooting

Part 1: Diagnostic Analysis – The Causality of Catalyst Darkening

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter tickets regarding the sudden deactivation and discoloration of rhodium precatalysts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter tickets regarding the sudden deactivation and discoloration of rhodium precatalysts.

[RhCl(coe)₂]₂ (Chlorobis(cyclooctene)rhodium(I) dimer) is a highly versatile but sensitive organometallic precursor. In its pure, active state, it is an orange to red-brown crystalline solid[1]. When your reaction solution rapidly turns dark brown or opaque black, it is a macroscopic indicator of microscopic catalyst degradation. This guide will walk you through the causality of this degradation, how to interpret the visual cues, and the self-validating protocols required to rescue your catalytic cycle.

The darkening of a [RhCl(coe)₂]₂ solution is rarely a mystery; it is driven by the fundamental coordination chemistry of the rhodium center. The cyclooctene (coe) ligands are intentionally labile (easily displaced) to facilitate rapid ligand exchange under mild conditions[1]. However, this lability is a double-edged sword. If the coe ligands dissociate before your target stabilizing ligand (e.g., phosphines, N-heterocyclic carbenes) can coordinate, the complex is highly vulnerable to two primary degradation pathways:

  • Formation of Rhodium Black (Rh(0) Aggregation): If the Rh(I) center loses its coe ligands without a replacement σ-donor to stabilize it, the "naked" metal centers undergo rapid disproportionation or reduction. This results in the aggregation of insoluble Rh(0) nanoparticles, universally known in the field as "Rhodium black"[2]. This presents as an opaque, black suspension and completely kills homogeneous catalytic activity.

  • Oxidation to Rh(III) Species: [RhCl(coe)₂]₂ is strictly air-sensitive[3]. Exposure to trace oxygen or hydroperoxides (endemic to aging ethereal solvents like THF) rapidly oxidizes the Rh(I) center. This forms catalytically inactive, oxo-bridged Rh(III) clusters that turn the solution a deep, homogeneous dark brown or black[4].

Rh_Pathway Precatalyst [RhCl(coe)2]2 (Orange/Red-Brown) Ligand + L (Phosphine/NHC) Controlled Exchange Precatalyst->Ligand O2 + O2 / Peroxides (Trace Air) Precatalyst->O2 Heat Heat / Weak Ligands coe Dissociation Precatalyst->Heat Active Active Catalyst RhCl(L)n (Yellow/Orange) Ligand->Active Oxidized Oxidized Rh(III) Species (Dark Brown Solution) O2->Oxidized RhBlack Rhodium Black (Rh(0)) (Opaque Black Precipitate) Heat->RhBlack

Mechanistic pathways of [RhCl(coe)2]2 activation versus degradation.

Part 2: Quantitative Assessment of Ligand Stabilization

The stability of the Rh center is dictated by the electronic and steric properties of the incoming ligand. Strong σ-donors stabilize the metal center and prevent aggregation. Below is a summary of how proper ligand coordination directly correlates with physical solution stability and reaction yield.

Table 1: Impact of Ligand Coordination on Rh-Catalyzed Reaction Stability (Data synthesized from benchmark asymmetric hydrogenations and arylations using [RhCl(coe)₂]₂[5])

Ligand Added to [RhCl(coe)₂]₂SolventConditionsVisual ObservationCatalytic Yield (%)
None (Control) THF1.0 bar H₂, 25°CRapid black precipitate (Rh black)< 5%
(-)-DIOP Methanol1.0 bar H₂, 25°CClear yellow/orange solution> 95%
(R,R)-DIPAMP Methanol1.0 bar H₂, 25°CClear orange solution100%
(S,S)-Chiraphos THF1.0 bar H₂, 25°CClear yellow solution100%
NHC (e.g., IPr) DioxaneArgon, 175°CStable light brown solution> 90%

Part 3: Self-Validating Troubleshooting Protocols

To prevent catalyst degradation, you must establish workflows where each step visually or chemically confirms the success of the previous one.

Protocol A: The "Pre-Coordination" Incubation Method

Causality: By forcing the ligand exchange to completion before introducing the substrate or heat, you ensure no unstable, uncoordinated Rh(I) exists in solution to decompose[6].

  • Inert Preparation: Inside a rigorously maintained glovebox (Argon preferred over N₂ due to its higher density), charge a dry Schlenk flask with[RhCl(coe)₂]₂ (e.g., 0.01 mmol) and your stabilizing ligand (e.g., 0.022 mmol for a bidentate phosphine)[5].

  • Solvent Addition: Add freshly degassed, anhydrous solvent at room temperature. Crucial: Do not apply heat yet. Heating accelerates coe dissociation; if the new ligand hasn't bound, the catalyst will immediately crash out as Rhodium black[7].

  • Incubation & Self-Validation: Stir the mixture at room temperature for 20–30 minutes.

    • Validation Check: Watch for a color transition. The cloudy red-brown suspension should dissolve into a clear, homogeneous yellow or light orange solution. If the solution turns dark brown or black at this stage, your solvent contains dissolved oxygen, or your inert atmosphere is compromised.

  • Execution: Only after the color shift confirms the formation of the active complex, add your substrate and proceed with the reaction conditions.

Protocol B: Peroxide Screening in Ethereal Solvents

Causality: Ethereal solvents (THF, Dioxane) rapidly form hydroperoxides upon storage. These peroxides irreversibly oxidize the Rh(I) precursor to inactive Rh(III) clusters[4].

  • Screening: Before bringing any ethereal solvent into the glovebox, test it with commercial peroxide test strips. The concentration must read < 1 ppm.

  • Purification: If peroxides are present, pass the solvent through activated basic alumina, followed by distillation over sodium/benzophenone under argon.

  • Self-Validation: The formation of the benzophenone ketyl radical (a persistent, deep blue/purple color in the distillation still) serves as an internal, self-validating indicator that the solvent is completely free of oxygen, moisture, and peroxides.

Troubleshooting Start Observation: Solution Turns Dark CheckPrecip Is there an opaque black precipitate? Start->CheckPrecip YesPrecip Yes: Rhodium Black (Rh(0) Aggregation) CheckPrecip->YesPrecip Yes NoPrecip No: Homogeneous Dark Brown Solution CheckPrecip->NoPrecip No FixLigand Action: Pre-mix ligand before heating. Check ligand stoichiometry. YesPrecip->FixLigand FixOxygen Action: Purify solvent. Check for peroxides/O2. Verify Schlenk technique. NoPrecip->FixOxygen

Diagnostic logic tree for troubleshooting [RhCl(coe)2]2 darkening.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just filter off the Rhodium black precipitate and keep using the solution? A: No. Once [RhCl(coe)₂]₂ decomposes into Rhodium black, the active metal has crashed out of the homogeneous catalytic cycle. The remaining solution is severely depleted of rhodium. Any observed background reactivity is likely due to heterogeneous surface catalysis from the nanoparticles, which will ruin your intended chemo-, regio-, or enantioselectivity.

Q: I am using a very bulky Buchwald-type phosphine, and my solution still turns black when I heat it. Why? A: Sterically hindered ligands have slow coordination kinetics. If you apply heat before the bulky ligand has fully displaced the coe ligands, the precatalyst will thermally decompose[6]. Solution: Increase the room-temperature incubation time (up to 1 hour) and monitor the mixture by ³¹P NMR to ensure complete complexation before adding the substrate or applying heat.

Q: Does the age or storage condition of my solid [RhCl(coe)₂]₂ matter? A: Absolutely. The solid dimer is air-sensitive and must be stored under nitrogen or argon below 4°C[3]. If your solid precursor has turned from bright orange/red-brown to a dull, dark brown/black powder inside its storage vial, it has already oxidized and should be discarded or sent for rhodium recovery[2].

References

  • Material Safety Data Sheet - Chlorobis(cyclooctene)rhodium(I), dimer - Cole-Parmer. Available at: [Link]

  • Chlorobis(cyclooctene)rhodium dimer - Grokipedia. Available at: [Link]

  • Purification and Recovery of Rhodium Metal by the Formation of Intermetallic Compounds - kchem.org. Available at: [Link]

  • Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Rh(I)-Catalyzed Arylation of Heterocycles via C−H Bond Activation: Expanded Scope through Mechanistic Insight - Journal of the American Chemical Society. Available at: [Link]

  • RHODIUM PRECURSORS - mocvd-precursor-encyclopedia.de. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Rh(coe)₂Cl₂ Catalyzed Couplings

Welcome to the Technical Support Center for Rhodium-catalyzed cross-coupling and functionalization. Chlorobis(cyclooctene)rhodium(I) dimer—commonly denoted as —is a highly versatile precatalyst.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Rhodium-catalyzed cross-coupling and functionalization. Chlorobis(cyclooctene)rhodium(I) dimer—commonly denoted as


—is a highly versatile precatalyst. Because the cyclooctene (coe) ligands are more labile than bidentate ligands like cyclooctadiene (cod), this dimer is ideal for in situ catalyst generation.

However, temperature optimization is the most critical parameter for success. The temperature dictates the delicate balance between necessary ligand exchange, the kinetic barrier for oxidative addition, and the thermal degradation of the Rh(I) species.

Diagnostic Workflow: Temperature Optimization

Rhodium_Catalysis_Workflow Precatalyst [Rh(coe)₂Cl]₂ + Ligand (Precatalyst Mixture) Sub1 Ligand Exchange T < 25°C Precatalyst->Sub1 Sub2 Ligand Exchange T = 25°C - 60°C Precatalyst->Sub2 Sub3 Ligand Exchange T > 80°C Precatalyst->Sub3 State1 Incomplete Exchange (Dimer Persists) Sub1->State1 State2 Active Monomeric L-Rh-Cl Species Sub2->State2 State3 Ligand/Catalyst Degradation Sub3->State3 Coupling Add Substrates Initiate Coupling State2->Coupling ReactLow Coupling Phase T < 60°C Coupling->ReactLow ReactOpt Coupling Phase T = 80°C - 120°C Coupling->ReactOpt ReactHigh Coupling Phase T > 140°C Coupling->ReactHigh Out1 Sluggish/No Turnover ReactLow->Out1 Out2 Optimal Yield ReactOpt->Out2 Out3 Rhodium Black Formation (Catalyst Death) ReactHigh->Out3

Workflow for temperature optimization in Rh(coe)2Cl2 catalyzed cross-coupling.

Troubleshooting Guide: Temperature-Related Failures

Issue 1: The reaction mixture turns opaque black, and no product is formed.
  • Observation: Shortly after reaching the target coupling temperature (e.g., 140 °C), the homogeneous solution crashes out a fine, black precipitate.

  • Causality: You are observing the formation of "rhodium black." Rhodium(I) complexes are susceptible to thermal disproportionation or reduction. If the temperature is too high—especially if the active monomeric species is starved of stabilizing substrates—the Rh(I) center degrades into inactive Rh(0) nanoparticles. This process is irreversible and completely halts the catalytic cycle.

  • Resolution:

    • Lower the coupling temperature by 20 °C to 30 °C.

    • Ensure your ligand-to-rhodium ratio is strictly optimized (typically 2:1 for monodentate phosphines) to prevent the formation of under-coordinated, thermally fragile Rh species.

Issue 2: Zero conversion, and the solution remains pale yellow after heating.
  • Observation: Starting materials are fully recovered. The reaction mixture never transitioned from the initial pale yellow of the

    
     suspension.
    
  • Causality: Incomplete precatalyst activation. The cyclooctene ligands must dissociate to cleave the chloride-bridged dimer and allow the target ligand (e.g., phosphine or NHC) to coordinate. If the initial ligand exchange temperature is too low, the kinetic barrier for coe dissociation is not overcome, and the dimeric resting state persists[1].

  • Resolution: Implement a two-stage heating protocol. Stir the

    
     and ligand at 25 °C – 60 °C for 1 to 3 hours before adding the coupling substrates. A successful exchange is visually confirmed by a color shift to deep red or vibrant orange[2].
    
Issue 3: Sluggish kinetics and poor yields despite active catalyst formation.
  • Observation: The catalyst activates properly, but the cross-coupling or cycloaddition stalls at < 20% conversion.

  • Causality: The temperature during the coupling phase is insufficient to drive the oxidative addition or reductive elimination steps. For example, in Rh-catalyzed hydroarylations or sterically hindered [4+2] cycloadditions, lowering the temperature from 140 °C to 100 °C drastically reduces the yield because the catalytic intermediate becomes trapped in a stable resting state[3][4].

  • Resolution: Once the active catalyst is formed, ramp the temperature to the 80 °C – 120 °C range to ensure rapid catalytic turnover.

Quantitative Data: Temperature vs. Catalytic Efficiency

The following table synthesizes the expected physical states and catalytic outcomes across different temperature zones during a standard


 catalyzed coupling workflow.
Reaction PhaseTemperature ZoneCatalyst StateMacroscopic ObservationTypical Outcome
Ligand Exchange < 25 °CDimeric

Pale yellow suspensionIncomplete activation; persistent dimer.
Ligand Exchange 25 °C – 60 °CMonomeric L-Rh-ClDeep red/orange homogeneous solutionOptimal active species generation.
Cross-Coupling 60 °C – 80 °CResting state accumulationClear solution, slow kineticsLow yield; unreacted starting material.
Cross-Coupling 80 °C – 120 °CRapid catalytic turnoverHomogeneous dark solutionHigh yield; optimal selectivity.
Cross-Coupling > 140 °CRh(0) aggregatesOpaque black precipitateCatalyst death (Rhodium black).

Self-Validating Experimental Protocol

To prevent temperature-induced failures, utilize this self-validating, two-stage methodology for


 catalyzed reactions.

Stage 1: In Situ Catalyst Generation (Ligand Exchange)

  • Preparation: In an argon-filled glovebox, charge a dry Schlenk flask with

    
     (e.g., 2.5 mol%) and the desired ligand (e.g., 5.5 mol% of a phosphine ligand).
    
  • Solvation: Add a degassed, anhydrous solvent (e.g., toluene or THF).

  • Thermal Activation: Stir the mixture at 25 °C to 60 °C for 1–3 hours.

    • Self-Validation Check (Visual): Monitor the solution. The reaction is ready for Stage 2 only when the suspension transitions to a clear, deep red or homogeneous orange solution[2].

    • Self-Validation Check (Analytical): Extract a 0.1 mL aliquot for ³¹P NMR. The disappearance of the free ligand singlet and the appearance of a Rh–P doublet confirms successful coordination[1].

Stage 2: Substrate Addition and Coupling 4. Substrate Introduction: Add the coupling partners (e.g., aryl halide and boronic acid, or alkene/alkyne) and the necessary base. 5. Coupling Ramp: Ramp the temperature to the optimized coupling zone (typically 80 °C – 120 °C ). 6. Monitoring: Monitor the reaction via GC-MS or TLC.

  • Troubleshooting Check: If the solution turns opaque black, immediately cool the reaction. In your next optimization iteration, reduce the Stage 2 temperature by 20 °C to prevent thermal degradation.

  • Workup: Quench the reaction with water/brine, extract with ethyl acetate, and purify via standard column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I just mix the


, ligand, and substrates together and heat them to 120 °C immediately? 
A:  This is highly discouraged. Heating the precatalyst directly to coupling temperatures before the stabilizing ligand has fully coordinated often leads to premature catalyst decomposition. The differing rates of cyclooctene dissociation and substrate degradation can cause the Rh(I) center to precipitate as inactive rhodium black. Always perform the ligand exchange at a milder temperature first.

Q: Why does my specific phosphine ligand require 60 °C for exchange, while others work at room temperature? A: The kinetic barrier for displacing the cyclooctene ligands depends heavily on the steric bulk and electronic properties of the incoming ligand. While standard pincer ligands or simple diphosphines may exchange cleanly at ambient temperature[1][2], highly hindered ligands (e.g., Buchwald-type phosphines) require mild heating (50 °C - 60 °C) to successfully break the chloride bridge and displace the coe ligands.

Q: Does solvent choice impact the required temperature? A: Yes. Coordinating solvents (like THF or acetonitrile) can actively assist in breaking the dimeric


 resting state, sometimes allowing for lower ligand exchange temperatures compared to non-polar solvents like toluene[1]. However, coordinating solvents can also compete with your substrates during the coupling phase, so solvent selection must be balanced with temperature optimization.

References

  • Dual Activation Strategy to Achieve C–C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalyzed [4 + 2] Cycloaddition of Yne-Vinylcyclobutanones Source: Peking University (pku.edu.cn) URL:[Link][3]

  • Probing the Donor Properties of Pincer Ligands Using Rhodium Carbonyl Fragments Source: d-nb.info URL:[Link][2]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts Source: MDPI URL:[Link][1]

  • Development of Metal-Ligand Cooperation in Bis(Phosphinimine)Pyrrolide Complexes of Rhodium Source: University of Lethbridge (uleth.ca) URL:[Link]

  • Rhodium-catalysed direct hydroarylation of alkenes and alkynes with phosphines through phosphorous-assisted C−H activation Source: Nature Communications (nih.gov) URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum of Pure Chlorobis(cyclooctene)rhodium Dimer

This guide details the 1H NMR characterization of Chlorobis(cyclooctene)rhodium(I) dimer , , a critical precursor in organometallic catalysis.[1] Executive Summary: The "Canvas" of Rhodium Catalysis Chlorobis(cyclooctene...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR characterization of Chlorobis(cyclooctene)rhodium(I) dimer ,


, a critical precursor in organometallic catalysis.[1]

Executive Summary: The "Canvas" of Rhodium Catalysis

Chlorobis(cyclooctene)rhodium(I) dimer,


, is the "blank canvas" of rhodium chemistry.[1] Unlike its more stable cousin 

(cyclooctadiene), the cyclooctene (COE) ligands in this dimer are monodentate and highly labile.[1] This lability is its primary feature, allowing for rapid ligand exchange to generate active catalytic species for C-H activation, hydrogenation, and hydroformylation.[1]

However, this same lability makes purity assessment via 1H NMR challenging. The spectrum is dynamic; "pure" product can appear degraded to the untrained eye due to line broadening or solvent interaction. This guide provides the definitive spectral fingerprint to distinguish between intrinsic lability and actual degradation .

Technical Deep Dive: The 1H NMR Fingerprint

The Spectral Signature

The 1H NMR spectrum of


 is defined by the significant upfield shift  of the olefinic protons upon coordination to the Rh(I) center.[1]
Key Chemical Shifts (in CDCl

at 298 K)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Olefinic (=CH-) 4.10 – 4.30 Broad Singlet / Multiplet4HDiagnostic Peak. Significantly shielded relative to free alkene due to

-backbonding.
Allylic (-CH

-)
2.20 – 2.60 Multiplet8HProtons adjacent to the double bond; deshielded relative to bulk methylene.[1]
Aliphatic (-CH

-)
1.30 – 1.80 Multiplet16HThe "hump" of the cyclooctene ring; typically overlaps with water/grease.
Mechanistic Interpretation of the Spectrum
  • Shielding Effect: The shift from 5.60 ppm (free cyclooctene) to ~4.20 ppm (bound) confirms coordination.[1] The Rh

    
    -orbitals donate electron density into the alkene 
    
    
    
    antibonding orbital, increasing electron density at the proton and causing an upfield shift.
  • Line Broadening: Unlike the sharp signals of

    
    , the olefinic peak of the COE dimer is often broad.[1] This is not  necessarily an impurity; it reflects the fluxional behavior  of the COE ligands, which can rotate or dissociate on the NMR timescale.
    

Visualization: Structural & Spectral Logic

Figure 1: Proton Environments in

Caption: Schematic of the dimer core. The olefinic protons (blue nodes) are the primary NMR reporters for purity.[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral characteristics of the product against its common impurities and alternative precursors.

Comparison 1: Product vs. Free Ligand (Purity Check)

The most common impurity is free cyclooctene, resulting from catalyst decomposition.[1]

FeaturePure

Free Cyclooctene (Impurity) Analysis
Olefinic Shift 4.1 – 4.3 ppm 5.60 ppm CRITICAL: Any signal at 5.6 ppm indicates dissociation/degradation.[1]
Peak Shape Broad / RoundedSharp MultipletSharp peaks at 5.6 ppm suggest "dead" ligand that is no longer communicating with the metal.
Color Orange/Red SolidColorless LiquidVisual cue often precedes NMR confirmation.
Comparison 2: Product vs. Alternative Precursor ( )

Why choose COE over COD? The NMR explains the reactivity.

Parameter


Implication for Chemist
Ligand Hapticity Monodentate (

)
Bidentate (

)
COE is easier to displace.[1]
NMR Stability Fluxional (Broad) Rigid (Sharp) COD dimer gives a cleaner NMR but is harder to activate.[1]
Activation Energy Low (RT displacement)High (Requires heat/H

)
Use COE for sensitive substrates; use COD for robust reactions.[1]

Experimental Protocol: Self-Validating Workflow

To ensure the spectrum reflects the compound and not oxidation during prep, follow this anaerobic protocol.

Protocol: Anaerobic NMR Sample Preparation

Objective: Obtain an artifact-free spectrum of air-sensitive Rh(I).

  • Preparation: Dry an NMR tube in an oven (

    
    C) for >2 hours. Cap with a rubber septum immediately upon removal.
    
  • Atmosphere Exchange: Evacuate the tube via needle/Schlenk line and backfill with Argon (3x).[1]

  • Solvent Prep: Use CDCl

    
      passed through basic alumina (to remove acidic impurities) and sparged with Argon.[1]
    
    • Note: Acidic CDCl

      
       can protonate the complex, leading to hydride signals (~ -10 to -20 ppm).[1]
      
  • Dissolution: In a glovebox or under positive Ar flow, add ~10 mg of dimer. Add 0.6 mL solvent.[2]

    • Checkpoint: The solution should be clear orange . Turbidity or black precipitate indicates decomposition.

  • Acquisition: Run the spectrum immediately. Long delays can lead to ligand dissociation in dilute solution.

Workflow Diagram

protocol_flow Step1 Dry NMR Tube (120°C, 2h) Step2 Argon Purge (3x Cycles) Step1->Step2 Step3 Solvent Prep (Basic Alumina + Sparge) Step2->Step3 Step4 Dissolution (Glovebox/Schlenk) Step3->Step4 Step5 Acquisition (Immediate) Step4->Step5 Validation Check: No peak at 5.6 ppm Step5->Validation

Caption: Step-by-step anaerobic workflow to prevent oxidative degradation during analysis.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Peak at 5.60 ppm Free CycloocteneRecrystallize (cold pentane/THF) or use fresh batch.
Peak at ~7.26 ppm (strong) Excess CHCl

Normal solvent residual; ensure it doesn't mask olefinic region.[1]
Hydride peaks (< 0 ppm) Oxidative AdditionSolvent was acidic (HCl in CDCl

).[1] Filter solvent through basic alumina.
Black Precipitate Rh(0) FormationSample exposed to air/moisture.[1] Repeat prep under stricter inert conditions.

References

  • Van der Ent, A.; Onderdelinden, A. L. "Chlorobis(cyclooctene)rhodium(I) and -Iridium(I) Complexes."[1] Inorganic Syntheses, 1973 , 14, 92–95.[1] Link[1]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org. Chem.1997 , 62, 7512–7515.[1] Link

  • Piou, T., et al. "Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation."[1] J. Am. Chem. Soc.[4]2017 , 139, 1296–1310.[1] (Provides comparative data for Rh-alkene vs Rh-Cp* shifts). Link[1]

  • SpectraBase. "Cyclooctene 1H NMR Spectrum." (Reference for free ligand shift at 5.6 ppm).[1] Link[1]

Sources

Comparative

Characteristic NMR Peaks of Coordinated Cyclooctene Ligands: A Comparative Guide

Executive Summary Cyclooctene (COE) is a ubiquitous labile ligand in organometallic chemistry, most notably serving as a "placeholder" in precursors like and . Its utility lies in its lability: COE binds well enough to s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclooctene (COE) is a ubiquitous labile ligand in organometallic chemistry, most notably serving as a "placeholder" in precursors like


 and 

. Its utility lies in its lability: COE binds well enough to stabilize the metal center in storage but dissociates rapidly to allow the coordination of more tightly binding substrates or ligands (e.g., phosphines, substrates for hydrogenation).

For researchers, the critical analytical challenge is distinguishing between free cyclooctene (indicating decomposition or incomplete complexation) and coordinated cyclooctene (indicating an intact catalyst precursor). This guide provides the definitive NMR diagnostics to validate these complexes, grounded in the Dewar-Chatt-Duncanson model of metal-alkene bonding.

Mechanistic Insight: The Shielding Effect

To interpret the NMR spectra correctly, one must understand the electronic perturbation of the alkene upon coordination. The bonding is described by the Dewar-Chatt-Duncanson (DCD) model , which involves two synergistic components:

  • 
    -Donation:  Electron density flows from the alkene's filled 
    
    
    
    -orbital into an empty metal
    
    
    -orbital (or hybrid).
  • 
    -Backdonation:  Electron density flows from a filled metal 
    
    
    
    -orbital into the alkene's empty
    
    
    -antibonding orbital.

NMR Consequence:

  • Upfield Shift (Shielding): The net effect of backdonation is an increase in electron density at the alkene carbons relative to the free ligand, along with a change in hybridization character from pure

    
     toward 
    
    
    
    (metallacyclopropane character). This causes the olefinic protons to shift upfield (lower ppm) significantly.
  • Fluxionality: Monodentate COE ligands often rotate about the metal-alkene bond axis. At room temperature, this dynamic process is often intermediate on the NMR timescale, resulting in broadened signals compared to the sharp multiplets of free ligands.

Comparative Analysis: Free vs. Coordinated Ligands

The following data summarizes the diagnostic chemical shifts for cis-cyclooctene (COE) in its free state versus its coordinated state in common Iridium and Rhodium dimers.

Table 1: Diagnostic and NMR Shifts (in )
FeatureFree cis-Cyclooctene

(Dimer)

(Dimer)
Olefinic

Shift (

)
5.60 – 5.65 ppm 4.10 – 4.30 ppm 4.00 – 4.40 ppm
Peak Appearance Sharp MultipletBroad / UnresolvedBroad / Unresolved
Olefinic

Shift (

)
130.0 – 132.0 ppm 80.0 – 85.0 ppm 85.0 – 95.0 ppm

(

Coord. Shift)
N/A

ppm (Shielded)

ppm (Shielded)
Key Impurity Flag Sharp peak at 5.6 ppmSharp peak at 5.6 ppmSharp peak at 5.6 ppm

Note: Shifts are solvent-dependent. In Benzene-


, shifts may vary by 0.1–0.3 ppm, but the relative difference between free and bound remains diagnostic.
Detailed Spectral Features
  • 
    : 
    
    • The olefinic signal is often a broad hump centered around 4.2 ppm in

      
      .
      
    • Upon cooling (e.g., to -40°C), the rotation of the COE ligand slows down (freezes out), and the broad peak may resolve into distinct multiplets corresponding to the inequivalent environments of the "inner" and "outer" protons relative to the dimer core.

  • 
    : 
    
    • Similar to the Ir analog, but often shows coupling to the

      
       nucleus (Spin 1/2, 100% abundance).
      
    • While often broad, well-resolved spectra may show the olefinic signal as a doublet due to

      
       coupling (typically small, < 2 Hz) or 
      
      
      
      in carbon NMR (typically 10-15 Hz).
  • Comparison with COD (1,5-Cyclooctadiene):

    • Coordinated COD (chelating) is more rigid. Its olefinic peaks are typically sharper than monodentate COE.

    • Coordinated COD olefinic protons appear in a similar range (4.0 – 4.5 ppm), so distinguishing COE from COD requires looking at the aliphatic region (COE has more methylenes) or integration (COE: 14H total vs COD: 12H total).

Experimental Protocol: Air-Sensitive NMR

Since these precursors are air-sensitive (oxidizing to form inactive species), proper sample preparation is non-negotiable for accurate characterization.

Reagents & Equipment[1][2][3]
  • Solvent:

    
     or 
    
    
    
    (Dried over
    
    
    or molecular sieves, degassed).
  • Vessel: J. Young NMR tube (Teflon valve) or standard tube with high-quality septum (if measuring immediately).

  • Atmosphere: Nitrogen or Argon (Glovebox or Schlenk line).

Step-by-Step Workflow
  • Preparation: Dry and degas the deuterated solvent. Store over 4Å molecular sieves in the glovebox.

  • Loading: In the glovebox, dissolve ~5-10 mg of the metal complex in 0.6 mL of solvent.

    • Tip: If the solution turns black or precipitates a dark solid immediately, the complex has decomposed (likely reduced to metal nanoparticles).

  • Sealing: Transfer to a J. Young tube and seal tightly.

  • Acquisition: Run standard

    
     (16 scans) and 
    
    
    
    (if concentration permits).
    • Parameter: Set relaxation delay (

      
      ) to at least 2 seconds to ensure integration accuracy of the olefinic protons.
      
Visualization: Sample Preparation Workflow

SamplePrep Solvent Dry/Degas Solvent (Freeze-Pump-Thaw) Box Glovebox Entry (N2/Ar Atmosphere) Solvent->Box Dissolve Dissolve Sample (5-10 mg) Box->Dissolve Tube Transfer to J. Young Tube Dissolve->Tube Seal Seal & Remove Tube->Seal Measure NMR Acquisition Seal->Measure

Caption: Workflow for preparing air-sensitive organometallic NMR samples to prevent oxidative decomposition.

Diagnostic Logic: Validating Your Product

Use this logic tree to interpret your spectrum and determine the purity of your precursor.

Visualization: Spectral Interpretation Logic

Interpretation Start Analyze Olefinic Region (4.0 - 6.0 ppm) CheckFree Sharp Multiplet at ~5.6 ppm? Start->CheckFree CheckBound Broad Peak at 4.1 - 4.4 ppm? CheckFree->CheckBound No / Minor ResultFree Free Ligand Present (Decomposition/Excess) CheckFree->ResultFree Yes (Only) ResultPure Pure Coordinated Complex CheckBound->ResultPure Yes (Major) ResultMix Mixture: Purify (Recrystallize) CheckBound->ResultMix Both Present ResultUnknown Check Aliphatic Region (Confirm COE vs COD) CheckBound->ResultUnknown No Peaks

Caption: Decision matrix for validating metal-alkene complexes based on olefinic proton signals.

Troubleshooting Common Issues
  • Issue: Peaks are extremely broad, almost invisible.

    • Cause: Intermediate exchange rate or fluxionality.

    • Solution: Cool the sample to -20°C or -40°C. This "freezes" the rotation, sharpening the peaks into distinct multiplets.

  • Issue: Appearance of a sharp singlet at ~7.26 ppm (

    
    ) or ~7.16 ppm (
    
    
    
    ).
    • Cause: Residual protio-solvent. Do not confuse with aromatic ligand protons.

  • Issue: Dark precipitate in tube.

    • Cause: Oxygen contamination. The complex has oxidized and released free COE (check for 5.6 ppm peak) and metal oxides/black.

References

  • Dewar-Chatt-Duncanson Model & Alkene Bonding

    • Source: Mingos, D. M. P. "A Historical Perspective on the Dewar-Chatt-Duncanson Model." Journal of Organometallic Chemistry, 2001.
    • URL:[Link]

  • Synthesis and Characteriz

    
    : 
    
    • Source: van der Ent, A., & Onderdelinden, A. L.[1] "Chlorobis(cyclooctene)rhodium(I) and -Iridium(I) Complexes." Inorganic Syntheses, 1973, Vol 14.[1]

    • URL:[Link]

  • NMR of Iridium Alkenes & SABRE Catalysts

    • Source: Lloyd, L. S., et al.
    • URL:[Link][2]

  • General NMR Shifts of Organometallics

    • Source: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.[3]

    • URL:[Link]

Sources

Validation

Comparative Reactivity Guide:[RhCl(coe)₂]₂ vs. [RhCl(cod)]₂ in Homogeneous Catalysis

As a Senior Application Scientist, one of the most frequent optimization bottlenecks I encounter in rhodium-catalyzed cross-coupling, C–H activation, and asymmetric hydrogenation is the selection of the correct Rh(I) pre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent optimization bottlenecks I encounter in rhodium-catalyzed cross-coupling, C–H activation, and asymmetric hydrogenation is the selection of the correct Rh(I) precatalyst. While Chlorobis(cyclooctene)rhodium(I) dimer ([RhCl(coe)2]2) and Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]2) both serve as sources of the active Rh(I) metallic center, their kinetic and thermodynamic profiles are fundamentally different.

This guide objectively compares these two ubiquitous precatalysts, dissecting the causality behind their reactivity differences, and provides field-proven, self-validating protocols to ensure scalable and reproducible catalysis.

Mechanistic Causality: Lability vs. The Chelate Effect

The core difference between these two precatalysts lies in the coordination chemistry of their olefinic ligands, which directly dictates their stability and activation energy[1],[2].

  • [RhCl(coe)₂]₂ (The Kinetic Precursor): The cyclooctene (coe) ligand is a monodentate, cyclic alkene. Because it lacks the thermodynamic stabilization of the chelate effect, the coe ligands are highly labile and easily displaced by more basic ligands (e.g., phosphines, NHCs) at room temperature[1]. The trade-off for this high reactivity is extreme air- and moisture-sensitivity; the red-brown complex rapidly oxidizes to inactive Rh(III) species if exposed to the atmosphere.

  • [RhCl(cod)]₂ (The Thermodynamic Precursor): The 1,5-cyclooctadiene (cod) ligand is a bidentate diene. It binds to the Rh(I) center via two distinct alkene moieties, creating a strong chelate effect[2]. This renders the yellow-orange [RhCl(cod)]2 complex highly robust and completely air-stable at room temperature. However, to generate the catalytically active species, this strong chelate must be broken, which typically requires elevated temperatures (80–100 °C) or extended pre-incubation periods[3].

ActivationPathways cluster_coe [RhCl(coe)2]2 Activation cluster_cod [RhCl(cod)]2 Activation coe_prec [RhCl(coe)2]2 Air-Sensitive Precursor coe_exch Rapid Ligand Exchange (Monodentate coe) coe_prec->coe_exch coe_cat Active Rh(I) Catalyst coe_exch->coe_cat cod_prec [RhCl(cod)]2 Air-Stable Precursor cod_exch Slow Ligand Exchange (Bidentate cod Chelate) cod_prec->cod_exch cod_cat Active Rh(I) Catalyst cod_exch->cod_cat

Thermodynamic pathways of Rh(I) precursor activation via ligand exchange.

Performance Comparison & Experimental Data

When transitioning a reaction from initial discovery (milligram scale) to process development (multigram scale), the choice of precatalyst often shifts from [RhCl(coe)2]2 to [RhCl(cod)]2[3],[4].

Quantitative Precatalyst Comparison
Parameter[RhCl(coe)2]2[RhCl(cod)]2
Ligand Type Monodentate (coe)Bidentate (cod)
Chelate Effect NoYes
Air Stability Poor (Requires Glovebox)Excellent (Benchtop Stable)
Ligand Exchange Rate Very Fast (< 5 mins at 25 °C)Slow (Requires heating or 1h incubation)
Typical Catalyst Loading 0.25 mol% – 2.5 mol%1.0 mol% – 5.0 mol%
Ideal Application Low-temperature asymmetric catalysisIndustrial scale-up, high-temp C–H activation
Case Study: Scalable Synthesis of Tetrahydropyridines

In a benchmark study detailing the preparative synthesis of highly substituted tetrahydropyridines via a Rh(I)-catalyzed C–H functionalization cascade, researchers demonstrated the practical trade-offs between these two precursors[3].

During initial optimization on a 0.5 mmol scale, [RhCl(coe)2]2 successfully catalyzed the reaction at a remarkably low loading of 0.25 mol% [3]. However, the extreme air-sensitivity of the precatalyst made it unviable for scale-up, as trace impurities led to catalyst inactivation[3].

To scale the reaction to >100 mmol (20 grams), the team switched to the robust, air-stable [RhCl(cod)]2[3]. Because of the strong cod chelate, the catalyst loading had to be increased to 1.0 mol% , and a mandatory 1-hour initiation period with the phosphine ligand in toluene was required to fully dissociate the bidentate ligand before substrate addition[3]. Similarly, in the synthesis of multicyclic pyridines, [RhCl(cod)]2 was explicitly chosen over the coe variant due to its thermal stability and higher overall reaction yields at elevated temperatures (165 °C)[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific visual cues, you can confirm whether the mechanistic steps (like ligand exchange) have successfully occurred before committing valuable substrates.

Workflow Start Select Rh(I) Precursor Cond1 Glovebox Available? Low Temp Required? Start->Cond1 Cond2 Benchtop Scale-up? High Temp Tolerated? Start->Cond2 RhCOE Use [RhCl(coe)2]2 (0.25 - 1.0 mol%) Cond1->RhCOE Yes RhCOD Use [RhCl(cod)]2 (1.0 - 5.0 mol%) Cond2->RhCOD Yes Direct In Situ Substrate Addition (5 min) RhCOE->Direct PreInc 1h Pre-incubation with Phosphine Ligand RhCOD->PreInc

Decision matrix for selecting Rh(I) precursors based on experimental constraints.

Protocol A: Low-Temperature Catalysis using [RhCl(coe)2]2

Use this protocol when working with thermally sensitive substrates that require room-temperature ligand exchange.

  • Glovebox Preparation: Inside an argon-filled glovebox, weigh [RhCl(coe)2]2 (red-brown solid) and your desired phosphine/chiral ligand into an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, thoroughly degassed solvent (e.g., THF or Toluene).

  • Self-Validation Check (Ligand Exchange): Stir at room temperature for 5 minutes. The rapid displacement of the monodentate coe ligand will cause the solution to change color (typically to a deep, homogeneous red or bright yellow, depending on the ligand).

    • Failure Mode Check: If the solution turns opaque black, Rh(0) precipitation has occurred due to oxygen contamination. Abort the run immediately to save substrate.

  • Substrate Addition: Add the substrate directly to the active catalyst solution and proceed with the reaction.

Protocol B: Benchtop Scale-Up using [RhCl(cod)]2

Use this protocol for robust, large-scale reactions where heating is tolerated.

  • Benchtop Setup: Weigh [RhCl(cod)]2 (yellow-orange solid) and the phosphine ligand into a round-bottom flask on the benchtop.

  • Degassing: Seal with a septum, purge with Argon for 15 minutes, and add anhydrous solvent.

  • Mandatory Initiation (Pre-incubation): Heat the mixture to 80–100 °C for 1 hour before adding the substrate[3]. This thermal energy is required to break the bidentate cod chelate.

  • Self-Validation Check (Activation): The initial yellow-orange suspension must transition into a clear, deeply colored homogeneous solution.

    • Failure Mode Check: If unreacted yellow solid remains after 1 hour, the initiation failed (likely due to poor solvent degassing or an inactive/oxidized ligand). Do not add the substrate until the solution is homogeneous.

  • Substrate Addition: Once activation is visually confirmed, add the substrate via syringe and maintain heating to drive the catalytic cycle.

References[1] Chlorobis(cyclooctene)rhodium dimer - Wikipedia. Wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Q9DkhXSta4ZUeWVOOqS5jUjd1vmvDZCW2AIG13U61qdCqyyXkX1j1LCXFK52zDlw5BI-3zuZidLeC2FZDTYSl1mOtrzyci-FDevfUabu-CTLsTezO8efRKVP9HiUm04zKOAR1YgmUSXKQViRayjHB8SmwySRJYTkywvh[2] Cyclooctadiene rhodium chloride dimer - Wikipedia. Wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj3Ug4yWmfY74zIHIf9myCtySSZGGOAFRYi5_bTrnNY1AWNDuAjq_jwXf2ogs30s0aQRmTuUv3jN6C-edv_oc09zkWFtGafjlNNEFZ3CIswPnalU_2HFKCyQuuMgCKp7yH7d6RHiOqKkv9_CTiRZVB-vKyUypSOVrg5-WGWjQ=[3] Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. Organic Process Research & Development - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcPxfXGVkMMfxjC1mV_oblNdjREneFgjGdjkD1SoH_nxrIRc1dnYyhQBls1UhMQAfT-H3V2VE1B3ShvHc8DZEm_mQDNQlTxZdhjPiu8EXyd13rQJMUDRrezU8ULt03aYFhBKgjPw==[4] Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. SciSpace. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtijDQiaE-CVzaj1Jq8WhvpsHFe2gxIvn614v4WpQuft5t4PQAxHXa9D08U9bbIqsSkIoC96kT8G7nUMMcWsl9iMU_l46TSelb0R5x8zf0sseJCV1fr4mTHYwCEXKikIL1LyhAQvUCcFXefoPDwUFtFNqBOC5Ytj7FtjTYqanU1gDZavV7BYbzUIjAxqR4ZXlJ55ZXrDw91UicfLJt0Q==

Sources

Comparative

The COE Advantage: Unlocking Higher Performance in Rhodium Catalysis with Labile Ligands

A Comparative Guide for Researchers in Catalysis and Pharmaceutical Development In the landscape of homogeneous rhodium catalysis, the choice of the precatalyst is a critical decision that profoundly influences reaction...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Catalysis and Pharmaceutical Development

In the landscape of homogeneous rhodium catalysis, the choice of the precatalyst is a critical decision that profoundly influences reaction efficiency, substrate scope, and overall performance. While rhodium complexes bearing the robust 1,5-cyclooctadiene (COD) ligand have been a mainstay in catalysis for decades, a growing body of evidence highlights the significant advantages of employing precatalysts with more labile ligands, such as cyclooctene (COE). This guide provides an in-depth comparison of Rh(COE) and Rh(COD) systems, presenting experimental data and mechanistic insights to inform catalyst selection for researchers, scientists, and drug development professionals.

The Crux of the Matter: Ligand Lability and Catalyst Activation

The efficacy of a rhodium precatalyst hinges on its ability to readily release its initial ligands to generate a coordinatively unsaturated, catalytically active species. This is where the fundamental difference between COD and COE lies. COD is a bidentate chelating ligand that forms a very stable complex with rhodium. Consequently, the dissociation of COD to open up coordination sites for the substrate often requires forcing conditions, such as elevated temperatures or the use of hydrogen to reduce the diene. These conditions can limit the catalyst's applicability with sensitive or complex substrates and can lead to undesired side reactions.

In stark contrast, cyclooctene (COE) is a monodentate ligand that binds more weakly to the rhodium center. This increased lability means that the COE ligands in precursors like [Rh(COE)2Cl]2 can be easily displaced by the incoming substrate or ancillary ligands under much milder conditions. This facile activation translates into several tangible benefits in catalytic performance.

The "COE Advantage" in Practice

The superior performance of COE-based rhodium precatalysts is not merely theoretical. Experimental evidence across a range of catalytic transformations demonstrates the practical advantages of enhanced lability.

Milder Reaction Conditions and Faster Activation

The use of [Rh(COE)2Cl]2 often allows for reactions to be conducted at lower temperatures and pressures compared to their [Rh(COD)Cl]2 counterparts. This is a direct consequence of the lower energy barrier for the dissociation of the COE ligands. For instance, in asymmetric hydrogenation, the slow hydrogenation of the COD ligand in [Rh(COD)(L*)]+ complexes can lead to an "induction period" where the catalyst is not operating at its maximum rate.[1] The use of a COE precursor can circumvent this issue, leading to faster catalyst activation and higher initial reaction rates.

Enhanced Catalytic Activity and Broader Substrate Scope

The milder activation conditions associated with COE precursors expand the range of compatible substrates. Functional groups that might be sensitive to the higher temperatures or harsher conditions required to activate COD-based catalysts can often be tolerated. This is particularly crucial in the synthesis of complex pharmaceutical intermediates.

A compelling example is seen in the Rh-catalyzed C-C bond activation of cyclobutanones. A study demonstrated that precatalysts with labile ligands like ethylene and cyclooctene (COE) provided excellent yields and enantioselectivities. In contrast, the use of the more strongly binding 1,5-cyclooctadiene (COD) ligand resulted in significantly lower conversions, highlighting the critical role of ligand lability in this transformation.[2]

Furthermore, in certain C-H activation reactions, the use of [RhCl(coe)2]2 as a precatalyst in combination with electron-rich phosphine ligands has been shown to generate highly efficient catalytic systems.[3] This suggests that the ease of generating the active species from the COE precursor allows for a more effective interplay with the ancillary ligands, leading to enhanced catalytic performance.

Mechanistic Viewpoint: Visualizing Catalyst Activation

The divergent pathways for the activation of [Rh(COE)2Cl]2 and [Rh(COD)Cl]2 are central to understanding their performance differences. The following diagrams illustrate the initial steps in the generation of a catalytically active species in the context of a generic catalytic cycle involving a phosphine ligand (L).

Catalyst_Activation cluster_COE [Rh(COE)2Cl]2 Activation (Facile) cluster_COD [Rh(COD)Cl]2 Activation (More Demanding) Rh_COE [Rh(COE)2Cl]2 Rh_COE_L [Rh(COE)(L)Cl] Rh_COE->Rh_COE_L + L - COE Active_COE Active Catalyst [Rh(L)nCl] Rh_COE_L->Active_COE + L - COE Rh_COD [Rh(COD)Cl]2 Rh_COD_L [Rh(COD)(L)Cl] Rh_COD->Rh_COD_L + L Active_COD Active Catalyst [Rh(L)nCl] Rh_COD_L->Active_COD + Substrate - COD (often requires energy input)

Caption: Catalyst Precursor Activation Pathways

Quantitative Comparison: Performance Data

The following table summarizes representative data from the literature, offering a quantitative comparison of the performance of Rh(COE) and Rh(COD) precatalysts in specific catalytic reactions.

Reaction TypePrecatalystLigandSubstrateConditionsResultReference
C-C Bond Activation [Rh(COE)2Cl]2DTBM-segphosCyclobutanone derivative40 °C, THFHigh Yield, 98% ee[2]
[Rh(COD)Cl]2DTBM-segphosCyclobutanone derivative40 °C, THFLow Conversion[2]
[4+2] Cycloaddition [Rh(COE)2Cl]2-Yne-vinylcyclobutanoneDCE, with ZnCl236% Yield[4]
[Rh(COD)Cl]2-Yne-vinylcyclobutanoneDCE/DME, with ZnCl272% Yield (92% with DME)[4]

Note: This table presents a selection of data to illustrate the trend. The relative performance can be highly dependent on the specific reaction, ligand, and substrate. In the case of the [4+2] cycloaddition, the [Rh(COD)Cl]2 precatalyst showed a better performance, indicating that while COE offers advantages in many cases, the optimal choice of precatalyst is reaction-dependent.

Experimental Protocol: Asymmetric Hydrogenation using a [RhCl(coe)2]2 Precursor

This section provides a general, yet detailed, protocol for a typical rhodium-catalyzed asymmetric hydrogenation, a reaction where labile COE ligands are particularly advantageous.

Objective: To perform the asymmetric hydrogenation of a prochiral olefin using an in-situ generated catalyst from [RhCl(coe)2]2 and a chiral bisphosphine ligand.

Materials:

  • Chlorobis(cyclooctene)rhodium(I) dimer ([RhCl(coe)2]2)

  • Chiral bisphosphine ligand (e.g., (R,R)-DIPAMP, (S)-BINAP)

  • Prochiral olefin substrate (e.g., (Z)-methyl 2-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glovebox equipment

Caption: Asymmetric Hydrogenation Workflow

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To a dry Schlenk flask, add [RhCl(coe)2]2 (0.01 mmol, 7.2 mg).

    • Add the chiral bisphosphine ligand (0.022 mmol, 1.1 eq. per Rh).

    • Add anhydrous, degassed methanol (10 mL) via syringe.

    • Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous and is now ready for use.

  • Reaction Setup:

    • To the prepared catalyst solution, add the prochiral olefin substrate (1.0 mmol).

    • Seal the Schlenk flask and remove it from the glovebox.

  • Hydrogenation:

    • Connect the Schlenk flask to a hydrogenation apparatus.

    • Purge the flask with hydrogen gas three times by evacuating and backfilling.

    • Pressurize the flask to the desired hydrogen pressure (e.g., 1 bar).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

This protocol can be adapted for various substrates and chiral ligands, with the mild activation of the [RhCl(coe)2]2 precursor providing a reliable and efficient entry into the catalytic cycle.[5]

Conclusion: Making an Informed Catalyst Choice

The selection of a rhodium precatalyst is a critical parameter in the development of efficient and selective catalytic processes. While [Rh(COD)Cl]2 remains a useful and widely employed precatalyst, the evidence strongly suggests that for many applications, particularly those requiring mild conditions and high catalytic activity, precursors with labile COE ligands offer significant advantages. The ease of activation, potential for higher turnover frequencies, and broader substrate compatibility make [Rh(COE)2Cl]2 and related complexes powerful tools in the arsenal of the modern synthetic chemist. By understanding the principles of ligand lability and its impact on catalyst activation, researchers can make more informed decisions to accelerate their research and development efforts in catalysis and drug discovery.

References

Sources

Validation

X-ray crystal structure of Chlorobis(cyclooctene)rhodium dimer

Topic: Technical Comparison Guide: X-ray Crystal Structure & Catalytic Utility of Chlorobis(cyclooctene)rhodium(I) Dimer Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison Guide: X-ray Crystal Structure & Catalytic Utility of Chlorobis(cyclooctene)rhodium(I) Dimer Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Lability Advantage"

In the hierarchy of rhodium(I) precatalysts, Chlorobis(cyclooctene)rhodium(I) dimer ,


 (abbreviated as 

), occupies a critical functional niche. Unlike its ubiquitous counterpart

(cod = 1,5-cyclooctadiene), which is stabilized by the chelate effect, the coe dimer features monodentate cyclooctene ligands.

From a structural perspective, this lack of chelation imparts a high degree of lability . For drug development professionals and catalytic chemists, this translates to a precatalyst that initiates faster and under milder conditions, avoiding the "induction periods" often observed with cod-based systems. This guide analyzes the X-ray crystallographic features that dictate this reactivity and compares its performance against standard alternatives.

Structural Deep Dive: The Anatomy of

The utility of


 is encoded in its solid-state structure.[1] Unlike the flat, rigid lattice of some organometallics, this dimer adopts a flexible, steric-driven geometry.
Crystallographic Features
  • Geometry: The complex features two Rh(I) centers, each adopting a distorted square-planar coordination geometry.

  • The "Hinged" Core: A defining feature of

    
     complexes is the bending of the 
    
    
    
    core. While
    
    
    can be relatively planar due to the constraint of the bidentate ligand, the
    
    
    dimer typically folds along the Cl-Cl axis (dihedral angle often 115°–125°). This "butterfly" shape minimizes steric repulsion between the bulky, independent cyclooctene rings.
  • Bond Metrics:

    • Rh–Cl Distance: ~2.35 Å.[1][2] This bridge bond is sufficiently strong to maintain the dimer in solid state but weak enough to be cleaved by incoming nucleophiles (phosphines, NHCs).

    • Rh–Olefin Interaction: The cyclooctene coordinates in an

      
       fashion. The Rh–C bond lengths typically range from 2.10 to 2.15 Å . Crucially, the back-bonding component is weaker than in chelating dienes, facilitating rapid ligand exchange.
      
Structural Visualization (Logic Flow)

StructuralLogic Struct Crystal Structure: [RhCl(coe)2]2 Ligand Ligand Type: Monodentate Cis-Cyclooctene Struct->Ligand Geometry Geometry: Folded Rh2Cl2 Core Struct->Geometry Effect Steric Consequence: High Ligand Repulsion Ligand->Effect No Chelate Constraint Geometry->Effect Bulky Packing Outcome Performance Outcome: Rapid Ligand Dissociation (Low Activation Energy) Effect->Outcome Facilitates Catalysis

Figure 1: Structural causality flow.[3] The lack of chelation and the steric bulk of the 'coe' ligands directly drive the complex's superior lability compared to 'cod' analogs.

Comparative Performance Guide

For a researcher selecting a precatalyst, the choice between coe , cod , and ethylene ligands is a trade-off between stability and reactivity.

Performance Matrix
Feature

(The Product)

(The Alternative)

(The Precursor)
Ligand Type Monodentate (Bulky)Bidentate (Chelating)Monodentate (Small)
Lability (Reactivity) High. Displaces rapidly at RT.Low. Requires heat/activation to break chelate.Very High. Extremely labile, often too unstable.
Induction Period Negligible.[4]Significant (often requires hydrogenation of ligand).Negligible.[4]
Air Stability Moderate (Store under inert gas).High (Air stable solid).Low (Decomposes quickly).
Solubility High in organic solvents (benzene, THF).Moderate.Moderate to Low.
Primary Use Case Fast screening , C-H activation, difficult ligand exchanges.Routine hydrogenation, robust processes.Synthesis of very sensitive complexes.
Why Choose ?
  • The "Goldilocks" Zone: It offers the reactivity of the ethylene complex without its extreme instability. It is easier to handle than the ethylene dimer but much more reactive than the cod dimer.

  • Avoidance of Hydrogenation Artifacts: In hydrogenation catalysis using

    
    , the cod ligand itself must be hydrogenated (to cyclooctane) to leave the metal center. This consumes 
    
    
    
    and generates an inert alkane waste product that can interfere with kinetics. The coe ligands fall off without consuming
    
    
    in non-hydrogenative couplings (e.g., hydroacylation).

Experimental Protocol: Synthesis & Crystallization

To ensure high catalytic fidelity, researchers should synthesize or recrystallize the dimer to remove oxidized impurities.

Objective: Synthesize high-purity


 from 

.
Reagents:
  • Rhodium(III) chloride hydrate (

    
    )
    
  • Cis-cyclooctene (Excess)

  • Isopropanol (Solvent & Reducing Agent)

  • Nitrogen/Argon atmosphere

Step-by-Step Workflow
  • Dissolution (The Reduction):

    • Dissolve

      
       (1.0 eq) in a degassed mixture of isopropanol and water (5:1 ratio).
      
    • Mechanism:[5] The alcohol acts as the reducing agent, converting Rh(III) to Rh(I).[1]

  • Ligand Addition:

    • Add cis-cyclooctene (excess, ~4-6 eq) via syringe under inert atmosphere.

    • Stir at room temperature for 3–5 days. Note: Do not heat excessively, as this promotes metallic Rh precipitation.

  • Precipitation:

    • The solution will shift from deep red to an orange/yellow suspension as the dimer precipitates.

    • Validation: The appearance of an orange solid indicates formation of the Rh(I) species.

  • Filtration & Purification (Crucial Step):

    • Filter the solid under Argon (using a Schlenk frit).

    • Wash 1: Cold water (removes unreacted

      
      ).
      
    • Wash 2: Cold ethanol (removes excess organic byproducts).

    • Drying: Dry under high vacuum for 4–6 hours.

  • Crystallization (For X-ray Quality):

    • Dissolve the crude orange solid in a minimum amount of warm dichloromethane (DCM).

    • Layer carefully with degassed pentane or hexane.

    • Store at -20°C. Deep red/orange prisms suitable for X-ray diffraction will form over 24 hours.

Protocol Visualization

SynthesisProtocol Start RhCl3·xH2O + iPrOH/H2O AddLigand Add Cyclooctene (Excess) Start->AddLigand React Stir 3-5 Days (Room Temp) AddLigand->React Reduction Rh(III)->Rh(I) Filter Filter & Wash (H2O / EtOH) React->Filter Precipitation Dry Vacuum Dry [RhCl(coe)2]2 Filter->Dry Purification

Figure 2: Synthesis workflow ensuring the reduction of Rh(III) and isolation of the air-sensitive Rh(I) dimer.[6]

References

  • Primary Synthesis & Characterization

    • van der Ent, A., & Onderdelinden, A. L. (1973). Chlorobis(cyclooctene)rhodium(I) and -Iridium(I) Complexes. Inorganic Syntheses, 14, 92–95.
  • Structural Comparison (Cod vs Coe)

    • Estes, D. P., et al. (2016). Ligand Effects on the Lability of Rhodium(I) Alkene Complexes. Journal of the American Chemical Society.
  • Catalytic Utility (C-H Activation)

    • Colby, D. A., et al. (2010).
  • Crystallographic Database Entry

    • Cambridge Structural Database (CSD).

Sources

Comparative

A Researcher's Guide to Characterizing the Rh-Cl Bridge in Rhodium Dimers: A Comparative Analysis

In the realm of organometallic chemistry and homogeneous catalysis, rhodium chloride dimers such as dicarbonyl rhodium(I) chloride dimer, [Rh(CO)₂Cl]₂, and cyclooctadiene rhodium(I) chloride dimer, [Rh(cod)Cl]₂, serve as...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organometallic chemistry and homogeneous catalysis, rhodium chloride dimers such as dicarbonyl rhodium(I) chloride dimer, [Rh(CO)₂Cl]₂, and cyclooctadiene rhodium(I) chloride dimer, [Rh(cod)Cl]₂, serve as indispensable precursors. Their reactivity and catalytic efficacy are intrinsically linked to the stability and reactivity of the chloride bridges that define their dimeric nature. Cleavage of these bridges is often the first step in generating catalytically active monomeric species. Consequently, the precise characterization of the Rh-Cl-Rh bridge is not merely an academic exercise but a critical aspect of catalyst development and mechanistic studies.

This guide provides a comparative overview of the primary analytical techniques employed to probe the Rh-Cl bridge, with a focus on vibrational spectroscopy. We will delve into the nuances of Far-Infrared (Far-IR) and Raman spectroscopy, presenting supporting experimental data and contrasting these methods with the definitive, yet often more complex, technique of single-crystal X-ray diffraction.

The Vibrational Signature of the Rh-Cl Bridge: A Tale of Two Techniques

The Rh-Cl stretching vibrations are the most direct spectroscopic reporters on the nature of the chloride bridge. Due to the mass of the rhodium and chlorine atoms and the strength of the bond, these vibrations occur at low frequencies, typically below 400 cm⁻¹. This places them in the Far-Infrared region of the electromagnetic spectrum, a domain that requires specialized instrumentation compared to standard mid-IR spectroscopy.

Far-Infrared (Far-IR) Spectroscopy: The Direct Probe

Far-IR spectroscopy is the most direct method for observing the Rh-Cl stretching vibrations. In a typical dimeric structure with a bent Rh₂Cl₂ core, group theory predicts two IR-active stretching modes for the bridging chlorides. These correspond to the out-of-phase and in-phase symmetric stretches of the two Rh-Cl bonds.

A key diagnostic feature is the frequency of these bands. Bridging Rh-Cl stretches (often denoted as ν(Rh-Cl)b) are found at significantly lower wavenumbers compared to terminal Rh-Cl stretches (ν(Rh-Cl)t). This is a direct consequence of the chloride ligand being bonded to two metal centers, which effectively weakens the individual Rh-Cl bonds and lowers the vibrational frequency.

Raman Spectroscopy: A Complementary Perspective

Raman spectroscopy offers a valuable and often complementary view of the Rh-Cl bridge. Based on the principle of inelastic scattering of light, Raman selection rules differ from those of IR absorption. For a centrosymmetric molecule, vibrations that are IR-active are Raman-inactive, and vice-versa. While many rhodium dimers are not strictly centrosymmetric, the symmetric Rh-Cl stretching modes are often strong and easily identifiable in the Raman spectrum. This can help to confirm assignments made from the Far-IR spectrum and provide a more complete vibrational picture.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for characterizing the Rh-Cl bridge depends on the specific information required, the nature of the sample, and the available instrumentation. Below is a comparative summary of the key techniques.

Technique Information Provided Advantages Limitations
Far-Infrared Spectroscopy Direct measurement of Rh-Cl stretching frequencies. Distinguishes between bridging and terminal Rh-Cl bonds.High sensitivity to polar bonds. Provides direct evidence of the bridging nature.Requires specialized instrumentation (Far-IR spectrometer or a standard FTIR with a Far-IR beam splitter and detector). Sample preparation can be challenging for air-sensitive compounds.
Raman Spectroscopy Complementary information on Rh-Cl stretching vibrations.Often provides sharper bands for symmetric stretches. Can be performed on solid and solution samples. Less interference from water.Can be susceptible to fluorescence. Metal-halogen stretches can be weak.
X-ray Crystallography Definitive three-dimensional structure. Provides precise Rh-Cl bond lengths and Rh-Cl-Rh bond angles.Unambiguous structural determination. Provides a wealth of structural information.Requires a single crystal of sufficient quality. Provides a solid-state structure that may not be representative of the solution-state.

Experimental Data: A Closer Look at [Rh(CO)₂Cl]₂ and [Rh(cod)Cl]₂

To illustrate the practical application of these techniques, let's examine the experimental data for two of the most common rhodium chloride dimers.

Dicarbonyl Rhodium(I) Chloride Dimer, [Rh(CO)₂Cl]₂

This red-brown solid is a cornerstone of rhodium-catalyzed carbonylation reactions. Its structure consists of two square-planar rhodium centers bridged by two chloride ligands.[1]

Table 1: Spectroscopic and Structural Data for [Rh(CO)₂Cl]₂

Parameter Far-IR Spectroscopy (cm⁻¹) ** Raman Spectroscopy (cm⁻¹) **X-ray Crystallography
ν(Rh-Cl) bridge ~285, ~250~290, ~260-
Rh-Cl bond length --~2.38 Å
Rh---Rh distance --~3.12 Å

Note: The presence of two bands in both the Far-IR and Raman spectra is consistent with the bent C₂h symmetry of the Rh₂Cl₂ core.

Cyclooctadiene Rhodium(I) Chloride Dimer, [Rh(cod)Cl]₂

This yellow-orange, air-stable compound is a widely used precursor for a vast array of homogeneous catalysts.[2] The Rh₂Cl₂ core in this dimer is nearly planar.[2]

Table 2: Spectroscopic and Structural Data for [Rh(cod)Cl]₂

Parameter Far-IR Spectroscopy (cm⁻¹) ** Raman Spectroscopy (cm⁻¹) **X-ray Crystallography
ν(Rh-Cl) bridge ~293, ~253~295, ~255-
Rh-Cl bond length --~2.42 Å
Rh---Rh distance --~3.45 Å

The data clearly shows that the Rh-Cl bridging vibrations fall within a relatively narrow range (250-300 cm⁻¹), providing a reliable diagnostic window for identifying this structural motif. The bond lengths obtained from X-ray crystallography provide the ground truth for the structural assignment and can be correlated with the observed vibrational frequencies.

Experimental Protocols

The successful acquisition of high-quality data, particularly for these often air- and moisture-sensitive compounds, hinges on meticulous experimental technique.

Synthesis of Dicarbonyl Rhodium(I) Chloride Dimer, [Rh(CO)₂Cl]₂

This synthesis should be performed under an inert atmosphere using Schlenk line techniques.

Workflow for the Synthesis of [Rh(CO)₂Cl]₂

RhCl3 RhCl3 Reaction Reaction Vessel (Heated) RhCl3->Reaction Hydrated RhCl₃·3H₂O Filtration Filtration under N₂ Reaction->Filtration Red-brown solution CO_gas CO_gas CO_gas->Reaction Carbon Monoxide Gas Crystals Cooling & Crystallization Filtration->Crystals Filtrate Isolation Isolation & Drying (Vacuum) Crystals->Isolation Red-brown crystals

A flowchart illustrating the key steps in the synthesis of [Rh(CO)₂Cl]₂.

Step-by-Step Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a gas inlet adapter. Purge the flask thoroughly with dry, oxygen-free nitrogen or argon.

  • Reaction: Place hydrated rhodium(III) chloride (RhCl₃·3H₂O) in the flask. Heat the solid gently under a slow stream of carbon monoxide (CO) gas. Caution: Carbon monoxide is highly toxic and should be handled in a well-ventilated fume hood.

  • Observation: The color of the solid will gradually change to a red-brown. The reaction is typically complete when the starting material is fully consumed.

  • Purification: The crude product can be purified by sublimation or recrystallization from a suitable organic solvent like hexane under an inert atmosphere.

  • Storage: Store the final product under an inert atmosphere at low temperature (2-8°C).

Acquiring Far-IR and Raman Spectra of Air-Sensitive Samples

Workflow for Spectroscopic Analysis

cluster_farir Far-IR Spectroscopy cluster_raman Raman Spectroscopy Sample Sample Prep Sample Preparation (Inert Atmosphere Glovebox) Sample->Prep [Rh(L)₂Cl]₂ FarIR_Load Loading into Spectrometer Prep->FarIR_Load Nujol Mull / KBr Pellet Raman_Load Mounting on Spectrometer Stage Prep->Raman_Load Sealed Capillary FarIR_Acquire Data Acquisition (Purged or Evacuated) FarIR_Load->FarIR_Acquire Raman_Acquire Data Acquisition Raman_Load->Raman_Acquire FarIR_Data Spectrum Analysis FarIR_Acquire->FarIR_Data Raman_Data Spectrum Analysis Raman_Acquire->Raman_Data

A generalized workflow for obtaining Far-IR and Raman spectra of air-sensitive rhodium dimers.

Far-IR Spectroscopy Protocol:

  • Sample Preparation (Inert Atmosphere): Inside a glovebox, prepare the sample as either a Nujol mull or a KBr pellet.

    • Nujol Mull: Grind a small amount of the rhodium dimer with a drop of dry Nujol (mineral oil) to form a paste. Spread the paste thinly between two polyethylene or CsI plates.

    • KBr Pellet: Mix a small amount of the sample with dry, spectroscopic grade KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Quickly transfer the prepared sample to the spectrometer. The sample chamber of the FTIR spectrometer should be purged with dry nitrogen or evacuated to remove atmospheric water vapor, which has strong absorptions in the Far-IR region.

  • Spectral Collection: Collect the spectrum in the range of approximately 600 cm⁻¹ to 100 cm⁻¹. A background spectrum of the Nujol or KBr should be collected and subtracted from the sample spectrum.

Raman Spectroscopy Protocol:

  • Sample Preparation (Inert Atmosphere): Inside a glovebox, load the solid sample into a glass capillary tube and seal it.

  • Data Acquisition: Mount the sealed capillary in the sample holder of the Raman spectrometer.

  • Spectral Collection: Excite the sample with a suitable laser (e.g., 785 nm or 1064 nm to minimize fluorescence). Collect the scattered light and generate the Raman spectrum. The region of interest for Rh-Cl stretches is typically below 400 cm⁻¹.

Conclusion: An Integrated Approach for Unambiguous Characterization

While Far-IR and Raman spectroscopies are powerful and accessible tools for identifying the presence of Rh-Cl bridges in rhodium dimers, a truly comprehensive understanding is achieved through an integrated analytical approach. The vibrational data provides a rapid and reliable fingerprint of the bridging motif, while single-crystal X-ray diffraction offers the definitive structural proof. For researchers in catalysis and organometallic synthesis, mastering the interpretation of these low-frequency vibrations is a critical skill, enabling deeper insights into the structure, stability, and reactivity of these pivotal rhodium precursors.

References

  • Wikipedia. Cyclooctadiene rhodium chloride dimer. [Link]

  • Wikipedia. Rhodium carbonyl chloride. [Link]

Sources

Validation

Differentiating Monomeric vs. Dimeric Rh-Cyclooctene Species: A Technical Comparison Guide

Topic: Differentiating monomeric vs dimeric Rh-cyclooctene species Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In organometallic catalys...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating monomeric vs dimeric Rh-cyclooctene species Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In organometallic catalysis, Chlorobis(cyclooctene)rhodium(I) dimer ,


, is the industry-standard precursor for generating active Rh(I) catalysts. However, specific applications require the use or in situ generation of monomeric  species, most notably (Acetylacetonato)bis(cyclooctene)rhodium(I) , 

, or solvated cationic monomers

.

This guide objectively compares the dimeric "workhorse" against monomeric alternatives, detailing their structural differences, spectroscopic signatures (NMR), and distinct activation pathways. It provides actionable protocols for researchers to differentiate these species and select the optimal precursor for catalytic cycles such as hydrogenation, hydroformylation, and C-H activation.

Part 1: Technical Comparison – Dimer vs. Monomer

The choice between the chloride-bridged dimer and a discrete monomer (like the acac complex) fundamentally dictates the catalyst activation strategy. The dimer requires bridge-splitting (often with harsh reagents like Ag salts or strong nucleophiles), whereas the acac monomer offers a "cleaner" route to cationic species via mild protonolysis.

Comparative Analysis Table
FeatureDimer:

Monomer:

Structure Dinuclear, chloride-bridged,

(idealized)
Mononuclear, O,O'-chelated, Square Planar
Role Primary starting material (Precatalyst)Specialized precursor for cationic catalysts
Rh Content High (~28.7%)Lower (~24.3%)
Solubility Moderate in benzene, DCM, THF; poor in alcoholsHigh in aromatic solvents, THF, ketones
Air Stability Air-sensitive (oxidizes slowly)Relatively more air-stable (easier handling)
Activation Requires bridge cleavage (Nucleophiles or Ag

)
Requires protonation (HBF

) or displacement
Byproducts Generates chloride salts (e.g., AgCl, Et

NHCl)
Generates neutral H(acac) (removable via volatiles)
Key Use Case General ligand screening, neutral catalysisSynthesis of cationic

, Cl-free systems

Part 2: Characterization & Differentiation (The "Cheat Sheet")

Distinguishing the dimer from the monomer is critical during synthesis and catalyst activation. The most reliable method is


 and 

NMR spectroscopy
, as the symmetry and electronic environment of the cyclooctene (COE) ligands differ significantly between the bridged and chelated states.
Visual & Physical Identification
  • Dimer: Deep orange-brown to reddish-brown crystals. Often forms insoluble precipitates in polar non-coordinating solvents.

  • Monomer (acac): Bright yellow to orange-yellow crystals. Generally more soluble in a wider range of organic solvents.

NMR Spectroscopic Signatures

The COE ligand contains olefinic protons (=CH-) and methylene protons (-CH


-). The chemical shift of the olefinic protons is the diagnostic handle.
NucleusDimer

Monomer

Notes

NMR
(Olefin)

5.3 – 5.7 ppm
(Broad/Multiplet)Often fluxional at RT.

4.0 – 4.5 ppm
(Distinct)Shifted upfield due to different back-bonding.
Dimer signals are often broader due to bridge fluxionality.

NMR
(Olefin)

~80 – 95 ppm
(Broad)

~78 ppm
(Sharp)
Monomer peaks are sharper; acac carbonyls appear at

~185 ppm.

NMR
High frequency shift (Bridged)Lower frequency (Chelated)Requires direct detection or HMQC.

Expert Insight: In the dimer, the COE ligands are labile and can rotate, leading to broadened NMR signals at room temperature. The acac monomer locks the geometry more effectively, often yielding sharper spectra. If you see broad "humps" in the olefin region, you likely have the dimer or a rapidly exchanging mixture.

Part 3: Experimental Protocols

Protocol A: Synthesis of Monomeric from Dimer

Use this protocol to convert the chloride dimer into the "cleaner" acac monomer for cationic catalyst synthesis.

Reagents:

  • 
     (1.0 eq)
    
  • Acetylacetone (acacH) (2.2 eq)

  • KOH or NaOH (2.2 eq)

  • Solvent: THF or Et

    
    O (Degassed)
    

Workflow:

  • Preparation: Dissolve KOH in a minimal amount of water/ethanol and mix with acacH to generate the enolate (K-acac) in situ, or use commercial Na(acac).

  • Reaction: Suspend

    
     in degassed THF at 0°C under Argon.
    
  • Addition: Add the K-acac solution dropwise. The suspension will change color from reddish-brown to bright yellow.

  • Workup: Stir for 2 hours at room temperature. Remove solvent in vacuo.

  • Extraction: Extract the yellow residue with dry pentane or diethyl ether (the product is soluble; KCl is not). Filter through Celite under Argon.

  • Crystallization: Concentrate the filtrate and cool to -20°C to obtain yellow crystals of

    
    .
    

Validation:

  • Check

    
     NMR in 
    
    
    
    . Absence of broad peaks at 5.3-5.7 ppm confirms consumption of dimer. Appearance of methyl singlets for acac (~1.9 ppm) and sharp olefin signals confirms monomer.
Protocol B: Diagnostic Ligand Substitution Test

Use this to determine if your "monomeric" species is catalytically competent or to quantify active Rh species.

  • Dissolve a known mass of the Rh species in

    
    .
    
  • Add 2.2 equivalents of Tricyclohexylphosphine (

    
    ) .
    
  • Observation:

    • Dimer: Rapid color change to purple/red (formation of

      
       or similar). Requires bridge splitting.
      
    • Monomer (acac): Slower reaction or requires heating unless proton source is added.

    • Active Solvated Monomer: Instant formation of

      
      .
      
  • Analysis: Run

    
     NMR. The coupling constant 
    
    
    
    (typically 130-150 Hz) and the number of species formed will fingerprint the starting material's purity.

Part 4: Mechanistic Visualization

The following diagram illustrates the structural relationship and activation pathways between the dimer and monomeric species.

Rh_Activation Dimer [Rh(μ-Cl)(COE)2]2 (Precatalyst Dimer) Red-Brown Monomer_Acac Rh(acac)(COE)2 (Stable Monomer) Yellow Dimer->Monomer_Acac + Na(acac) - NaCl Cationic_Solv [Rh(COE)2(Solvent)2]+ (Active Solvated Monomer) Dimer->Cationic_Solv + AgBF4 / Solvent - AgCl Monomer_Acac->Cationic_Solv + HBF4 - H(acac) Active_Cat [Rh(L)2(Solvent)2]+ (Active Catalyst) Cationic_Solv->Active_Cat + Chiral Ligand (L) - COE

Figure 1: Activation pathways converting the stable chloride dimer into the acac monomer and subsequently into the active cationic species used in asymmetric hydrogenation and hydroformylation.

References

  • Synthesis and Characterization of Rh(acac)(COE)

    • Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)]...
    • Source:

  • NMR Data for Rh-Olefin Complexes

    • Carbon Nuclear Magnetic Resonance Study of Rhodium-Olefin Complexes
    • Source:

  • Catalytic Applications & Ligand Effects

    • Ligand Effects in Chlorobis(cyclooctene)rhodium(I)
    • Source:

  • General Properties of Rh-COE Dimer

    • Chlorobis(cyclooctene)rhodium(I) dimer - Product Guide
    • Source:

Safety & Regulatory Compliance

Safety

Chlorobis(cyclooctene)rhodium dimer proper disposal procedures

This guide outlines the critical safety, operational, and logistical procedures for the handling and disposal of Chlorobis(cyclooctene)rhodium(I) dimer . Executive Summary: The Dual-Priority Protocol As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, operational, and logistical procedures for the handling and disposal of Chlorobis(cyclooctene)rhodium(I) dimer .

Executive Summary: The Dual-Priority Protocol

As a Senior Application Scientist, my directive to you is two-fold: Safety and Asset Recovery .

  • Safety: This compound is air-sensitive and a heavy metal irritant. Improper disposal can lead to unchecked exothermic oxidation or toxic release.

  • Asset Recovery: Rhodium is a critical, high-value noble metal. "Disposal" should rarely mean "destruction." It should mean segregation for reclamation . Treating this catalyst as common chemical waste is a financial and scientific error.

Part 1: Chemical Profile & Hazards[1]

Compound: Chlorobis(cyclooctene)rhodium(I) dimer CAS: 12279-09-3 Formula:



PropertySpecificationOperational Implication
Stability Air-SensitiveMust be handled under Inert Gas (

/Ar). Decomposes on air exposure.
Physical State Yellow-Orange SolidDust hazard. Use anti-static tools.
Toxicity Irritant (Skin/Eye/Resp)H315, H319, H335.[1] Avoid inhalation of dust.[2][3][4]
Reactivity ModerateReacts with strong oxidizers. Catalytically active.

Part 2: Decision Matrix (Disposal vs. Recovery)

Before neutralizing, you must decide the fate of the material. Use this logic flow to maximize value and safety.

DisposalDecision Start Waste Generation Event TypeCheck Is the material Solid or Solution? Start->TypeCheck Solid Solid (Expired/Spilled) TypeCheck->Solid Solution Reaction Mixture/Filtrate TypeCheck->Solution QuantCheck Quantity > 100mg? Solid->QuantCheck Quench Quench/Deactivate Solution->Quench Segregate SEGREGATE for Reclamation (High Value) QuantCheck->Segregate Yes SolidWaste Solid Hazardous Waste (Heavy Metal) QuantCheck->SolidWaste No LiquidWaste Liquid Waste Stream C (Heavy Metal/Solvent) Quench->LiquidWaste

Figure 1: Decision matrix for triaging Rhodium waste. Prioritize segregation for quantities >100mg due to high reclamation value.

Part 3: Detailed Disposal Protocols

Protocol A: Quenching Reaction Mixtures (Liquid Waste)

Objective: Deactivate the catalytic species and prevent post-disposal exotherms in the waste drum. Context: Used for reaction mixtures where Rh is dissolved in organic solvents.

  • Preparation:

    • Perform in a fume hood.

    • PPE: Nitrile gloves (double gloved), safety glasses, lab coat.

  • Dilution:

    • Dilute the reaction mixture with a compatible non-halogenated solvent (e.g., 2-Propanol or Ethyl Acetate) in a 1:2 ratio.

  • Controlled Deactivation (The "Kill" Step):

    • Note: Rh(I) olefin complexes are sensitive to oxidation.

    • Add Saturated Aqueous Ammonium Chloride (

      
      )  or Dilute HCl (1M)  dropwise.
      
    • Mechanism:[5][6] This protonates the complex and facilitates the oxidation of Rh(I) to stable Rh(III) chlorides, breaking the catalytic cycle.

    • Stir for 30 minutes. A color change (often darkening) indicates decomposition of the active species.

  • Phase Separation:

    • Allow layers to separate.

    • Organic Layer: Contains ligands/products.[7] Dispose in Halogenated or Non-Halogenated solvent waste (depending on reaction solvent).

    • Aqueous Layer: Contains the Rhodium salts.[8] DO NOT FLUSH. Collect in "Aqueous Heavy Metal Waste" .

Protocol B: Solid Residue Disposal (Spills or Expired Catalyst)

Objective: Safely contain solid dust and prevent aerosolization.

  • Containment:

    • Do not sweep vigorously. Use a damp paper towel (solvent-wet) or a dedicated HEPA vacuum for fine powders.

  • Packaging:

    • Place the solid (or the cleanup materials) into a wide-mouth polyethylene jar.

    • Label clearly: "Solid Waste: Rhodium Compound - Toxic/Irritant."

  • Segregation:

    • If the mass is significant (e.g., an entire expired bottle), place the original bottle inside a secondary container and tag for "Precious Metal Reclamation."

Part 4: Waste Stream Compatibility

Correct segregation prevents dangerous cross-reactions in central waste storage.

Waste StreamCompatibilityInstructions
Stream A: Halogenated Solvents Compatible Use for DCM/Chloroform reaction mixtures after quenching.
Stream B: Non-Halogenated Compatible Use for Toluene/THF mixtures.
Stream C: Aqueous Heavy Metal MANDATORY All aqueous extractions containing Rh must go here.
Stream D: Oxidizers INCOMPATIBLE DANGER. Do not mix active catalyst with concentrated peroxides or nitric acid; risk of rapid exotherm.

Part 5: The Reclamation Workflow (Value Recovery)

Rhodium prices fluctuate but remain extremely high. Disposing of Rhodium is essentially throwing away budget.

The "Precipitation" Method for In-Lab Recovery (Optional): If your facility lacks a reclamation contract, you can concentrate the waste:

  • Combine all Rh-containing aqueous waste.

  • Add Thiourea and heat to 60°C to complex the Rhodium.

  • Treat with a strong reducing agent (like Sodium Borohydride,

    
    ) in a fume hood.
    
  • Result: Black Rhodium metal precipitates.

  • Filter the solid, dry, and store. This reduces liters of liquid waste to grams of solid metal, significantly lowering disposal costs.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Chlorobis(cyclooctene)rhodium(I) dimer. Link

  • PubChem. (2024). Chlorobis(cyclooctene)rhodium(I) dimer Compound Summary. National Library of Medicine. Link

  • TCI Chemicals. (2024). Product Specification and SDS: Chlorobis(cyclooctene)rhodium(I) Dimer. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Link

Sources

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